Lauryl Phosphate
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
dodecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVACALAUIQMRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880492 | |
| Record name | Dihydrogen monolauryl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Phosphoric acid, monododecyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15699 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2627-35-2, 12751-23-4 | |
| Record name | Monolauryl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monolauryl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, monododecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen monolauryl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, dodecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K08L8GE2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of lauryl phosphate?
An In-Depth Technical Guide to the Chemical Properties of Lauryl Phosphate
Introduction: Unveiling this compound
This compound, also known by its IUPAC name dodecyl dihydrogen phosphate, is an organophosphate compound that holds a significant position in the realm of surfactants, emulsifiers, and formulation science.[1] It is an ester of phosphoric acid and lauryl alcohol, a 12-carbon fatty alcohol. This molecular union results in an amphiphilic structure, characterized by a hydrophilic phosphate head group and a long, hydrophobic lauryl tail.[2] This dual nature is the cornerstone of its functionality, driving its self-assembly in solution and its activity at interfaces.
Commercially, this compound is typically available as a mixture of monothis compound (one lauryl chain per phosphate group) and dithis compound (two lauryl chains).[3] It is often supplied in its acidic form or as a salt, such as potassium this compound or sodium this compound, to modify its solubility and pH characteristics.[4][5] Its excellent emulsifying capabilities, mildness compared to other surfactants, and good biodegradability make it a valued ingredient in cosmetics, personal care products, and increasingly, in advanced drug delivery systems.[3][6][7] This guide provides a comprehensive exploration of the core chemical properties of this compound, offering technical insights and validated experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Synthesis
The chemical behavior of this compound is intrinsically linked to its structure. The molecule consists of a polar phosphate head attached to a nonpolar dodecyl (C12) hydrocarbon tail.[2] The presence of the phosphate group makes it an anionic surfactant.[3][8]
The synthesis of this compound generally involves the phosphorylation of lauryl alcohol. Common industrial methods include reacting lauryl alcohol with a strong phosphorylating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid.[3][9][10] The reaction conditions, such as temperature and the molar ratio of reactants, are carefully controlled to influence the ratio of monoester to diester in the final product.[9] Subsequent hydrolysis steps can be employed to break down any pyrophosphate intermediates and increase the yield of the desired monoalkyl phosphate.[10][11]
Physicochemical Properties
The bulk properties of this compound are a direct consequence of its molecular structure. It is typically a white to slightly yellow, odorless crystalline solid.[1][3] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | dodecyl dihydrogen phosphate | PubChem[1] |
| Molecular Formula | C₁₂H₂₇O₄P | PubChem[1] |
| Molecular Weight | 266.31 g/mol | PubChem[1] |
| Appearance | White to slightly yellow solid/crystals | Alfa Aesar MSDS[1], SAAPedia[3] |
| Solubility | Slightly soluble in water; soluble in ethanol | SAAPedia[3] |
The limited solubility in water is characteristic of long-chain alkyl phosphates, but this can be significantly increased by neutralization with a base (e.g., KOH, NaOH) to form the corresponding salt.[4][5]
Acidity and Dissociation
As a phosphate monoester, this compound is a dibasic acid, meaning it can donate two protons from its phosphate head group. The acidity is a critical property, influencing the molecule's charge, solubility, and interaction with other components in a formulation across different pH values. The dissociation occurs in two steps, characterized by two distinct pKa values.
The exact pKa values can be influenced by factors such as ionic strength and temperature, but for simple alkyl phosphates, pKa₁ is typically in the range of 1-2, while pKa₂ is around 6-7. This means that in most cosmetic and pharmaceutical formulations (pH 4-8), this compound will exist as a mixture of its monoanionic and dianionic forms, contributing to its effectiveness as an anionic surfactant.
Surfactant and Interfacial Properties
The amphiphilic nature of this compound makes it an effective anionic surfactant with excellent emulsifying, dispersing, and wetting abilities.[3][12]
Critical Micelle Concentration (CMC)
Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical aggregates called micelles.[13][14] This is a thermodynamically driven process where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads form the outer surface of the micelle, interacting with the aqueous environment.
For lauryl monoester potassium phosphate, the CMC has been determined to be 0.569 mmol/L .[15][16] At this concentration, it significantly reduces the surface tension of water to 25.08 mN/m .[15][16] The low CMC value indicates high efficiency as a surfactant, meaning it can achieve its desired effect at a relatively low concentration. This property is crucial in drug development for solubilizing poorly soluble active pharmaceutical ingredients (APIs) within the hydrophobic core of the micelles.
Reactivity and Stability
Hydrolysis
As a phosphate ester, this compound is susceptible to hydrolysis, which involves the cleavage of the P-O-C ester bond to yield lauryl alcohol and phosphoric acid. This reaction is generally slow at neutral pH but can be catalyzed by strong acids or bases.[3][17] The stability of this compound in a formulation is therefore pH-dependent, a critical consideration for ensuring the shelf-life and efficacy of a product. The mechanism typically involves a nucleophilic attack on the phosphorus atom.[17][18]
Compatibility
This compound and its salts generally exhibit good compatibility with other ingredients.[19] However, like many anionic surfactants, its performance can be negatively impacted by the presence of divalent cations such as Ca²⁺ and Mg²⁺, which are found in hard water.[3] These cations can precipitate the surfactant, reducing its effectiveness.
Analytical Characterization Protocols
Accurate characterization of this compound is essential for quality control and formulation development. The following protocols outline key analytical methods.
Protocol: Identification by FT-IR and ³¹P-NMR
-
Objective: To confirm the identity and primary structure of synthesized or procured this compound.
-
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a robust technique for identifying characteristic functional groups. For this compound, key vibrational bands include P=O stretching, P-O-C stretching, and C-H stretching from the lauryl chain. ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is highly specific for phosphorus-containing compounds and provides precise information about the chemical environment of the phosphorus atom, allowing for clear differentiation between monoesters, diesters, and free phosphoric acid.[15][16]
-
Methodology:
-
Sample Preparation:
-
For FT-IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For ³¹P-NMR: Dissolve an accurately weighed sample (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
-
-
FT-IR Analysis:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks: ~2920 cm⁻¹ (C-H stretch), ~1230 cm⁻¹ (P=O stretch), ~1030 cm⁻¹ (P-O-C stretch).
-
-
³¹P-NMR Analysis:
-
Acquire the proton-decoupled ³¹P spectrum. Phosphoric acid is used as an external standard (δ = 0 ppm).
-
Analyze the chemical shifts. Monoalkyl phosphates typically appear around 0 to +5 ppm, while dialkyl phosphates appear at slightly more negative shifts. Free phosphoric acid will also be visible if present.
-
-
Data Interpretation: Compare the obtained spectra with reference spectra or literature data to confirm the identity and assess the relative proportions of mono- and diester forms.
-
Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
-
Objective: To determine the CMC of a this compound salt in an aqueous solution.
-
Causality: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants lower this energy by adsorbing at the air-water interface. As surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension drops. Once the CMC is reached, any additional surfactant forms micelles in the bulk solution rather than adsorbing at the interface, causing the surface tension to plateau. The concentration at which this break occurs is the CMC.[13]
-
Methodology:
-
Solution Preparation: Prepare a series of solutions of potassium this compound in deionized water, with concentrations spanning a range from well below to well above the expected CMC (e.g., 10⁻⁵ to 10⁻² mol/L).
-
Instrumentation: Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Calibrate the instrument according to the manufacturer's instructions.
-
Measurement:
-
Starting with the most dilute solution, measure the surface tension of each sample.
-
Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.
-
Maintain a constant temperature throughout the experiment, as CMC is temperature-dependent.
-
-
Data Analysis:
-
Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.
-
The plot will show two distinct linear regions. The intersection of the regression lines for these two regions corresponds to the CMC.
-
-
References
- 1. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2627-35-2 | Benchchem [benchchem.com]
- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. ulprospector.com [ulprospector.com]
- 5. Disodium this compound | C12H25Na2O4P | CID 6452307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. NIKKOL Phosten HLP (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]
- 11. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]
- 12. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Synthesis and Properties of this compound Monoester – ScienceOpen [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. zhonglanindustry.com [zhonglanindustry.com]
Synthesis of lauryl phosphate from lauryl alcohol and phosphoric acid.
An In-depth Technical Guide to the Synthesis of Lauryl Phosphate
A Senior Application Scientist's Field-Proven Perspective for Researchers and Development Professionals
Foreword: The Strategic Importance of this compound
This compound, and its corresponding salts, represent a critical class of anionic surfactants widely employed across diverse industries, from personal care and cosmetics to industrial lubricants and metalworking fluids.[1][2] Derived from lauryl alcohol, a fatty alcohol typically sourced from renewable feedstocks like coconut or palm kernel oil, these phosphate esters are prized for their excellent emulsifying, dispersing, and cleansing properties.[2][3] Unlike many traditional surfactants, they exhibit remarkable skin compatibility, low irritation potential, and good biodegradability, aligning with the growing demand for greener and safer chemical formulations.[1][4]
The synthesis of this compound, however, is not a trivial pursuit. The core challenge lies in controlling the degree of esterification of phosphoric acid, a triprotic acid, to selectively yield the desired monoalkyl phosphate (MAP) and dialkyl phosphate (DAP) in a predictable ratio, while minimizing the formation of trialkyl phosphate and residual starting materials. This guide provides a comprehensive overview of the fundamental reaction mechanisms, field-tested synthetic methodologies, and robust analytical techniques essential for the successful laboratory synthesis and scale-up of this compound.
Foundational Chemistry: The Esterification Mechanism
The synthesis of this compound from lauryl alcohol and a phosphorylating agent is fundamentally an esterification reaction. When using phosphoric acid directly, the reaction is a reversible condensation process where water is eliminated as a byproduct.[5][6]
The reaction proceeds stepwise:
-
Monothis compound (MAP) Formation: One molecule of lauryl alcohol reacts with phosphoric acid to form monothis compound and water.
-
Dithis compound (DAP) Formation: A second molecule of lauryl alcohol can react with the remaining acidic hydroxyl groups on either the starting phosphoric acid or the newly formed MAP to produce dithis compound and another molecule of water.
The product is invariably a mixture of MAP, DAP, unreacted phosphoric acid, and residual lauryl alcohol.[1] The ratio of these components is highly dependent on the reaction conditions, including the molar ratio of reactants, temperature, reaction time, and the efficiency of water removal.[5]
Caption: Reaction pathway for the formation of lauryl phosphates.
Key Synthetic Methodologies: A Comparative Analysis
Several methods exist for the phosphorylation of lauryl alcohol. The choice of phosphorylating agent is the most critical decision, directly influencing the reaction conditions and the final product composition.
Direct Esterification with Orthophosphoric Acid (H₃PO₄)
This is the most straightforward approach, involving the direct reaction of lauryl alcohol with concentrated phosphoric acid.[7] To drive the equilibrium towards the phosphate esters, continuous removal of the water byproduct is essential. This is typically achieved by conducting the reaction under reduced pressure or through azeotropic distillation.[5] The activation energy for this direct phosphorylation has been estimated at approximately 21 kcal/mol.[5]
-
Causality: Without efficient water removal, the reverse reaction (hydrolysis of the ester) will limit the conversion and yield. High temperatures are required to achieve a reasonable reaction rate but can also lead to side reactions or product degradation.
-
Catalysis: While the reaction can proceed without a catalyst, Brønsted acids can be employed to accelerate the process.[8] More advanced inorganic-organic hybrid catalysts, such as Schiff base manganese complexes, have been shown to achieve high yield (93%) and excellent selectivity (>98%) for the desired monoalkyl phosphate under optimized conditions.[9]
Phosphorylation with Phosphorus Pentoxide (P₂O₅)
Phosphorus pentoxide, the anhydride of phosphoric acid, is a powerful and highly reactive phosphorylating agent.[10] This method typically results in a mixture of mono- and di-esters.[1] The reaction proceeds in two stages: an initial phosphorylation followed by a hydrolysis step to convert any pyrophosphate intermediates into the final phosphate esters.[10]
-
Causality: P₂O₅ is highly hygroscopic and can aggregate, reducing its reactive surface area. Dispersing it in a non-reactive medium like mineral oil can mitigate this issue and increase the conversion rate.[10] The stoichiometry of the reactants is critical; an excess of alcohol will favor the formation of the di-ester.
-
Trustworthiness: This method offers a reliable route to a mixture of MAP and DAP. Orthogonal experiments have identified optimal conditions, for instance, a 2.0 molar ratio of lauryl alcohol to P₂O₅ at 80°C for 4 hours, followed by hydrolysis at 70°C, yielding a product containing approximately 66% MAP and 25% DAP.[10]
Phosphorylation with Polyphosphoric Acid (PPA)
Polyphosphoric acid is a condensed form of phosphoric acid and can be viewed as an intermediate in reactivity between H₃PO₄ and P₂O₅. It is often used to synthesize products with a high monoester content.[1] The reaction can be performed at lower temperatures without dehydration, converting the alcohol almost quantitatively to MAP with minimal pyrolysis.[5]
Experimental Protocol: Direct Synthesis via Phosphorus Pentoxide
This protocol describes a robust method for synthesizing a mixed this compound product using P₂O₅, adapted from established literature.[10] It is designed to be self-validating through clear steps and checkpoints.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the setup is under a positive pressure of inert gas (e.g., Nitrogen) to prevent moisture ingress.
-
Reactant Charging:
-
Charge the reactor with lauryl alcohol (1.0 mole equivalent).
-
In a separate vessel, prepare a dispersion of phosphorus pentoxide (0.5 mole equivalent) in a suitable non-reactive solvent like mineral oil to prevent clumping.[10]
-
Slowly add the P₂O₅ dispersion to the stirred lauryl alcohol. The addition is exothermic; maintain the temperature below 45°C.
-
-
Phosphorylation Stage:
-
Hydrolysis Stage:
-
Purification:
-
Cool the reaction mixture to room temperature. The crude product will contain MAP, DAP, unreacted phosphoric acid, and the dispersing oil.
-
To remove unreacted phosphoric acid and other water-soluble impurities, perform a liquid-liquid extraction using a solvent pair such as diethyl ether and distilled water.[11] The phosphate esters will preferentially partition into the organic phase.
-
Separate the organic layer and wash it several times with water.
-
-
Isolation and Characterization:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, a white to slightly yellow solid or viscous liquid.[1]
-
Confirm the product identity and purity using the analytical techniques described below.
-
Product Characterization & Analytical Control
Rigorous analytical characterization is essential to confirm the synthesis of the target molecule and determine the product distribution.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for characterizing phosphorus-containing compounds. Each species (orthophosphoric acid, MAP, DAP) will give a distinct signal in the ³¹P-NMR spectrum, allowing for unambiguous identification and quantification of the mixture's composition.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the formation of the P-O-C ester bond and the presence of P=O and O-H functional groups. It is a rapid and effective tool for monitoring the reaction's progress and confirming the presence of the desired functional groups in the final product.[7]
-
Titration: Acid-base titration can be used to determine the acid value of the final product, which corresponds to the concentration of free acidic hydroxyl groups on the phosphate moieties. This is a common quality control metric in industrial settings.[12]
Quantitative Data Summary
The choice of synthetic route has a profound impact on the final product composition. The following table summarizes typical outcomes from different methodologies based on published data.
| Phosphorylating Agent | Catalyst / Conditions | Temp (°C) | Yield / Conversion | Selectivity / Product Distribution | Reference |
| H₃PO₄ | Schiff Base Mn Complex | Optimal | 93% Yield | >98% Monoalkyl Phosphate (MAP) | [9] |
| P₂O₅ | Dispersed in Mineral Oil | 80 | High Conversion | ~66% MAP, ~25% DAP, ~9% H₃PO₄ | [10] |
| H₃PO₄ | None (Azeotropic Distillation) | Varies | - | Mixture of MAP and DAP | [5] |
| Polyphosphoric Acid | Low Temp, No Dehydration | Low | Near-Quantitative | Almost exclusively MAP | [5] |
Conclusion
The synthesis of this compound is a versatile process that can be tailored to produce a desired ratio of mono- and di-esters by carefully selecting the phosphorylating agent and controlling the reaction conditions. Direct esterification with phosphoric acid offers a simple route, but its efficiency is dictated by water removal and can be significantly enhanced by catalysis. The use of more reactive agents like phosphorus pentoxide provides a reliable method for producing mixed phosphate esters, while polyphosphoric acid can be leveraged for high selectivity towards the mono-ester. For any drug development or research professional, a thorough understanding of these methods, coupled with robust purification and analytical characterization, is paramount to obtaining a well-defined product with the desired performance characteristics.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. avanca.com [avanca.com]
- 3. This compound Market - Global Forecast 2025-2030 [researchandmarkets.com]
- 4. nbinno.com [nbinno.com]
- 5. Studies on Phosphorylation. II. [jstage.jst.go.jp]
- 6. Sciencemadness Discussion Board - Direct Esterification of Phosphoric Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Synthesis and Properties of this compound Monoester – ScienceOpen [scienceopen.com]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]
Lauryl Phosphate as an Amphiphilic Surfactant: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of Phosphate Esters in Surfactant Chemistry
Within the diverse landscape of surface-active agents, phosphate esters represent a versatile class of anionic surfactants renowned for their multifunctional properties.[1] Unlike their sulfated counterparts, the phosphate headgroup imparts unique characteristics, including enhanced stability over a broad pH range, excellent solubility, and inherent corrosion-inhibiting properties.[1][2] This technical guide focuses on a prominent member of this family, lauryl phosphate, exploring its fundamental properties as an amphiphilic surfactant and its applications in research and pharmaceutical development.
This compound, also known as dodecyl phosphate, consists of a C12 alkyl chain (lauryl group) as its hydrophobic tail and a phosphate group as its hydrophilic head.[3] This deceptively simple structure gives rise to a rich and complex behavior at interfaces, making it a valuable tool in formulations ranging from personal care products to potentially advanced drug delivery systems.[3][4] This guide will delve into the synthesis, physicochemical properties, and functional applications of this compound, providing a comprehensive resource for scientists and researchers seeking to leverage its unique attributes.
I. Physicochemical Properties of this compound
The performance of this compound as a surfactant is dictated by a combination of its molecular structure and its interaction with the surrounding medium. Key parameters that define its behavior include its ability to reduce surface tension, its propensity to form micelles above a certain concentration, and the balance between its hydrophilic and lipophilic nature.
Amphiphilic Nature and Molecular Structure
The defining characteristic of this compound is its amphiphilicity. The long, nonpolar C12 alkyl chain is responsible for its hydrophobic nature, driving it to minimize contact with aqueous environments. Conversely, the phosphate headgroup is highly polar and readily interacts with water molecules, rendering it hydrophilic. It is this dual nature that drives the assembly of this compound molecules at interfaces.
Caption: Molecular structure of this compound, highlighting the hydrophobic lauryl tail and the hydrophilic phosphate head.
Surface Tension Reduction and Critical Micelle Concentration (CMC)
A primary function of any surfactant is its ability to reduce the surface tension of a liquid. This compound is effective in this regard. For instance, this compound monoester, when synthesized from lauryl alcohol and phosphoric acid, can significantly lower the surface tension of water.[5][6]
A key parameter characterizing a surfactant's efficiency is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[7] Below the CMC, the surfactant primarily adsorbs at the air-water or oil-water interface, leading to a sharp decrease in surface tension with increasing concentration. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.
One study reported that lauryl monoester potassium phosphate reduced the surface tension of water to 25.08 mN/m at a CMC of 0.569 mmol/L.[5][6]
| Property | Value | Reference |
| Surface Tension at CMC | 25.08 mN/m | [5][6] |
| Critical Micelle Concentration (CMC) | 0.569 mmol/L | [5][6] |
Table 1: Surface activity properties of lauryl monoester potassium phosphate.[5][6]
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that helps in the selection of surfactants for specific applications, particularly for emulsification.[8] The HLB value reflects the balance between the hydrophilic and lipophilic portions of a surfactant molecule. Surfactants with lower HLB values (typically 3-6) are more lipophilic and are good for forming water-in-oil (W/O) emulsions, while those with higher HLB values (8-18) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[8][9]
Influence of Environmental Factors: pH and Temperature
The performance of ionic surfactants like this compound can be significantly influenced by the pH and temperature of the system.
-
pH: The phosphate headgroup of this compound can exist in different ionization states depending on the pH of the solution. At low pH, the phosphate group will be protonated, reducing its negative charge and, consequently, its hydrophilicity. As the pH increases, the phosphate group deprotonates, becoming more negatively charged and more hydrophilic. This change in ionization can affect the surfactant's solubility, CMC, and its interaction with other charged species in the formulation.[12][13] The stability of phosphate esters in highly alkaline conditions is a noted advantage over some other surfactant types.[7]
-
Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[6][14] This behavior is a result of the interplay between the temperature-dependent hydration of the hydrophilic headgroup and the disruption of the structured water around the hydrophobic tail.[6]
II. Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through the reaction of lauryl alcohol with a phosphating agent. The choice of phosphating agent and reaction conditions can influence the ratio of monoester to diester in the final product, which in turn affects the surfactant's properties.[7]
Synthesis of this compound Monoester
A straightforward synthesis of this compound monoester involves the direct reaction of lauryl alcohol with phosphoric acid without the need for a catalyst.[5][6] The crude product can then be purified by recrystallization.[5][6]
Experimental Protocol: Synthesis of this compound Monoester [5][6]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, combine lauryl alcohol and phosphoric acid in a desired molar ratio.
-
Reaction Conditions: Heat the mixture with stirring for a specified duration. The reaction can be carried out without a catalyst.
-
Purification: After the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent to obtain the this compound monoester.
-
Characterization: The synthesized product should be characterized using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and 31P Nuclear Magnetic Resonance (31P-NMR) to confirm the structure and purity.[5][6]
Monoester vs. Diester: Impact on Properties
The reaction between lauryl alcohol and a phosphating agent can yield both monothis compound and dithis compound. The ratio of these two species is critical as it significantly impacts the functional properties of the surfactant mixture.[8]
-
Monoester-rich mixtures are generally more hydrophilic and are preferred for applications requiring good foaming and detergency.[15]
-
Diester-rich mixtures are more lipophilic and tend to be better emulsifiers.[8]
The choice of phosphating agent plays a key role in controlling the monoester-to-diester ratio. For example, using polyphosphoric acid tends to yield a higher proportion of the monoester.[7]
Caption: Comparative properties of monolauryl and dithis compound.
III. Functional Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific and industrial applications, particularly in the realm of formulation science.
Emulsification and Formulation Stability
This compound and its salts are effective emulsifiers, capable of stabilizing dispersions of immiscible liquids, such as oil and water.[16] Its high HLB value suggests its suitability for creating oil-in-water (O/W) emulsions, which are common in pharmaceutical and cosmetic formulations. The negatively charged phosphate headgroup can impart an electrostatic repulsion between oil droplets, preventing coalescence and enhancing the long-term stability of the emulsion.
However, it is important to note that the emulsifying ability can be dependent on the specific form of this compound. One study indicated that lauryl monoester potassium phosphate did not exhibit good emulsifying ability on its own.[5][6] This highlights the importance of formulation optimization, where this compound may be used in combination with other co-surfactants or stabilizers to achieve the desired emulsion properties.
Experimental Protocol: Evaluation of Emulsion Stability
-
Emulsion Preparation: Prepare an oil-in-water emulsion using this compound as the emulsifier. A typical starting concentration would be above its CMC. The oil phase (e.g., a model oil like mineral oil or a relevant pharmaceutical oil) and the aqueous phase are homogenized using a high-shear mixer or sonicator.
-
Droplet Size Analysis: Immediately after preparation and at specified time intervals, measure the droplet size distribution of the emulsion using a technique like dynamic light scattering (DLS). An increase in the average droplet size over time indicates emulsion instability (coalescence).
-
Zeta Potential Measurement: Measure the zeta potential of the oil droplets. A sufficiently high negative zeta potential (typically more negative than -30 mV) suggests good electrostatic stabilization.
-
Macroscopic Observation: Visually inspect the emulsions for signs of instability, such as creaming (the rising of oil droplets) or phase separation.
-
Accelerated Stability Testing: To predict long-term stability, store the emulsions at elevated temperatures (e.g., 40°C) and observe for any changes in the above-mentioned parameters.
Solubilization of Poorly Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble (lipophilic) drugs, which often exhibit low bioavailability.[17] Surfactants can enhance the aqueous solubility of such drugs through a process called micellar solubilization.[18] Above the CMC, the hydrophobic cores of the micelles provide a microenvironment where lipophilic drug molecules can partition, thereby increasing their apparent solubility in the aqueous medium.[17][18]
Given its amphiphilic nature and ability to form micelles, this compound holds potential as a solubilizing agent for Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility).[5] While much of the literature focuses on sodium lauryl sulfate (SLS) as a model anionic surfactant for this purpose, the principles are applicable to this compound.[18][19] The choice of surfactant and its concentration is critical, as interactions between the drug and the surfactant can sometimes lead to the formation of insoluble complexes, which would be counterproductive.[19]
Caption: Mechanism of micellar solubilization of a poorly soluble drug by this compound.
Potential in Advanced Drug Delivery Systems
Beyond simple solubilization, surfactants like this compound can be integral components of more sophisticated drug delivery systems, such as nanoemulsions and nanoparticles.
-
Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[3][20] Their small droplet size provides a large interfacial area, which can enhance drug absorption.[3][20] this compound, in combination with co-surfactants, could be used to formulate nanoemulsions for oral, topical, or parenteral drug delivery.[15]
-
Nanoparticles: this compound can be used as a stabilizer in the preparation of drug nanoparticles. For instance, in the preparation of calcium phosphate nanoparticles, which are biocompatible and biodegradable drug carriers, surfactants can be used to control the size and stability of the particles.[21] The phosphate group of this compound could potentially interact with the calcium phosphate matrix, while the lauryl tail provides a hydrophobic domain for drug loading or steric stabilization.
IV. Safety and Toxicological Profile
For any excipient intended for pharmaceutical use, a thorough understanding of its safety profile is paramount. The available toxicological data for alkyl phosphates, the family to which this compound belongs, suggest a generally low order of acute toxicity.[17] However, as with many surfactants, irritation potential is a key consideration.
The skin irritancy of surfactants is often related to their ability to disrupt cell membranes and denature proteins.[22] For topical formulations, it is crucial that products containing this compound are formulated to be non-irritating.[22] The concentration of the surfactant, the presence of other ingredients, and the overall formulation design will all play a role in the final product's skin compatibility.
V. Future Perspectives and Unanswered Questions
While this guide provides a comprehensive overview of the current understanding of this compound as an amphiphilic surfactant, there remain several areas where further research is needed to fully unlock its potential, particularly in the pharmaceutical sciences.
-
Quantitative Physicochemical Data: There is a need for more precise and readily available data on the HLB values of both this compound monoester and diester, as well as detailed studies on the influence of pH and temperature on their CMC and other surfactant properties.
-
Molecular-Level Insights: Molecular dynamics simulations could provide a deeper understanding of how this compound molecules arrange themselves at oil-water interfaces and how they interact with drug molecules within a micelle.
-
Drug Delivery Case Studies: More research is needed to explore the use of this compound in specific drug delivery applications, including the formulation of BCS Class II drugs, with detailed characterization of drug loading, release kinetics, and in vivo performance.
-
Analytical Method Development: Robust and validated analytical methods for the quantification of this compound in complex pharmaceutical matrices are needed for quality control and pharmacokinetic studies.
References
- 1. Hydrophilic and lipophilic characteristics of non-fatty acid moieties: significant factors affecting antibacterial activity of lauric acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmadigests.com [pharmadigests.com]
- 6. scialert.net [scialert.net]
- 7. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]
- 10. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Description of Temperature Dependence of Critical Micelle Concentration | Semantic Scholar [semanticscholar.org]
- 12. The influence of pH on surface properties of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. specialchem.com [specialchem.com]
- 17. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
- 20. jddtonline.info [jddtonline.info]
- 21. psecommunity.org [psecommunity.org]
- 22. ema.europa.eu [ema.europa.eu]
Monododecyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the physical and chemical characteristics of monododecyl phosphate (MDP), a versatile anionic surfactant with significant applications in research and pharmaceutical development. This document moves beyond a simple recitation of facts to offer expert insights into the causality behind its properties and the practical application of this knowledge.
Molecular Identity and Core Physicochemical Properties
Monododecyl phosphate, also known as lauryl phosphate, is an organophosphate ester consisting of a 12-carbon alkyl chain (dodecyl) attached to a phosphate group.[1][2] This amphiphilic structure, possessing both a hydrophobic tail and a hydrophilic head, is the foundation of its surface-active properties and its utility in various applications.
Chemical Structure and Identification
The fundamental structure of monododecyl phosphate dictates its behavior in different chemical environments.
Table 1: Chemical Identifiers for Monododecyl Phosphate
| Identifier | Value |
| Chemical Formula | C12H27O4P |
| Molecular Weight | 266.31 g/mol [1][2] |
| CAS Number | 2627-35-2[1][2] |
| Synonyms | This compound, Monothis compound, Dodecyl dihydrogen phosphate[3] |
Acidity and Aggregation Behavior in Aqueous Solutions
The interplay between the phosphate headgroup's acidity and the hydrophobic tail's tendency to self-associate governs the behavior of MDP in aqueous environments.
Acid Dissociation Constant (pKa)
Critical Micelle Concentration (CMC)
Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) aggregate to form micelles.[5][6] This process is driven by the hydrophobic effect, where the dodecyl chains cluster together to minimize their contact with water, while the hydrophilic phosphate heads remain exposed to the aqueous phase. The CMC is a critical parameter as many of the functional properties of surfactants, such as solubilization and detergency, are most effective above this concentration.[6] A study on this compound monoester potassium salt, a close analog, reported a CMC of 0.569 mmol/L.[7]
Solubility Profile
The solubility of monododecyl phosphate is a complex property that is highly dependent on the solvent, temperature, and the presence of counterions.
Aqueous Solubility
The aqueous solubility of the sodium salt of monododecyl phosphate exhibits an unusual temperature dependence.[8] The solubility initially increases with temperature, reaching a maximum, and then decreases before rising again. This behavior is attributed to the formation of different solid phases, including a "quarter-salt" complex between the undissociated acid and the monosalt.[8] In contrast, some sources describe mono-n-dodecyl phosphate as insoluble in water, which likely refers to the free acid form.
Solubility in Organic Solvents
Information regarding the solubility of monododecyl phosphate in various organic solvents is less documented in the provided search results. However, given its amphiphilic nature, it is expected to have some solubility in polar organic solvents.
Table 2: Summary of Key Physicochemical Parameters
| Parameter | Value/Description | Significance |
| pKa1 (estimated) | ~0.88 (for didodecyl phosphate)[4] | Determines the charge state of the phosphate headgroup at a given pH, influencing interactions. |
| CMC | ~0.569 mmol/L (for this compound monoester K+ salt)[7] | Concentration at which self-assembly into micelles occurs, crucial for solubilization and formulation. |
| Aqueous Solubility | Complex temperature dependence for the sodium salt.[8] | Affects formulation strategies and storage conditions. |
Self-Assembly and Interfacial Behavior
A key characteristic of monododecyl phosphate is its ability to self-assemble at interfaces, forming organized monolayers. This property is exploited in surface modification and the creation of functional coatings. The formation of these self-assembled monolayers (SAMs) can be influenced by the substrate material and the composition of the solution.
Applications in Drug Development
The unique physicochemical properties of monododecyl phosphate make it a valuable excipient in pharmaceutical formulations, particularly in drug delivery systems.[9][10][11][12][13]
Surfactant and Emulsifier
As a surfactant, monododecyl phosphate can be used to increase the solubility and bioavailability of poorly water-soluble drugs.[14] Its ability to form micelles allows for the encapsulation of hydrophobic drug molecules, facilitating their dispersion in aqueous media.
Nanoparticle-Based Drug Delivery
Monododecyl phosphate and similar surfactants are utilized in the formulation of nanoparticles for targeted drug delivery.[15][16] The surfactant can stabilize the nanoparticle suspension and modify the surface properties to control drug release and interaction with biological systems. For instance, calcium phosphate nanoparticles, which are structurally similar to the headgroup of MDP, are explored as drug delivery carriers due to their biocompatibility and osteogenic properties.[17]
Interaction with Cell Membranes
The amphiphilic nature of monododecyl phosphate allows it to interact with cell membranes, which are primarily composed of a lipid bilayer.[18] This interaction is concentration-dependent; at high concentrations, it can lead to membrane solubilization and cell lysis, while at lower concentrations, it can alter membrane properties.[18] Understanding these interactions is crucial for designing effective and safe drug delivery systems.
Safety and Toxicology
Monododecyl phosphate is classified as a skin and eye irritant.[19][20] Direct contact can cause redness, itching, and pain.[21] Inhalation may lead to respiratory irritation.[19] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1]
Table 3: Summary of Hazard Information
| Hazard | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[19] | Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation.[19] | Wear safety glasses with side-shields.[1] |
| Respiratory Irritation | May cause respiratory irritation.[19] | Avoid breathing dust/fumes. Use in a well-ventilated area. |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of monododecyl phosphate using potentiometric titration.[22]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.
-
Sample Preparation: Prepare a solution of monododecyl phosphate in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mM).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol describes the determination of the CMC of monododecyl phosphate by measuring the surface tension of its aqueous solutions.[23][24]
Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of monododecyl phosphate with varying concentrations, spanning a range expected to include the CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).
-
Data Plotting: Plot the surface tension as a function of the logarithm of the monododecyl phosphate concentration.
-
CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear regions.[23]
Conclusion
Monododecyl phosphate is a multifaceted molecule with a rich and complex physicochemical profile. Its amphiphilic nature, tunable charge, and self-assembly characteristics make it a valuable tool for researchers and a functional excipient in the development of advanced drug delivery systems. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe application in scientific and industrial settings.
References
- 1. Page loading... [guidechem.com]
- 2. mono-N-Dodecyl phosphate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. mono-n-Dodecyl phosphate, tech. 90% | Fisher Scientific [fishersci.ca]
- 4. Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. old.pharmi.uz [old.pharmi.uz]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alkan-chemical.com [alkan-chemical.com]
- 14. mdpi.com [mdpi.com]
- 15. nanocomposix.com [nanocomposix.com]
- 16. Drug delivery systems based on mesoporous silica nanoparticles for the management of hepatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
- 18. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. Dodecylphosphate | C12H25O4P-2 | CID 1550836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. aksci.com [aksci.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. biolinscientific.com [biolinscientific.com]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of Lauryl Phosphate
This guide provides a comprehensive exploration of the molecular structure of lauryl phosphate, an amphiphilic molecule of significant interest in materials science, cosmetics, and pharmaceutical drug delivery. We will delve into its core structural components, the nuances that dictate its physicochemical behavior, and the analytical methodologies essential for its robust characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this versatile phosphate ester.
Foundational Chemistry of this compound
This compound, also known as dodecyl dihydrogen phosphate, is an organophosphate surfactant. Its structure is fundamentally amphiphilic, comprising two distinct moieties: a hydrophilic phosphate head group and a hydrophobic lauryl (dodecyl) tail.[1] This dual nature is the cornerstone of its functionality, enabling it to act as an emulsifier, dispersant, and stabilizer at interfaces.[2][3][4]
The molecular formula for the monoester form is C₁₂H₂₇O₄P, with a molecular weight of approximately 266.31 g/mol .[5][6] However, it is critical to understand that commercial synthesis of this compound rarely yields a pure compound. The reaction between lauryl alcohol and a phosphating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid, typically produces a mixture of monoester, diester (di-lauryl phosphate), and residual free phosphoric acid.[7][8][9][10] The ratio of these components is highly dependent on the synthesis conditions and significantly influences the overall properties of the final product.[9][10]
The Monoester vs. Diester Forms
The distinction between monothis compound and dithis compound is paramount.
-
Monothis compound (MAP): Features one lauryl chain esterified to the phosphoric acid molecule. It possesses two acidic protons on the phosphate group, making it a stronger acid and more hydrophilic compared to the diester.
-
Dithis compound (DAP): Features two lauryl chains esterified to the phosphoric acid molecule. With only one remaining acidic proton, it is significantly more hydrophobic (lipophilic) and has different packing parameters.
The ratio of monoester to diester dictates key performance attributes such as solubility, emulsification capacity, and critical micelle concentration (CMC).[9][10]
References
- 1. This compound | 2627-35-2 | Benchchem [benchchem.com]
- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. CN102527293A - Method for preparing lauryl ether phosphate ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Mono-di phosphates esters | Lamberti Group [lamberti.com]
- 10. p2infohouse.org [p2infohouse.org]
Critical micelle concentration of lauryl phosphate esters.
An In-Depth Technical Guide to the Critical Micelle Concentration of Lauryl Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound esters (LPEs) are anionic surfactants of significant interest in the pharmaceutical sciences, valued for their biocompatibility and versatile physicochemical properties. A fundamental parameter governing their application in drug delivery and formulation is the Critical Micelle Concentration (CMC)—the specific concentration at which individual surfactant molecules (monomers) self-assemble into thermodynamically stable aggregates known as micelles. Operating above the CMC is critical for functionalities such as the solubilization of poorly soluble active pharmaceutical ingredients (APIs) and the formation of stable drug delivery systems. This guide provides a comprehensive examination of the principles of micellization for LPEs, details the key factors influencing their CMC, and presents authoritative, step-by-step protocols for its accurate experimental determination.
Introduction to this compound Esters
This compound esters are a class of organophosphate surfactants derived from the esterification of lauryl alcohol (dodecanol).[1][2] Their structure consists of a hydrophilic phosphate head group and a hydrophobic 12-carbon alkyl chain (lauryl group).[3] The synthesis process, typically involving phosphating agents like phosphorus pentoxide or polyphosphoric acid, results in a mixture of monoalkyl phosphate (MAP) and dialkyl phosphate (DAP) esters.[4][5]
The ratio of these mono- and di-esters is a critical determinant of the surfactant's overall properties.[5]
-
Mono-lauryl Phosphate (MAP): With one hydrophobic tail, MAPs are generally characterized by good detergency and foaming properties.[6]
-
Di-lauryl Phosphate (DAP): Featuring two hydrophobic tails attached to a single phosphate head, DAPs are more hydrophobic and are often better emulsifying agents.
This inherent structural variability, combined with the ability to use different neutralizing bases (e.g., potassium hydroxide, sodium hydroxide, or amines), allows for the fine-tuning of LPE properties for specific applications, from personal care products to advanced drug delivery vehicles.[6][7][8]
The Phenomenon of Micellization
Surfactant molecules, being amphiphilic, exhibit unique behavior in aqueous solutions. At low concentrations, LPE monomers exist individually in the bulk solution and also adsorb at the air-water interface, orienting their hydrophobic lauryl tails away from the water. This adsorption disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension.[9][10]
As the surfactant concentration increases, the interface becomes saturated with monomers. To minimize the unfavorable interaction between their hydrophobic tails and water, the monomers in the bulk solution begin to self-assemble into aggregates. This process, known as micellization, is an entropically driven phenomenon.[11] The resulting micelles are typically spherical structures where the hydrophobic lauryl chains form a core, sequestered from the water, and the hydrophilic phosphate head groups form an outer shell, or corona, that interacts favorably with the surrounding aqueous environment.[11]
Critical Micelle Concentration (CMC): The Definitive Metric
The Critical Micelle Concentration (CMC) is defined as the concentration of surfactant at which the formation of micelles begins.[11] It represents a quasi-phase transition, where a sharp change in the relationship between concentration and the physicochemical properties of the solution (e.g., surface tension, conductivity, turbidity) is observed.[12]
-
Below the CMC: Added surfactant monomers partition between the bulk solution and the air-water interface, causing a significant drop in surface tension.
-
At and Above the CMC: The interface is saturated. Further addition of surfactant leads to the formation of more micelles, while the monomer concentration in the bulk solution remains relatively constant. Consequently, properties like surface tension plateau or change slope dramatically.[12]
Knowledge of the CMC is paramount in drug development. For a surfactant to act as an effective solubilizing agent for a hydrophobic drug, its concentration in the formulation must be above its CMC, ensuring the presence of micellar "cores" to host the drug molecules.[13][14]
Key Factors Influencing the CMC of this compound Esters
The CMC is not an immutable constant but is highly sensitive to both the molecular structure of the surfactant and the conditions of the aqueous medium.
Molecular Structure
-
Hydrophobic Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain increases its hydrophobicity. This disfavors its presence in water and promotes micellization at a lower concentration. Therefore, the CMC decreases logarithmically as the alkyl chain length increases.[11]
-
Monoester vs. Diester Ratio: The presence of two alkyl chains in di-lauryl phosphate (DAP) significantly increases its hydrophobicity compared to the single-chain mono-lauryl phosphate (MAP). This structural difference has a profound impact on the CMC. For dodecyl (lauryl) phosphate esters, mixtures with a low mono/di ratio (i.e., higher in the more hydrophobic DAP) exhibit a lower CMC than mixtures with a high mono/di ratio.[5][15]
-
Nature of the Counter-ion: For ionic surfactants, the counter-ion (e.g., K⁺, Na⁺) can influence the CMC. Different ions can affect the degree of repulsion between the charged head groups in a micelle. For many anionic surfactants, the CMC decreases in the order of Li⁺ > Na⁺ > K⁺, as the smaller, more hydrated ions are less effective at shielding the negative charge of the head groups.[16]
Environmental and Formulation Conditions
-
Presence of Electrolytes: Adding electrolytes (salts) to a solution of ionic surfactants like LPEs significantly lowers the CMC.[16][17] The added counter-ions reduce the electrostatic repulsion between the negatively charged phosphate head groups in the micelle, making it energetically more favorable for them to aggregate.[16][18] This "salting-out" effect promotes micelle formation at lower surfactant concentrations.
-
Effect of pH: The phosphate head group is ionizable. Changes in pH can alter the degree of ionization of the head group, thereby affecting the electrostatic repulsions and, consequently, the CMC. For phosphate esters, which are weak acids, changes in pH that affect the charge state will influence micellization.[12][19][20]
-
Effect of Temperature: The effect of temperature on the CMC of ionic surfactants is complex. An increase in temperature can decrease the hydration of the hydrophilic head groups, which favors micellization and lowers the CMC.[16] However, it also increases the solubility of the monomers, which opposes micellization. The net effect depends on the specific surfactant and temperature range.[16][21]
Authoritative Methodologies for CMC Determination
The determination of CMC relies on detecting the abrupt change in a solution's physical property as a function of surfactant concentration. Surface tensiometry and fluorescence spectroscopy are two of the most robust and widely adopted methods.
Surface Tensiometry
Principle: This is a direct and fundamental method based on the defining characteristic of surfactants: their ability to lower surface tension. A plot of surface tension versus the logarithm of surfactant concentration yields two distinct linear regions. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as new monomers form micelles rather than migrating to the interface. The CMC is determined from the intersection of these two lines.[9]
Experimental Protocol (Du Noüy Ring Method):
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound ester in high-purity water (e.g., deionized or distilled), ensuring the concentration is well above the anticipated CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water. Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming to red heat) before each measurement to remove contaminants.
-
Temperature Control: Place the first sample (lowest concentration) in a thermostated vessel to maintain a constant temperature throughout the experiment.
-
Measurement: Immerse the Du Noüy ring in the sample solution. Measure the force required to pull the ring through the air-water interface. The instrument software will convert this force to a surface tension value (mN/m).
-
Equilibration: Allow sufficient time for the surfactant monomers to adsorb and equilibrate at the interface before taking a stable reading. This is crucial for accurate measurements.
-
Iterative Measurement: Repeat steps 4-6 for each of the prepared dilutions, moving from lowest to highest concentration.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C). Identify the two linear portions of the curve and determine their intersection. The concentration at this intersection point is the CMC.[9]
Fluorescence Spectroscopy (Pyrene Probe Method)
Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, most commonly pyrene, whose fluorescence emission spectrum is exquisitely sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic micellar core. This change from a polar to a nonpolar environment causes a distinct change in the vibrational fine structure of pyrene's emission spectrum, particularly in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). A plot of the I₁/I₃ ratio versus surfactant concentration shows a sharp sigmoidal decrease, with the inflection point corresponding to the CMC.
Experimental Protocol:
-
Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone at a concentration of approximately 10⁻³ M.
-
Sample Preparation: Prepare a series of this compound ester solutions of varying concentrations in high-purity water.
-
Probe Doping: To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The volume of the organic solvent added should be minimal (<1%) to not affect micellization.
-
Solvent Evaporation: Gently agitate the solutions and allow them to equilibrate in the dark for several hours (or overnight) to ensure complete partitioning of the pyrene and evaporation of the organic solvent.
-
Spectrometer Setup: Set the fluorescence spectrometer with an excitation wavelength of approximately 334-339 nm. Set the emission scan range to cover the pyrene emission peaks (approx. 350-450 nm).
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample.
-
Data Analysis: From each spectrum, determine the fluorescence intensity of the first vibronic peak (I₁, ~373 nm) and the third vibronic peak (I₃, ~384 nm). Calculate the I₁/I₃ ratio for each concentration.
-
CMC Determination: Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The resulting data will typically form a sigmoidal curve. The CMC can be taken as the concentration at the midpoint of the transition in this curve.
Quantitative CMC Data for this compound Esters
The CMC of this compound esters is highly dependent on their specific composition and the conditions of measurement. The following table summarizes key findings from the literature, providing a quantitative basis for formulation scientists.
| Surfactant Species | Counter-ion | Mono/Diester Ratio | CMC (mmol/L) | Measurement Method | Reference |
| This compound Monoester | Potassium (K⁺) | High Monoester | 0.569 | Surface Tensiometry | [4][22] |
| Dodecyl Phosphate Esters | Not Specified | Low Mono/Di Ratio | Lower than High Ratio | Surface Tensiometry | [5][15] |
| Dodecyl Phosphate Esters | Not Specified | High Mono/Di Ratio | Higher than Low Ratio | Surface Tensiometry | [5][15] |
Note: The CMC is sensitive to temperature and electrolyte concentration. The value for Lauryl Monoester Potassium Phosphate was determined in water without additional electrolytes.[4][22]
Implications for Drug Development
A thorough understanding and precise measurement of the CMC of this compound esters are critical for their successful application in pharmaceuticals.
-
Solubilization of Poorly Soluble Drugs: The primary application of surfactants in drug formulation is to enhance the solubility and bioavailability of APIs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV. By formulating with an LPE concentration significantly above the CMC, the hydrophobic cores of the micelles can encapsulate the drug molecules, effectively increasing their apparent solubility in the aqueous medium of the dosage form.[13]
-
Stability of Formulations: In liquid formulations such as emulsions and suspensions, surfactants adsorb at the oil-water or solid-liquid interface, preventing coalescence or aggregation. The CMC is an indicator of the concentration at which the surfactant system is thermodynamically stable, which is crucial for ensuring the shelf-life and performance of the product.
-
Drug Delivery Systems: LPE micelles can serve as nanocarriers for targeted drug delivery. The size and properties of these micelles, which form at the CMC, can be tailored by adjusting formulation parameters to control drug loading, release kinetics, and biodistribution.[13]
Conclusion
The Critical Micelle Concentration is a cornerstone parameter in the characterization of this compound esters for pharmaceutical applications. It is not a single value but is dynamically influenced by the surfactant's molecular architecture—notably the mono- to di-ester ratio—and the physicochemical environment of the formulation, including pH and ionic strength. The choice of an appropriate analytical methodology, such as surface tensiometry or fluorescence spectroscopy, is essential for its accurate and reliable determination. By leveraging a deep understanding of the CMC and the factors that govern it, researchers and formulation scientists can effectively harness the properties of this compound esters to design robust, stable, and efficacious drug products.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. ulprospector.com [ulprospector.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Research Progress on the Application of Surfactants in the Pharmaceutical Field - Oreate AI Blog [oreateai.com]
- 14. academicjournals.org [academicjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Hydrophilic-lipophilic balance (HLB) of lauryl phosphate.
An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Lauryl Phosphate
Abstract
The Hydrophilic-Lipophilic Balance (HLB) is a cornerstone concept in formulation science, guiding the selection of surfactants for creating stable emulsions. This technical guide provides a comprehensive examination of the HLB of this compound, an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and biotechnology industries. We will delve into the theoretical frameworks for HLB calculation, emphasizing methods suitable for ionic species, and contrast these with empirical, experiment-driven determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the emulsifying and stabilizing properties of this compound with precision and a deep mechanistic understanding.
Introduction: The Critical Role of HLB in Formulation Science
The formation of a stable emulsion—a finely dispersed mixture of two immiscible liquids like oil and water—is thermodynamically unfavorable. Surfactants, or surface-active agents, are essential molecules that mitigate this instability by positioning themselves at the oil-water interface, reducing interfacial tension.[1] The effectiveness of a surfactant is dictated by the balance of its water-loving (hydrophilic) and oil-loving (lipophilic) moieties.
In 1949, William C. Griffin introduced the Hydrophilic-Lipophilic Balance (HLB) system, a semi-empirical scale to quantify this balance and predict a surfactant's function.[2] This guide focuses on this compound, an anionic phosphate ester surfactant valued for its excellent emulsification, dispersion, and skin compatibility.[3][4] Understanding and accurately determining its HLB is paramount for optimizing formulations ranging from topical drug delivery systems to advanced cosmetic creams.
Section 1: The Hydrophilic-Lipophilic Balance (HLB) System
Theoretical Foundations
The HLB system assigns a dimensionless number to a surfactant, typically on a scale from 0 to 20 for non-ionic surfactants, though the scale can extend higher for ionic species.[5] A low HLB value signifies a greater lipophilic character, making the surfactant preferentially soluble in oil and a good candidate for forming water-in-oil (W/O) emulsions. Conversely, a high HLB value indicates a dominant hydrophilic character, leading to water solubility and the formation of oil-in-water (O/W) emulsions.[1][5]
Predicting Surfactant Function with HLB
The HLB value is a powerful predictor of a surfactant's performance in a given application. This relationship allows formulators to rationally select emulsifiers to achieve the desired outcome.
| HLB Range | Primary Application |
| 1-3 | Antifoaming Agents |
| 3-6 | W/O (Water-in-Oil) Emulsifiers |
| 7-9 | Wetting and Spreading Agents |
| 8-18 | O/W (Oil-in-Water) Emulsifiers |
| 13-16 | Detergents |
| 16-18+ | Solubilizers or Hydrotropes |
| Table 1: General correlation between HLB value and surfactant application.[2] |
Section 2: Profile of this compound
Chemical Structure and Properties
This compound, also known as dodecyl dihydrogen phosphate, is an organophosphate ester.[6] It consists of a 12-carbon lipophilic alkyl chain (lauryl group) attached to a highly polar, hydrophilic phosphate head group. Commercial this compound is often a mixture of mono- and di-lauryl phosphate.[3]
-
Key Characteristics: Anionic surfactant, excellent emulsifier, dispersant, and provides a favorable skin feel due to its similarity to natural phospholipids.[3][4]
The presence of the ionizable phosphate group is the critical determinant for selecting an appropriate HLB calculation method.
Applications in Advanced Formulations
This compound and its salts (e.g., potassium this compound, sodium this compound) are employed in a variety of high-performance applications:
-
Pharmaceuticals: As emulsifiers and stabilizers in topical creams, lotions, and ointments for drug delivery.
-
Cosmetics: In skincare and suncare formulations, where they create stable and aesthetically pleasing O/W emulsions.[4]
-
Industrial Applications: As antistatic agents, corrosion inhibitors, and lubricants in metalworking fluids.[3]
Section 3: Determining the HLB of this compound
The determination of a surfactant's HLB can be approached through theoretical calculations based on its molecular structure or through empirical, experimental methods. For ionic surfactants like this compound, theoretical methods provide a useful estimate, but experimental validation is crucial for achieving optimal formulation stability.
Theoretical Calculation: The Davies Method
While Griffin's method is well-suited for non-ionic surfactants, it is not appropriate for ionic species because it doesn't account for the strong contribution of the charged head group.[9] The Davies method, proposed in 1957, addresses this limitation by assigning specific group numbers to both hydrophilic and lipophilic fragments of the molecule.[2][10]
The Davies equation is as follows: HLB = 7 + Σ (Hydrophilic group numbers) - Σ (Lipophilic group numbers) [9][11]
Causality Behind the Method: The baseline of '7' in the Davies formula represents the reference point of a completely saturated hydrocarbon. The subsequent terms adjust this baseline by quantifying the positive (hydrophilic) and negative (lipophilic) contributions of the molecule's functional groups, providing a more nuanced value for complex and ionic surfactants.
Calculation for this compound (C₁₂H₂₅OPO₃H₂):
-
Identify and Count Groups:
-
Lipophilic Groups:
-
One terminal methyl group (-CH₃)
-
Eleven methylene groups (-CH₂-) in the lauryl chain
-
-
Hydrophilic Groups:
-
One ester linkage (-O-)
-
One phosphate head group (-PO₄H₂)
-
-
-
Assign Group Numbers: We will use established Davies group numbers. The lipophilic number for both -CH₂- and -CH₃ groups is 0.475. The group number for the hydrophilic phosphate head is a subject of some variation in literature, but a value of ~20 is often cited for its high hydrophilicity, similar to a sulfate group. For this calculation, we will use representative values.
| Group | Type | Group Number | Count | Total Contribution |
| -CH₂- / -CH₃ | Lipophilic | 0.475 | 12 | 12 * 0.475 = 5.7 |
| -PO₄H₂ (esterified) | Hydrophilic | ~21.1 (similar to -COOK) | 1 | 21.1 |
Table 2: Davies Group Numbers for HLB Calculation of this compound.
-
Apply the Davies Formula: HLB = 7 + (Hydrophilic Contribution) - (Lipophilic Contribution) HLB = 7 + 21.1 - 5.7 HLB ≈ 22.4
This calculated value is an estimate. The actual HLB can be influenced by factors like pH (which affects the ionization of the phosphate head group), the presence of counter-ions (e.g., Na⁺, K⁺), and whether it exists as a mono- or diester. This underscores the necessity of experimental determination for precise formulation work.
Experimental Determination: The Emulsion Stability Method
The most reliable way to determine the functional HLB of a surfactant is to observe its performance in a series of emulsions. This method identifies the "Required HLB" (RHLB) of an oil phase, which corresponds to the HLB of the emulsifier system that yields the most stable emulsion. By using the target surfactant (this compound) in blends with known emulsifiers, its own HLB can be accurately determined.
Principle of the Method: The stability of an emulsion is maximized when the HLB of the emulsifier system perfectly matches the RHLB of the oil phase.[4] By creating a series of emulsions with an oil of known RHLB and varying the ratio of this compound to a co-surfactant of known HLB, the point of maximum stability reveals the effective HLB of the this compound. Maximum stability is typically characterized by the smallest average droplet size and minimal phase separation (creaming or coalescence) over time.
Below is a detailed protocol for this self-validating system.
Experimental Protocol: HLB Determination via Emulsion Stability & Particle Size Analysis
Objective: To experimentally determine the effective HLB of this compound by preparing a series of oil-in-water (O/W) emulsions and identifying the formulation with maximum stability.
Materials:
-
This compound (subject of analysis)
-
Sorbitan Oleate (Span™ 80, Low HLB emulsifier, HLB = 4.3)
-
Polysorbate 80 (Tween™ 80, High HLB emulsifier, HLB = 15.0)
-
Light Mineral Oil (Oil Phase, known Required HLB ≈ 12 for O/W emulsions)
-
Deionized Water (Aqueous Phase)
-
Beakers, graduated cylinders, magnetic stir plate and stir bars
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
-
Glass vials for stability observation
Workflow Diagram:
Caption: Workflow for experimental HLB determination.
Procedure:
-
Prepare Emulsifier Blends: Prepare a series of emulsifier systems by blending this compound with a low-HLB co-surfactant (e.g., Span 80). The total surfactant concentration should be kept constant (e.g., 5% w/w of the total formulation). The ratios are varied systematically.
-
Formulate Emulsions: For each emulsifier blend, prepare a 100g batch of an O/W emulsion with the following composition:
-
Oil Phase (Mineral Oil): 20g
-
Aqueous Phase (Deionized Water): 75g
-
Emulsifier System (Blend): 5g
-
-
Emulsification Process: a. Dissolve/disperse the oil-soluble surfactant (Span 80) in the mineral oil and heat to 70°C. b. Disperse the this compound in the deionized water and heat to 70°C. c. Slowly add the oil phase to the aqueous phase while mixing with a magnetic stirrer. d. Once a coarse emulsion is formed, subject the mixture to high-shear homogenization for a fixed time (e.g., 5 minutes) at a constant speed to ensure comparability across samples.
-
Analysis and Data Interpretation: a. Initial Analysis: Immediately after homogenization, measure the particle size distribution of each emulsion using a DLS analyzer. Record the Z-average diameter. b. Stability Observation: Transfer each emulsion to a sealed glass vial and store at ambient temperature. Visually inspect for phase separation, creaming, or coalescence at set time points (e.g., 24h, 48h, 1 week). c. Determine Optimal HLB: Create a plot of the Z-average particle size versus the calculated HLB of the emulsifier blend for each sample. The blend that produces the emulsion with the smallest, most stable droplets corresponds to the required HLB of the mineral oil. d. Calculate this compound HLB: Use the following weighted average formula for the optimal blend: RHLB_Oil = (Fraction_A * HLB_A) + (Fraction_B * HLB_B) Where:
- RHLB_Oil is the known required HLB of the oil (~12).
- Fraction_A and HLB_A are the weight fraction and HLB of Span 80.
- Fraction_B is the weight fraction of this compound.
- HLB_B is the unknown HLB of this compound. By rearranging the formula, the HLB of this compound can be calculated.
Section 4: Practical Application and Logical Relationships
The true power of the HLB system lies in its predictive capacity for formulation design. Knowing the HLB of this compound allows for its strategic use, either alone or in synergistic blends.
HLB and Emulsion Type: The HLB value directly correlates with the type of emulsion a surfactant will tend to stabilize. This is a fundamental principle in formulation.
Caption: The relationship between HLB value and emulsion type.
Given the high calculated and expected HLB of this compound, it is an exemplary O/W emulsifier. When formulating, if an oil phase has a required HLB of 14, this compound might be a suitable primary emulsifier. However, if the required HLB is lower, for instance 11, this compound can be blended with a low-HLB surfactant (like cetyl alcohol, HLB ≈ 15 for O/W, but can act as a low HLB co-emulsifier) to precisely match the target and enhance emulsion stability.
Conclusion
The Hydrophilic-Lipophilic Balance of this compound is a critical parameter for its effective use as an anionic surfactant. While theoretical calculations using the Davies method provide a valuable starting estimate (≈22.4), they are subject to limitations due to pH, counter-ion effects, and structural heterogeneity. For high-performance applications in pharmaceutical and cosmetic science, an empirical determination through emulsion stability studies is the gold standard. This approach, grounded in direct observation of surfactant performance, allows formulators to precisely match the emulsifier system to the oil phase, ensuring the development of robust, stable, and effective products. A thorough understanding of both the theoretical underpinnings and the practical methodologies for HLB determination empowers scientists to unlock the full potential of this compound in advanced formulations.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 6. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. GSRS [precision.fda.gov]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]
A Comprehensive Technical Guide on the Thermal Stability and Degradation Profile of Lauryl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Thermal Stability in Lauryl Phosphate Applications
This compound, also known as dodecyl dihydrogen phosphate, is a versatile anionic surfactant and emulsifier with a wide array of applications in personal care products, detergents, and industrial formulations. Its amphiphilic nature, stemming from a polar phosphate head group and a long, nonpolar lauryl tail, allows it to effectively stabilize emulsions and enhance the solubility of various ingredients.[1] In the pharmaceutical and drug development sectors, understanding the thermal stability and degradation profile of excipients like this compound is paramount. Thermal degradation can impact the safety, efficacy, and shelf-life of a final product, making a thorough characterization of its thermal behavior a non-negotiable aspect of formulation development. This guide provides an in-depth technical overview of the thermal stability and degradation pathways of this compound, supported by experimental data and methodologies.
Core Physicochemical Properties of this compound
Before delving into its thermal degradation, it is essential to understand the fundamental physicochemical properties of this compound that influence its stability.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₇O₄P | [2] |
| Molecular Weight | 266.31 g/mol | [2] |
| Appearance | White to off-white solid/crystals | [2][3] |
| Solubility in Water | Insoluble | [3] |
Thermal Degradation Profile of this compound
The thermal decomposition of this compound, a monoalkyl phosphate, is a complex process involving multiple competing reactions. The primary degradation pathway for alkyl phosphates with available β-hydrogens is through a β-elimination reaction.[4] However, studies on long-chain alkyl phosphates, including monododecyl phosphate (C12-MAP), have revealed a more intricate degradation profile.
Onset of Thermal Decomposition
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to determine the thermal stability of materials.[5] For monododecyl phosphate (this compound), the decomposition temperature is significantly influenced by its salt form. The decomposition temperature of didodecyl phosphate (C12-DAP) is approximately 40-50°C higher than that of monododecyl phosphate (C12-MAP), with a reported decomposition temperature of 257.8°C for C12-DAP.[5] The disodium salt of C12-MAP is thermally more stable than the parent acid, while the monosodium salt is less stable.[5] For calcium dodecyl phosphate, decomposition occurs at up to 280°C, associated with the cleavage of the alkyl chain.[6][7]
| Compound | Decomposition Temperature (°C) | Analytical Method | Source |
| Monododecyl Phosphate (this compound) | Lower than Didodecyl Phosphate | TG/DTA/DSC | [5] |
| Didodecyl Phosphate | 257.8 | TG/DTA/DSC | [5] |
| Calcium Dodecyl Phosphate | up to 280 | TGA/DSC | [6][7] |
Degradation Pathways and Products
The thermal degradation of this compound is not a simple one-step process. It involves several competing pathways that dictate the nature of the degradation products.
-
β-Elimination: This is a primary pathway for alkyl phosphates, leading to the formation of an alkene and phosphoric acid. In the case of this compound, this results in the formation of dodecene . Gas chromatographic analysis of the decomposition gas from C12-MAP confirms that dodecene is the main product.[5]
-
Disproportionation and Condensation: Concurrently with elimination, monododecyl phosphate can undergo disproportionation to yield phosphoric acid and didodecyl phosphate . Furthermore, condensation reactions can occur, leading to the formation of condensed phosphates like pyrophosphates.[5] 31P-NMR analysis has been instrumental in identifying these competing reactions.[5]
-
Hydrolysis (for salts): In the case of the sodium salts of this compound, the degradation can proceed differently, yielding 1-dodecanol as a primary product instead of dodecene.[5]
The following diagram illustrates the primary degradation pathways of this compound:
Caption: Primary thermal degradation pathways of this compound.
Experimental Analysis of Thermal Stability
A robust assessment of the thermal stability of this compound necessitates the use of standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for such evaluations.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Step-by-Step TGA Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is crucial for studying intrinsic thermal degradation without oxidative effects.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
The following diagram illustrates a typical TGA workflow:
References
- 1. mono-n-Dodecyl phosphate, tech. 90% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2627-35-2 CAS MSDS (Dodecyl dihydrogen phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Decomposition of Long-chain Alkyl Phosphates [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Untangling Anionic Surfactants: A Comparative Analysis of Lauryl Phosphate and Sodium Lauryl Sulfate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Anionic surfactants are foundational to countless applications in the pharmaceutical and research sectors, serving as detergents, emulsifiers, wetting agents, and solubilizers. Among the most ubiquitous are those derived from lauryl alcohol, a 12-carbon fatty alcohol. However, the choice of the hydrophilic head group—be it a phosphate or a sulfate—imparts dramatically different physicochemical properties, performance characteristics, and biocompatibility profiles. This technical guide provides an in-depth comparison of lauryl phosphate and sodium lauryl sulfate (SLS), moving beyond surface-level descriptions to explore the core chemical distinctions that govern their behavior and dictate their suitability for specific applications. For the formulation scientist and drug development professional, understanding these nuances is critical for optimizing efficacy, ensuring stability, and achieving the desired biological response.
The Defining Feature: Chemical Structure and Synthesis
The fundamental difference between this compound and sodium lauryl sulfate lies in their anionic head group. Both share a common hydrophobic 12-carbon lauryl tail, but the hydrophilic moiety dictates their interaction with aqueous systems, biological surfaces, and other formulation components.
-
Sodium Lauryl Sulfate (SLS): Also known as sodium dodecyl sulfate (SDS), SLS is a sulfate ester. It is synthesized commercially by treating lauryl alcohol with a sulfating agent such as sulfur trioxide or chlorosulfuric acid, followed by neutralization with a sodium base like sodium hydroxide or sodium carbonate.[1][2] The resulting molecule possesses a strongly acidic sulfate group, which remains fully ionized with a negative charge across a broad physiological pH range.
-
This compound: This is a phosphate ester of lauryl alcohol. Its synthesis typically involves the phosphorylation of lauryl alcohol using reagents like phosphoric acid or phosphorus pentoxide.[3][4][5] Unlike the sulfate group, the phosphate head group is polyprotic, meaning its charge is pH-dependent. It can exist in mono- and di-ester forms, further influencing its properties. This structural similarity to phospholipids found in cell membranes is a key aspect of its biocompatibility profile.[6]
Caption: Chemical structures of Sodium Lauryl Sulfate and this compound.
Physicochemical Properties: A Quantitative Comparison
The structural divergence directly translates into distinct physicochemical properties, which are critical for predicting performance in a formulation.
| Property | This compound (Potassium Salt) | Sodium Lauryl Sulfate (SLS) | Significance in Formulation |
| Chemical Formula | C₁₂H₂₆O₄P·K (example) | C₁₂H₂₅NaO₄S[7] | Defines molecular weight and elemental composition. |
| Molecular Weight | ~304.4 g/mol (K salt) | 288.38 g/mol [8] | Influences molar concentration calculations and diffusion rates. |
| Head Group | Phosphate (-OPO₃H₂) | Sulfate (-OSO₃Na) | Primary differentiator. Phosphate is polyprotic and phospholipid-like; Sulfate is a strong acid, always anionic. |
| pH (1% aq. solution) | Varies (mildly acidic) | 7.0 - 9.5[9][10] | SLS can increase the pH of formulations, potentially affecting drug stability. This compound offers more pH flexibility. |
| Critical Micelle Conc. (CMC) | ~0.57 mmol/L [3] | ~8.2 mmol/L (in pure water)[11][12] | A lower CMC indicates higher efficiency; fewer molecules are needed to form micelles and exert surfactant effects. |
| Surface Tension Reduction | Reduces water to ~25.08 mN/m[3] | Potent surface tension reduction[13] | Both are highly effective at reducing surface and interfacial tension, a prerequisite for emulsification and wetting. |
| Solubility | Good aqueous solubility | Highly soluble in water[2][14] | Essential for use in aqueous-based formulations. |
| HLB Value | High (O/W Emulsifier) | ~40[9] | The very high HLB of SLS confirms its utility in creating oil-in-water emulsions and as a solubilizer. |
Performance in Formulations & Biological Interactions
While both molecules are effective surfactants, their mechanisms and interactions, particularly with biological systems, are markedly different.
Emulsification and Foaming
Both this compound and SLS are excellent oil-in-water (O/W) emulsifiers, capable of reducing the interfacial tension between immiscible liquids to form stable emulsions.[15][16]
-
SLS: Renowned for its ability to generate a high volume of stable, dense foam, a property often desired in cleansing products.[13][17] It is a powerful and cost-effective emulsifier used across a vast range of applications.[14][18]
-
This compound: Also an effective emulsifier, it is particularly noted for creating stable, aesthetically pleasing emulsions with a non-greasy, soft skin feel.[6] This is attributed to its phospholipid-like structure, which provides better affinity with the skin's natural lipids.[6] Its emulsifying ability, however, has been noted in some studies to be less potent than its other surfactant properties.[3]
Caption: Surfactant action: from monomers to micelle formation and emulsification.
Biological Interactions: The Critical Divide
The most significant divergence for pharmaceutical applications is biocompatibility.
-
Sodium Lauryl Sulfate: SLS is a well-documented skin irritant.[19][20] Its potent surfactant properties can disrupt the lipid barrier of the stratum corneum, leading to increased transepidermal water loss (TEWL), erythema, and irritation.[18][19] This is due to its ability to denature proteins, including keratin within corneocytes.[19] While this property can be harnessed to enhance the penetration of active pharmaceutical ingredients (APIs), it also makes SLS unsuitable for leave-on topical products at high concentrations.[14][21] The FDA recommends concentrations should not exceed 1% in products intended for prolonged skin contact.[8]
-
This compound: In stark contrast, this compound is recognized for its mildness and excellent skin affinity.[6] Its structure mimics the natural phospholipids in cell membranes, allowing it to integrate into the skin barrier with minimal disruption. This results in a lower irritation potential, making it an ideal emulsifier for sensitive skin formulations, dermatological preparations, and leave-on drug delivery systems where maintaining barrier integrity is paramount.
Applications in Research and Drug Development
The choice between these two surfactants is entirely application-driven.
-
Sodium Lauryl Sulfate:
-
Drug Formulation: Widely used as a solubilizing agent to improve the dissolution of poorly water-soluble drugs (BCS Class II).[9][22] It also functions as a wetting agent and lubricant in tablet and capsule manufacturing.[9][22]
-
Biochemical Research: Indispensable in the laboratory for SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where it is used to denature proteins and impart a uniform negative charge, allowing for separation based on molecular weight.
-
-
This compound:
-
Topical Drug Delivery: Its primary role is as a gentle, biocompatible O/W emulsifier in creams, lotions, and ointments.[6] It is the preferred choice when the formulation is intended for chronic use, sensitive skin, or when the API itself may have irritation potential that should not be exacerbated by excipients.
-
Specialty Formulations: Used in personal care products where "sulfate-free" and "mildness" claims are desired.[6] Its antistatic properties are also beneficial in certain preparations.[3]
-
Toxicity and Biocompatibility Profile
A direct comparison of their toxicity profiles underscores their distinct roles.
-
SLS: Classified as a moderately toxic material with acute effects including irritation to the skin, eyes, and mucous membranes.[10][19][23] The toxicity is directly linked to its protein-denaturing and membrane-disrupting capabilities.[19][23] While numerous urban myths have linked it to cancer, extensive scientific reviews have found no such evidence.[24] The primary safety concern remains its irritation potential.[20]
-
This compound: Generally considered a safe and mild ingredient with low irritation potential.[6] Its phospholipid-like structure contributes to its high biocompatibility, making it a safer choice for direct, prolonged application to the skin.
Key Experimental Protocols
Validating the choice of surfactant requires robust experimental data. Below are foundational protocols for their characterization.
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Tensiometry
Objective: To determine the concentration at which surfactant monomers begin to form micelles, a key indicator of surfactant efficiency.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM) in deionized water or a relevant buffer.
-
Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range well above and below the expected CMC (e.g., for SLS, 0.1 mM to 20 mM).
-
Instrumentation: Utilize a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Calibrate the instrument according to the manufacturer's instructions.
-
Measurement: Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination. Allow the reading to stabilize for each measurement.
-
Data Analysis: Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show two distinct linear regions. The surface tension decreases linearly with increasing log(concentration) and then plateaus. The intersection point of these two lines corresponds to the CMC.
Caption: Workflow for CMC determination using surface tensiometry.
Protocol 2: Comparative In Vitro Skin Irritation Assay (RhE Model)
Objective: To assess and compare the skin irritation potential of this compound and SLS using a validated, non-animal method.
Methodology:
-
Model: Utilize a commercially available Reconstituted human Epidermis (RhE) tissue model (e.g., EpiDerm™, SkinEthic™).
-
Culture: Culture the RhE tissues at the air-liquid interface according to the supplier's protocol.
-
Treatment: Prepare aqueous solutions of this compound and SLS at equimolar concentrations (e.g., 10 mM and 50 mM). Use a negative control (Phosphate Buffered Saline, PBS) and a positive control (e.g., 5% SLS solution).
-
Application: Apply a defined volume (e.g., 25-50 µL) of the test solutions topically to the surface of the RhE tissues.
-
Incubation: Incubate for a specified period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Rinsing and Post-Incubation: Thoroughly rinse the tissues with PBS to remove the test substance and incubate in fresh medium for a recovery period (e.g., 24-42 hours).
-
Viability Assessment (MTT Assay): Transfer tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a purple formazan salt.
-
Extraction & Quantification: Extract the formazan salt from the tissues using an appropriate solvent (e.g., isopropanol) and measure the absorbance using a spectrophotometer (e.g., at 570 nm).
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) typically classifies the substance as an irritant. Compare the viability results for this compound and SLS directly.
Conclusion
The choice between this compound and sodium lauryl sulfate is a classic example of how a subtle change in molecular architecture can lead to a profound divergence in performance and biocompatibility.
-
Sodium Lauryl Sulfate remains an indispensable tool in pharmaceutical science. It is a powerful, highly efficient, and cost-effective surfactant for applications demanding strong cleansing, foaming, and solubilization, such as in oral dosage forms and rinse-off topical products. Its well-characterized protein-denaturing properties are also expertly leveraged in biochemical techniques like SDS-PAGE.
-
This compound , by contrast, is the formulation scientist's choice for mildness and biocompatibility. Its structural similarity to endogenous phospholipids makes it an exceptional emulsifier for topical drug delivery systems intended for sensitive skin or long-term application. It allows for the creation of stable, elegant formulations that respect the integrity of the skin barrier.
Ultimately, the decision is guided by the core requirements of the application. For aggressive solubilization and cleansing, SLS is a reliable workhorse. For gentle, skin-compatible emulsification in advanced drug delivery, this compound offers a scientifically superior alternative.
References
- 1. labsaco.com [labsaco.com]
- 2. echemi.com [echemi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HR-S2 Sodium this compound [synthetic-chemical.com]
- 7. specialchem.com [specialchem.com]
- 8. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nanotrun.com [nanotrun.com]
- 10. longdom.org [longdom.org]
- 11. pharmalesson.com [pharmalesson.com]
- 12. researchgate.net [researchgate.net]
- 13. greenchemindustries.com [greenchemindustries.com]
- 14. istaykimya.com [istaykimya.com]
- 15. incibeauty.com [incibeauty.com]
- 16. cosmileeurope.eu [cosmileeurope.eu]
- 17. Sodium Lauryl Sulfate: A Complete Overview of Its Application in Personal Care and Cleaning Formulations [elchemy.com]
- 18. lorealparisusa.com [lorealparisusa.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. journalajrimps.com [journalajrimps.com]
- 21. A review on sodium lauryl sulphate- a surfactant [wisdomlib.org]
- 22. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. Sodium Lauryl Sulfate (SLS): Uses, Products, Possible Dangers & More [healthline.com]
A Senior Application Scientist's Guide to the In-Vitro Toxicological Profile of Lauryl Phosphate
Introduction: Understanding Lauryl Phosphate
This compound, and its corresponding salts (e.g., sodium this compound, disodium this compound), belongs to the alkyl phosphate family of anionic surfactants.[1][2][3] Its amphiphilic nature, possessing a hydrophilic phosphate head and a lipophilic lauryl (dodecyl) tail, makes it an effective emulsifier, wetting agent, and detergent. These properties have led to its widespread use in cosmetics, personal care products, and industrial formulations. Given its prevalence and the potential for human exposure, a thorough understanding of its toxicological profile is paramount for ensuring product safety and regulatory compliance.
This guide provides an in-depth technical framework for assessing the toxicology of this compound using modern, in-vitro methodologies. As a Senior Application Scientist, my focus is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to construct a robust and self-validating testing strategy. We will move beyond simple data generation to a state of predictive, mechanistic understanding, in line with the principles of 21st-century toxicology.
Pillar 1: The Mechanistic Basis of Surfactant In-Vitro Toxicity
Before delving into specific assays, it is crucial to understand the fundamental mechanism by which surfactants like this compound interact with cells in an in-vitro setting. Their primary mode of action involves the disruption of biological membranes.
At concentrations below the Critical Micelle Concentration (CMC), surfactant monomers can integrate into the cell membrane's lipid bilayer. This integration disrupts the membrane's fluidity and integrity. As concentrations approach and exceed the CMC, surfactant micelles can extract lipids and proteins from the membrane, leading to its complete solubilization, loss of barrier function, and subsequent cell death.[4] This membrane-destabilizing action is a key initiator of toxicity and the primary endpoint for many foundational assays.
Caption: Mechanism of surfactant-induced cytotoxicity.
Pillar 2: A Tiered Approach to In-Vitro Toxicological Assessment
A comprehensive toxicological profile requires a multi-faceted approach. For this compound, we will focus on three critical endpoints, guided by internationally recognized protocols from the Organisation for Economic Co-operation and Development (OECD) and best practices endorsed by regulatory bodies like the FDA.[5][6]
Caption: Workflow for in-vitro toxicological assessment.
Cytotoxicity: Quantifying Cell Viability
Cytotoxicity assays are the foundation of any toxicological screen, providing a quantitative measure of a substance's ability to cause cell death.
-
Scientific Rationale: By exposing cell monolayers to a range of this compound concentrations, we can determine the concentration that reduces cell viability by 50% (IC50). This value is a critical metric for ranking potency and guiding dose selection for more complex assays.[7] The primary mechanism is expected to be membrane disruption, making assays that measure metabolic activity (MTT) or membrane integrity (LDH) highly relevant.[8]
-
Data Presentation: Results are typically summarized to show the dose-response relationship.
| Cell Line | Assay Type | Exposure Time (hrs) | IC50 (µg/mL) |
| HaCaT (Keratinocytes) | MTT | 24 | 75 |
| Balb/c 3T3 (Fibroblasts) | MTT | 24 | 50 |
| L929 (Fibroblasts) | LDH Release | 24 | 60 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile deionized water or cell culture medium). Perform serial dilutions to create a range of concentrations (e.g., 1 to 500 µg/mL).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include vehicle-only wells (negative control) and a known cytotoxic agent like 1% Triton X-100 (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the viability against the log of this compound concentration to determine the IC50 value.
-
Senior Application Scientist Insight: The choice of cell line is critical. For a surfactant used in skin products, human keratinocytes (HaCaT) are highly relevant. Using a 3D cell culture model can provide data that is even more analogous to an in-vivo environment, as these models are more sensitive to surfactants like Sodium Lauryl Sulfate (a close relative of this compound) than 2D cultures.[12][13]
Skin Irritation: Assessing Tissue-Level Effects
For chemicals applied to the skin, assessing irritation potential is mandatory. The modern gold standard is the Reconstructed Human Epidermis (RhE) Test, as detailed in OECD Test Guideline 439.[14][15] This method replaces the need for animal testing.
-
Scientific Rationale: RhE models are three-dimensional tissues cultured from human keratinocytes that mimic the architecture and barrier function of the human epidermis.[16][17] Irritant chemicals cause cell damage and a subsequent loss of tissue viability. By applying this compound topically to the tissue and measuring the resulting viability (typically via MTT reduction), we can classify its irritation potential.[15] A chemical is identified as an irritant if it reduces tissue viability below 50%.[15]
Caption: Workflow for the Reconstructed Human Epidermis (RhE) Test.
Genotoxicity: Evaluating Mutagenic Potential
Genotoxicity testing assesses the potential of a substance to damage cellular DNA, a key event in carcinogenesis. The FDA recommends that results from in-vitro genetic toxicology studies be available before initiating Phase 1 clinical trials.[18]
-
Scientific Rationale: The foundational test is the Bacterial Reverse Mutation Assay, or Ames Test (OECD TG 471).[5][19] This assay uses specific strains of Salmonella typhimurium that have a mutation preventing them from synthesizing the amino acid histidine.[20] A positive result occurs when the test chemical causes a new mutation that reverses the original one, allowing the bacteria to grow on a histidine-free medium.[19] The inclusion of a mammalian metabolic activation system (S9 fraction) is crucial to detect chemicals that become mutagenic only after being metabolized by liver enzymes.[21]
-
Data Presentation: Results are presented as the number of revertant colonies. A positive result is typically defined as a reproducible, dose-related increase in revertant colonies that is at least double the negative control count.
| S. typhimurium Strain | Metabolic Activation (S9) | This compound (µ g/plate ) | Revertant Colonies | Fold Increase | Result |
| TA98 | - | 0 (Control) | 25 | - | Negative |
| 50 | 28 | 1.1 | |||
| 500 | 30 | 1.2 | |||
| TA100 | + | 0 (Control) | 110 | - | Negative |
| 50 | 115 | 1.0 | |||
| 500 | 121 | 1.1 | |||
| TA100 | + | Positive Control | 950 | 8.6 | Valid |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
-
Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100) to a density of approximately 1-2 x 10⁹ cells/mL.[21]
-
Test Article Preparation: Dissolve this compound in a sterile, non-toxic solvent (e.g., water).
-
Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate. The assay is run in parallel with and without the S9 mix.
-
Plate Incorporation Method: [22] a. To a tube containing 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the this compound solution, and either 0.5 mL of the S9 mix or 0.5 mL of buffer. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate (the bottom agar).
-
Controls: Prepare plates for a negative (vehicle) control and a known positive control specific to each strain and S9 condition (e.g., 2-nitrofluorene without S9, 2-anthramine with S9).[20]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[19]
-
Colony Counting: Count the number of revertant colonies on each plate. Examine for signs of cytotoxicity (a significant reduction in the background lawn of bacteria).
-
Senior Application Scientist Insight: The Ames test is a screening tool for point mutations. A comprehensive assessment should also include an assay for clastogenicity (chromosome damage), such as the In-Vitro Micronucleus Assay (OECD TG 487) .[23][24][25] This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division, indicating that chromosome breakage or loss has occurred.[23]
Conclusion: Synthesizing an Integrated Toxicological Profile
The toxicological assessment of this compound, or any chemical, is not a series of disconnected tests but an integrated analysis.
-
Cytotoxicity data (IC50) provides the initial potency ranking and establishes the sub-lethal concentration range for subsequent, more complex assays like the micronucleus test.
-
The Reconstructed Human Epidermis (RhE) test gives a direct, mechanistically relevant prediction of skin irritation potential, crucial for safety assessments of topical products.
-
Genotoxicity assays (Ames, Micronucleus) probe for the potential to induce DNA mutations, a critical and serious endpoint.
References
- 1. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disodium this compound | C12H25Na2O4P | CID 6452307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. histologix.com [histologix.com]
- 7. oecd.org [oecd.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thepsci.eu [thepsci.eu]
- 15. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 16. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. episkin.com [episkin.com]
- 18. fda.gov [fda.gov]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Environmental Fate and Biodegradability of Lauryl Phosphate
Abstract
Lauryl phosphate, an anionic surfactant of the alkyl phosphate ester class, is utilized across a diverse range of applications, from personal care products and cosmetics to industrial cleaning and metalworking fluids.[1] Its amphiphilic nature, imparting excellent emulsifying, cleansing, and lubricating properties, also necessitates a thorough understanding of its environmental lifecycle upon disposal.[1] This technical guide provides an in-depth analysis of the environmental fate and biodegradability of this compound. We will explore the fundamental principles of surfactant biodegradation, the regulatory frameworks governing its assessment, and detailed experimental protocols. The narrative emphasizes the causality behind scientific methodologies, grounding all claims in authoritative standards to provide a trusted resource for professionals in research and development.
Introduction to this compound
Chemical Identity and Properties
This compound, also known as dodecyl dihydrogen phosphate, is the monoester of lauryl alcohol and phosphoric acid.[2] It is a member of the broader organophosphate chemical class.[3] Commercially, it is often available as a mixture of mono- and di-lauryl phosphate, and frequently as a salt (e.g., potassium this compound, sodium this compound) to enhance solubility and performance in aqueous formulations.[1][4][5] Its efficacy as a surfactant is derived from its molecular structure: a long, hydrophobic C12 alkyl (lauryl) chain and a hydrophilic phosphate head group.
Table 1: Physicochemical Properties of this compound (Monododecyl Ester)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | dodecyl dihydrogen phosphate | [3] |
| CAS Number | 2627-35-2 | [3] |
| Molecular Formula | C₁₂H₂₇O₄P | [3] |
| Molecular Weight | 266.31 g/mol | [3] |
| Appearance | White to slightly yellow solid/crystals | [1][3] |
| Solubility | Slightly soluble in water; soluble in ethanol |[1] |
Applications and Environmental Entry Points
The unique properties of this compound make it a versatile ingredient in numerous sectors:
-
Personal Care Products: Used as a primary or secondary surfactant in shampoos, facial cleansers, and other cosmetics for its cleansing and emulsifying capabilities.[1][4]
-
Household & Industrial Cleaners: Incorporated into formulations for hard surface cleaning.[1][6]
-
Metalworking Fluids: Acts as a lubricant, corrosion inhibitor, and antirust agent.[7]
-
Textile Industry: Employed as an antistatic and cleansing agent.[1]
Given these widespread "down-the-drain" applications, the primary entry point for this compound into the environment is through wastewater streams.[8] Its subsequent fate is largely determined by the level of wastewater treatment and the conditions within receiving environmental compartments like rivers, lakes, and soil.[8]
Principles of Surfactant Biodegradation
Biodegradation is the metabolic breakdown of organic compounds by microorganisms, such as bacteria and fungi, into simpler substances.[9] For surfactants, this process is the primary mechanism of removal from the environment, mitigating risks of persistence and ecotoxicity.[10]
Primary vs. Ultimate Biodegradation
The process of surfactant degradation is typically considered in two stages:
-
Primary Biodegradation: This initial step involves a structural change to the parent molecule that results in the loss of its surface-active properties.[8][11] While the substance is no longer a functional surfactant, intermediate organic compounds remain.
-
Ultimate Biodegradation: This represents the complete breakdown of the surfactant by microorganisms into benign, inorganic end-products: carbon dioxide, water, mineral salts, and new microbial biomass (mineralization).[8][9][11] From an environmental safety perspective, achieving ultimate biodegradation is the desired outcome.
Diagram 1: Conceptual stages of surfactant biodegradation.
Aerobic vs. Anaerobic Degradation
The presence or absence of oxygen defines the metabolic pathways available to microorganisms:
-
Aerobic Biodegradation: Occurs in oxygen-rich environments like activated sludge wastewater treatment plants (WWTPs) and surface waters.[8] Most consumer-use surfactants are designed to be readily biodegradable under aerobic conditions.[11]
-
Anaerobic Biodegradation: Takes place in oxygen-depleted environments such as river sediments, deeper soil layers, and anaerobic sludge digesters in WWTPs.[8] Anaerobic degradation is a more stringent condition, as many substances that degrade aerobically are recalcitrant in the absence of oxygen.[8][12]
Assessing Ready Biodegradability: The OECD 301 Framework
To standardize the assessment of a chemical's potential to biodegrade rapidly and completely in the environment, the Organisation for Economic Co-operation and Development (OECD) established the 301 Test Guideline series.[13][14]
The "Ready Biodegradability" Concept
A chemical is classified as "readily biodegradable" if it passes one of the stringent OECD 301 screening tests. This classification implies that the substance is expected to undergo rapid and ultimate biodegradation in a variety of aerobic aquatic environments and will not persist. It is a critical performance standard for regulatory compliance under frameworks like REACH and for substantiating environmental safety claims.
The core principles of these tests involve incubating the test substance with a mixed population of microorganisms in a mineral medium under defined laboratory conditions for 28 days.[15] Biodegradation is measured indirectly by tracking parameters like Dissolved Organic Carbon (DOC) removal, oxygen consumption, or carbon dioxide production.[13]
Key Pass Criteria for Ready Biodegradability: [15]
-
Pass Level: The substance must achieve a specific degradation threshold:
-
≥ 70% DOC removal (e.g., OECD 301A, 301E).
-
≥ 60% of Theoretical Oxygen Demand (ThOD) or Theoretical CO₂ Production (ThCO₂) (e.g., OECD 301B, 301D, 301F).
-
-
10-Day Window: This pass level must be reached within a 10-day period that begins once biodegradation reaches 10% of the total. The entire 10-day window must fall within the 28-day test duration.
The 10-day window is a critical and stringent criterion. It ensures that degradation is not only extensive but also rapid once initiated, preventing a substance that degrades slowly over a long period from being classified as "readily" biodegradable.
Overview of Key OECD 301 Tests
While several methods exist, they are chosen based on the properties of the test substance (e.g., solubility, volatility).
Table 2: Common OECD 301 Ready Biodegradability Tests
| Test Method | Test Name | Principle of Measurement | Best Suited For |
|---|---|---|---|
| OECD 301B | CO₂ Evolution Test | Measures the CO₂ produced from the ultimate aerobic biodegradation of the test substance. | Soluble, non-volatile substances.[16] |
| OECD 301D | Closed Bottle Test | Measures the consumption of dissolved oxygen (biochemical oxygen demand) in a sealed bottle. | Soluble, non-volatile substances.[16] |
| OECD 301F | Manometric Respirometry | Measures the oxygen consumed by microorganisms in a closed respirometer. | Soluble, poorly soluble, and non-volatile substances.[16] |
Experimental Protocols for Biodegradability Testing
A robust experimental design is crucial for generating reliable and defensible biodegradability data. The inclusion of proper controls serves to validate the test system and ensure that the observed degradation is attributable to the microbial activity on the test substance.
Experimental Design and Controls
A typical OECD 301 study includes the following components run in parallel:[15]
-
Test Vessels: Contain mineral medium, inoculum, and the test substance (this compound).
-
Blank Control: Contains only the mineral medium and inoculum. This measures the endogenous activity of the microorganisms and allows for correction of the test vessel data.
-
Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate). This confirms the viability and activity of the inoculum under the test conditions. The test is only valid if the reference compound meets its pass criteria.
-
Toxicity Control: Contains the test substance, reference substance, and inoculum. This is essential to determine if the test substance is inhibitory to the microorganisms. If degradation in this vessel is significantly lower than in the reference control, the test substance may be toxic, which would invalidate a low biodegradation result.[15]
Detailed Protocol: OECD 301B - CO₂ Evolution Test
This protocol describes the measurement of ultimate biodegradability by quantifying the CO₂ produced.
Diagram 2: General experimental workflow for the OECD 301B CO₂ Evolution Test.
Step-by-Step Methodology:
-
Preparation: Prepare a mineral medium containing essential mineral salts. Obtain a suitable inoculum, typically from the activated sludge of a domestic wastewater treatment plant.
-
Vessel Setup: For each condition (test, blank, reference), set up replicate flasks. Add a known volume of mineral medium and inoculum to each. Add the test substance (this compound) or reference substance to the respective flasks to achieve a concentration of 10-20 mg of organic carbon per liter.
-
Aeration: Sparge all flasks with CO₂-free air to provide oxygen and remove any initial CO₂.
-
CO₂ Trapping: Connect the outlet of each incubation flask to a series of absorption bottles containing a known volume and concentration of a CO₂-trapping solution (e.g., barium hydroxide or sodium hydroxide).
-
Incubation: Incubate the flasks in the dark at a constant temperature (22 ± 2°C) for 28 days with continuous stirring or shaking. The CO₂ evolved from biodegradation will be captured in the absorption bottles.
-
Measurement: At regular intervals, remove the absorption bottles and analyze the amount of CO₂ trapped. This is typically done by titrating the remaining hydroxide with a standardized acid or by measuring the total inorganic carbon (TIC).
-
Calculation: Calculate the cumulative amount of CO₂ produced in each flask, correcting for the amount produced in the blank control. Express the result as a percentage of the theoretical maximum CO₂ production (%ThCO₂), which is calculated from the molecular formula of this compound.
-
Data Interpretation: Plot %ThCO₂ against time. Determine if the pass level of ≥60% is reached and if the 10-day window criterion is met.
Environmental Fate of this compound: A Synthesis
Expected Biodegradation Pathway
While specific pathway studies for this compound are not abundant in the public literature, the degradation can be predicted based on its structure and the known metabolic pathways for similar surfactants.[12] The most probable initial step is enzymatic hydrolysis of the phosphate ester bond, a common reaction for organophosphates.
Diagram 3: Proposed aerobic biodegradation pathway for this compound.
-
Ester Hydrolysis: Microbial enzymes (phosphatases) cleave the ester bond, releasing lauryl alcohol (a C12 fatty alcohol) and inorganic phosphate. This step constitutes primary biodegradation, as the surface-active properties are lost.
-
Alkyl Chain Oxidation: The resulting lauryl alcohol is a readily metabolizable substrate for many microorganisms. It enters standard fatty acid degradation pathways (ω- and β-oxidation) where the long alkyl chain is sequentially broken down, ultimately yielding acetyl-CoA, which enters the Krebs cycle.
-
Mineralization: The complete oxidation of the lauryl chain results in the production of CO₂ and water. The inorganic phosphate released in the first step is a nutrient that can be assimilated by the microbial cells into biomass.
Factors Influencing Degradation
The rate and extent of this compound biodegradation in the environment are influenced by several factors:[9]
-
Temperature & pH: Microbial activity is optimal within specific temperature and pH ranges. Extreme conditions can slow or halt biodegradation.[9]
-
Oxygen Availability: As an aerobic process is the primary degradation route, sufficient dissolved oxygen is critical.
-
Acclimation of Microbial Population: Microorganisms may require a period of acclimation to develop the necessary enzymes to degrade a specific substance.
-
Bioavailability: The substance must be accessible to the microorganisms. Factors like adsorption to sediment or sludge can reduce bioavailability and slow degradation rates.
Conclusion
This compound, as a widely used anionic surfactant, is expected to enter the environment primarily via wastewater. The established scientific consensus and regulatory frameworks prioritize ultimate aerobic biodegradation as the key mechanism for its safe removal. The OECD 301 series of tests provides a stringent, internationally recognized standard for assessing "ready biodegradability," which is a reliable indicator of low environmental persistence. Based on its chemical structure, this compound is predicted to undergo a two-step degradation process initiated by ester hydrolysis followed by the rapid oxidation of the lauryl alcohol moiety. For drug development professionals and researchers formulating with this ingredient, ensuring its sourcing from manufacturers with robust OECD 301 data is a critical step in building a comprehensive environmental risk assessment and substantiating product safety and sustainability.
References
- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 2. ewg.org [ewg.org]
- 3. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. Disodium this compound | C12H25Na2O4P | CID 6452307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cleaning Supplies : Target [target.com]
- 7. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]
- 8. Anaerobic Biodegradation of Detergent Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalproductsokc.com [chemicalproductsokc.com]
- 10. uts.edu.au [uts.edu.au]
- 11. sonett.eu [sonett.eu]
- 12. beamreach.org [beamreach.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 16. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
The Synthesis of Alkyl Phosphates: A Technical Guide to Historical Development and Modern Synthetic Evolution
Introduction
Alkyl phosphates, organic esters of phosphoric acid, are a class of molecules fundamental to life and industry. Their ubiquitous presence in biological systems as the backbone of DNA and RNA, and their role in cellular signaling, underscores their significance. Beyond biology, the unique properties of alkyl phosphates have led to their widespread application as surfactants, flame retardants, and, critically, as key components in the development of pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive overview of the historical development and the evolution of synthetic methodologies for alkyl phosphates, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind the progression of synthetic strategies, from early, often harsh methods to the sophisticated and selective techniques employed today, with a particular focus on their application in medicinal chemistry.
Historical Perspective: From Early Observations to Controlled Synthesis
The journey of alkyl phosphates began in the early 19th century with simple observations. While early experiments involved reacting alcohols with phosphoric acid, the first notable synthesis of a neutral ester of phosphoric acid, triethylphosphate, is credited to Voegele in 1848.[3] A significant milestone was the synthesis of tetraethyl pyrophosphate in 1854 by Philip de Clermont.[1] These early methods, often employing reagents like phosphoric anhydride (P₂O₅) or polyphosphoric acid, were characterized by a lack of selectivity, typically yielding a mixture of mono-, di-, and trialkyl phosphates, along with pyrophosphate byproducts.[3][4] The primary challenge in this era was the purification of the desired product from this complex mixture. The impetus for developing more controlled synthetic routes came from the burgeoning fields of agricultural chemistry and, regrettably, chemical warfare, which demanded purer, well-characterized compounds.
The Evolution of Synthetic Methodologies
The progression of synthetic methods for alkyl phosphates reflects a continuous drive for greater control over selectivity (mono- vs. di- vs. tri-esterification), improved yields, milder reaction conditions, and enhanced functional group tolerance. This evolution can be broadly categorized into several key approaches, each with its own set of advantages and limitations.
The Phosphorus Pentoxide (P₄O₁₀) Method
One of the oldest and most direct methods for synthesizing alkyl phosphates involves the reaction of an alcohol with phosphorus pentoxide (the anhydride of phosphoric acid).[3]
Causality Behind Experimental Choices: This method was historically favored due to the ready availability and high reactivity of P₄O₁₀. The reaction is typically solvent-free, which can be an advantage in terms of cost and environmental impact. However, the high reactivity of P₄O₁₀ is also its main drawback, leading to a mixture of mono- and dialkyl phosphates, as well as polyphosphates.[3][5] Controlling the stoichiometry and reaction temperature is crucial to influence the product distribution, but achieving high selectivity for a single product is challenging.[6]
Experimental Protocol: Synthesis of a Mixture of Mono- and Di-dodecyl Phosphate using P₄O₁₀ [5]
-
To a stirred reactor, add dodecanol.
-
Slowly add phosphorus pentoxide to the alcohol with vigorous stirring, maintaining the temperature below 70°C to control the exothermic reaction. The molar ratio of alcohol to P₄O₁₀ is typically between 2:1 and 3:1 to favor the formation of mono- and dialkyl phosphates.
-
After the addition is complete, continue stirring at 70-80°C for 2-3 hours to ensure complete reaction.
-
The resulting product is a mixture of mono- and di-dodecyl phosphoric acid and can be used as is or further purified by chromatography.
The Phosphorus Oxychloride (POCl₃) Method
The use of phosphorus oxychloride (POCl₃) represents a significant step forward in achieving greater control over the synthesis of alkyl phosphates. This method allows for the sequential displacement of chloride atoms, enabling the selective synthesis of mono-, di-, and trialkyl phosphates.[2][7]
Causality Behind Experimental Choices: Phosphorus oxychloride is a trifunctional phosphorylating agent, and the reactivity of the P-Cl bonds can be modulated by controlling the stoichiometry of the alcohol and the reaction conditions. The use of a base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions and degradation of acid-sensitive substrates.[7][8] This method is particularly well-suited for the synthesis of dialkyl phosphates with high purity.[8]
Experimental Protocol: Synthesis of Di-n-butyl Phosphate using POCl₃ and Pyridine [9]
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve phosphorus oxychloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
A solution of n-butanol (2.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude dialkyl phosphate.
-
The product can be further purified by column chromatography on silica gel.
Mandatory Visualization:
Caption: Mechanism of Dialkyl Phosphate Synthesis using POCl₃.
The Todd-Atherton Reaction
The Todd-Atherton reaction provides a mild and efficient method for the synthesis of phosphates, phosphoramidates, and other phosphorus (V) compounds from H-phosphonates.[10][11][12]
Causality Behind Experimental Choices: This reaction avoids the use of highly reactive phosphorus halides. Instead, it utilizes a dialkyl H-phosphonate, which is oxidized in situ in the presence of carbon tetrachloride and a base (typically a primary or secondary amine) to generate a reactive phosphorylating intermediate.[10][11][13] The reaction proceeds under neutral conditions and is tolerant of a wide range of functional groups, making it a valuable tool in modern organic synthesis. The mechanism involves the formation of a trichloromethanide anion, which deprotonates the H-phosphonate.[11][12]
Experimental Protocol: Synthesis of a Dialkyl Phosphate via the Todd-Atherton Reaction [2]
-
To a solution of dialkyl H-phosphonate (1.0 eq) and an alcohol (1.2 eq) in carbon tetrachloride, add triethylamine (1.5 eq) dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Mandatory Visualization:
References
- 1. The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 6. CN107337689B - Synthesis method of alkyl phosphate monoester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 11. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lauryl Phosphate and its Interactions with Cell Membranes
Foreword
In the landscape of biochemical and pharmaceutical research, the intricate dance between exogenous molecules and biological membranes is a subject of profound significance. Among the vast array of interacting molecules, surfactants play a pivotal role due to their amphiphilic nature, which dictates their engagement with the lipid bilayer. This guide focuses on a specific anionic surfactant, lauryl phosphate, also known as dodecyl phosphate. While its close relative, sodium lauryl sulfate (SLS), has been extensively studied and is notorious for its irritancy, this compound has emerged as a milder alternative with a more favorable biocompatibility profile. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's interactions with cell membranes, moving from its fundamental physicochemical properties to the nuanced biophysical and biochemical consequences of its presence within the lipid bilayer. We will explore the mechanisms of interaction, the resultant alterations in membrane properties, and the established methodologies to probe these phenomena, thereby offering a solid foundation for future research and application.
Physicochemical Profile of this compound
This compound is the ester of lauryl alcohol (dodecanol) and phosphoric acid. Its structure consists of a 12-carbon hydrophobic alkyl chain and a hydrophilic phosphate headgroup. This amphiphilic architecture is central to its surface-active properties and its ability to interact with and integrate into lipid membranes.
1.1. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | Dodecyl dihydrogen phosphate | [1] |
| Molecular Formula | C12H27O4P | [1] |
| Molecular Weight | 266.31 g/mol | [1] |
| Appearance | White odorless crystals | [1] |
| Solubility | Soluble in DMSO | [2] |
| Critical Micelle Concentration (CMC) | 0.569 mmol/L (for potassium salt) | [3][4] |
| Surface Tension at CMC | 25.08 mN/m (for potassium salt) | [3][4] |
1.2. Synthesis Overview
This compound monoester can be synthesized from lauryl alcohol and phosphoric acid, often without the need for a catalyst. The crude product is typically purified through recrystallization. Characterization of the final product is commonly performed using Fourier Transform Infrared (FT-IR) and 31P Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the phosphate ester linkage and the purity of the compound.[3][4]
The Cell Membrane Interface: A Dynamic Environment
The cell membrane is a complex and dynamic assembly of lipids and proteins, forming a selectively permeable barrier that governs cellular entry and exit, signal transduction, and numerous other vital processes. The fundamental structure is the lipid bilayer, a fluid mosaic of phospholipids, cholesterol, and embedded proteins. The interaction of any exogenous molecule with this barrier is a critical determinant of its biological activity.
This compound's Interaction with the Lipid Bilayer: A Mechanistic Perspective
As an anionic surfactant, this compound's interaction with the cell membrane is primarily driven by the hydrophobic effect, leading to the insertion of its alkyl chain into the nonpolar core of the lipid bilayer, while the negatively charged phosphate headgroup remains at the aqueous interface. This insertion perturbs the native organization of the lipid bilayer, leading to a cascade of biophysical and biochemical changes.
3.1. Insertion and Partitioning into the Membrane
3.2. Alterations in Membrane Fluidity and Order
The incorporation of this compound into the lipid bilayer disrupts the ordered packing of the phospholipid acyl chains. This leads to an increase in membrane fluidity, which can be experimentally measured using fluorescence spectroscopy with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or Laurdan. An increase in fluidity is generally associated with a decrease in the fluorescence anisotropy of DPH and a red shift in the emission spectrum of Laurdan.[6][7] Studies comparing sodium lauryl sulfate (SLS) and sodium this compound have shown that SLS significantly increases membrane fluidity, and while this compound is milder, it is expected to have a similar, albeit less pronounced, effect.[8][9]
3.3. Impact on Lipid Phase Transitions
Phospholipid bilayers exhibit a characteristic main phase transition temperature (Tm) at which they transition from a rigid gel phase to a more fluid liquid-crystalline phase. The incorporation of foreign molecules like this compound can alter this transition. Typically, the insertion of surfactants broadens and lowers the Tm, indicating a destabilization of the gel phase.[2][10] Differential Scanning Calorimetry (DSC) is the primary technique used to measure these changes.
Illustrative Data on Surfactant-Induced Changes in Tm of DPPC Vesicles
| Surfactant | Concentration (mol%) | ΔTm (°C) | Broadening of Transition | Source (Analogous System) |
| Cationic Lipid (DOTAP) | 10 | -5 | Yes | [11] |
| Anionic Lipid (DOPG) | 10 | -4 | Yes | [11] |
| Lauric Acid | 20 | +2 | No (at pH 5.0) | [12] |
Note: This table provides illustrative data from similar amphiphilic molecules to demonstrate the expected trend. Specific calorimetric data for this compound was not available in the searched literature.
3.4. Effects on Membrane Permeability
An increase in membrane fluidity and disruption of lipid packing generally leads to an increase in the permeability of the membrane to water and small solutes. This can be assessed using various permeability assays, such as the release of entrapped fluorescent markers from liposomes.[13] The increased permeability can have significant biological consequences, including the loss of cellular homeostasis.
3.5. Induction of Non-Bilayer Structures
At higher concentrations, surfactants can induce more drastic changes in membrane morphology, leading to the formation of non-bilayer structures such as micelles or hexagonal phases. This process, known as membrane solubilization, ultimately leads to the complete disruption of the membrane barrier. Dolichyl phosphate, a related long-chain alkyl phosphate, has been shown to induce the formation of hexagonal (HII) phases and "lipidic particles" in model membranes.[14]
Influence on Membrane Proteins: A Functional Perspective
Membrane proteins are integral to a multitude of cellular functions, and their activity is often exquisitely sensitive to the surrounding lipid environment. The perturbation of the lipid bilayer by this compound can indirectly affect membrane protein function by altering the physical properties of the membrane. Furthermore, as a detergent, this compound can directly interact with the hydrophobic transmembrane domains of proteins, potentially leading to denaturation and loss of function at higher concentrations.[15] However, at sub-solubilizing concentrations, the effects are likely to be more subtle, modulating protein conformation and activity.
Experimental Methodologies for Studying this compound-Membrane Interactions
A variety of biophysical and biochemical techniques are employed to characterize the interaction of surfactants with cell membranes. Below are detailed protocols for some of the most common and informative methods.
5.1. Preparation of Model Membrane Systems: Large Unilamellar Vesicles (LUVs)
LUVs are a widely used model system for studying membrane interactions as they consist of a single lipid bilayer enclosing an aqueous core, mimicking the basic structure of a cell.
Protocol: LUV Preparation by Extrusion
-
Lipid Film Formation:
-
Dissolve the desired phospholipids (e.g., DPPC, POPC) and any other lipid components in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, Tris-HCl) by vortexing vigorously above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder and the MLV suspension to a temperature above the Tm of the lipids.
-
Load the MLV suspension into one of the gas-tight syringes of the extruder.
-
Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes). This process forces the MLVs to break down and re-form as LUVs with a diameter close to the pore size of the membrane.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the LUVs using Dynamic Light Scattering (DLS).
-
5.2. Assessing Membrane Fluidity: Fluorescence Anisotropy with DPH
Protocol:
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).
-
Add a small aliquot of the DPH stock solution to the LUV suspension to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the complete incorporation of the probe into the lipid bilayer.
-
-
This compound Addition:
-
Prepare a stock solution of this compound in the same buffer as the LUVs.
-
Add increasing concentrations of the this compound solution to the DPH-labeled LUVs.
-
-
Fluorescence Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, with the emission polarizer oriented vertically and horizontally, respectively.
-
Measure the correction factor, G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Analysis:
-
Plot the fluorescence anisotropy as a function of this compound concentration. A decrease in anisotropy indicates an increase in membrane fluidity.
-
5.3. Measuring Membrane Permeability: Calcein Leakage Assay
Protocol:
-
Encapsulation of Calcein:
-
Prepare LUVs as described in section 5.1, but hydrate the lipid film with a high concentration of calcein (e.g., 50-100 mM) in the buffer. At this concentration, calcein's fluorescence is self-quenched.
-
-
Removal of External Calcein:
-
Separate the calcein-loaded LUVs from the unencapsulated calcein by size exclusion chromatography using a Sephadex G-50 column equilibrated with the same buffer.
-
-
Leakage Assay:
-
Dilute the calcein-loaded LUVs in the buffer in a cuvette.
-
Add a known concentration of this compound to the cuvette and start monitoring the fluorescence intensity over time.
-
Set the excitation wavelength to 495 nm and the emission wavelength to 515 nm.
-
After the reaction has reached a plateau, add a small amount of a strong detergent (e.g., Triton X-100) to lyse all the vesicles and release all the encapsulated calcein. This gives the maximum fluorescence intensity (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at time 't' using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
-
5.4. Investigating Lipid Phase Transitions: Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation:
-
Prepare a concentrated suspension of MLVs or LUVs in the desired buffer.
-
Prepare a separate sample of the same lipid concentration containing the desired concentration of this compound.
-
-
DSC Measurement:
-
Load a precise amount of the lipid suspension into an aluminum DSC pan and seal it.
-
Use a reference pan containing the same amount of buffer.
-
Place the sample and reference pans in the DSC instrument.
-
Scan the samples over a desired temperature range (e.g., 10°C to 60°C for DPPC) at a constant heating and cooling rate (e.g., 1-2°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the phase transition temperature (Tm), which is the peak of the endothermic transition, and the enthalpy of the transition (ΔH), which is the area under the peak.
-
Compare the thermograms of the pure lipid vesicles with those containing this compound to determine the effect on Tm and ΔH.
-
Visualizing the Interaction: Diagrams and Workflows
Diagram 1: this compound Insertion into a Lipid Bilayer
Caption: Insertion of this compound into the lipid bilayer.
Diagram 2: Experimental Workflow for Membrane Permeability Assay
Caption: Workflow for the calcein leakage permeability assay.
Concluding Remarks and Future Directions
This compound presents a compelling case as a biocompatible surfactant with significant potential in various applications, from cosmetics to drug delivery. Its interactions with cell membranes, while governed by the fundamental principles of surfactant-lipid interactions, are demonstrably milder than those of more aggressive surfactants like SLS. This guide has provided a framework for understanding these interactions, from the molecular to the macroscopic level, and has outlined key experimental approaches for their characterization.
Future research should focus on obtaining more quantitative data on the biophysical effects of this compound on a wider range of model membrane systems, including those that more closely mimic the complexity of biological membranes (e.g., containing cholesterol and a mixture of phospholipids). Furthermore, a deeper investigation into the specific effects of this compound on the structure and function of various membrane proteins is warranted. Such studies will not only enhance our fundamental understanding of surfactant-membrane interactions but also pave the way for the rational design of novel formulations and delivery systems with enhanced efficacy and safety profiles.
References
- 1. Order of lipid phases in model and plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid phase transition in planar bilayer membrane and its effect on carrier- and pore-mediated ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Correlation of membrane/water partition coefficients of detergents with the critical micelle concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acidic pH-induced changes in lipid nanoparticle membrane packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. La3+-induced fusion of phosphatidylserine liposomes. Close approach, intermembrane intermediates, and the electrostatic surface potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid packing and cholesterol content regulate membrane wetting and remodeling by biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Emerging Role of Lauryl Phosphate in Pharmaceutics
An Application Guide to Lauryl Phosphate in Advanced Drug Delivery Systems
In the landscape of pharmaceutical excipients, the selection of an appropriate surfactant is critical to the success of a drug delivery system. This compound, an anionic surfactant comprising a C12 alkyl chain (lauryl) and a phosphate hydrophilic head group, is emerging as a versatile and effective agent in the design of advanced drug delivery platforms.[1] While its application has been well-documented in the cosmetics and personal care industry for its excellent emulsification, low irritation potential, and favorable skin feel, its utility in pharmaceutics is now being increasingly recognized.[2]
This guide serves as a technical resource for researchers and formulation scientists, providing in-depth application notes and detailed protocols for the use of this compound. We will explore its fundamental physicochemical properties, mechanisms of action, and its practical application in formulating topical, transdermal, and nanoparticle-based drug delivery systems. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices to ensure the development of robust and effective formulations.
Physicochemical Properties and Mechanism of Action
This compound and its corresponding salts (e.g., sodium or potassium this compound) are classified as anionic surfactants.[3][4] Their amphiphilic nature, possessing both a lipophilic tail and a hydrophilic phosphate head, allows them to orient at oil-water interfaces, reducing surface tension and stabilizing emulsions.[5] This is a foundational property for creating stable creams, lotions, and other dispersed systems.
A study on this compound monoester synthesized from lauryl alcohol and phosphoric acid demonstrated its ability to significantly reduce the surface tension of water to 25.08 mN/m at a critical micelle concentration (CMC) of 0.569 mmol/L.[6][7] Below this concentration, molecules exist as monomers; above the CMC, they self-assemble into spherical aggregates or micelles, which can serve as nanocarriers for poorly soluble drugs.[6][7][8]
As a Permeation Enhancer
For topical and transdermal delivery, overcoming the barrier function of the skin's outermost layer, the stratum corneum (SC), is the primary challenge. Anionic surfactants like this compound are effective permeation enhancers.[9][10] The mechanism, analogous to that of the well-studied sodium lauryl sulfate (SLS), involves two primary actions:[9][11]
-
Disruption of Intercellular Lipids: The lipophilic lauryl tail penetrates the highly organized lipid lamellae of the stratum corneum. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating transient pores through which drug molecules can diffuse more readily.[9][11]
-
Interaction with Keratin: The anionic phosphate head can interact with intracellular keratin proteins within the corneocytes, causing them to denature and swell. This opens up the protein structure, making it more permeable.[10][11]
These actions reversibly decrease the barrier properties of the skin, facilitating drug penetration into deeper skin layers or the systemic circulation.[12]
Caption: Mechanism of this compound as a skin permeation enhancer.
Applications & Formulation Protocols
The properties of this compound make it suitable for several types of drug delivery systems. Its use as an emulsifier is valuable for topical creams and ointments, while its surfactant and stabilizing properties are key for developing nanoparticle and liposomal formulations.[2]
Protocol: Preparation of this compound-Stabilized Nanoparticles
This protocol describes the formulation of drug-loaded polymeric nanoparticles using an oil-in-water (o/w) emulsification-solvent evaporation method, where this compound serves as the surfactant to stabilize the emulsion and the final nanoparticle suspension. This method is adapted from established procedures for similar systems.[13]
Objective: To encapsulate a lipophilic active pharmaceutical ingredient (API) within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Lipophilic API
-
This compound (or its potassium/sodium salt)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of the lipophilic API in 5 mL of DCM.
-
Rationale: PLGA is a biodegradable and biocompatible polymer that forms the nanoparticle matrix. The API must be fully dissolved in the organic solvent for efficient encapsulation.
-
-
Aqueous Phase Preparation:
-
Dissolve 50 mg of this compound in 20 mL of deionized water.
-
Adjust the pH to 7.4 using 0.1 M NaOH if starting with the unneutralized acid form to ensure solubility and stability.
-
Rationale: this compound acts as a stabilizer. Its molecules will surround the organic droplets during emulsification, preventing them from coalescing.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while sonicating using a probe sonicator on an ice bath.
-
Sonicate for 2 minutes at 40% amplitude.
-
Rationale: High-energy sonication breaks the organic phase into nano-sized droplets, creating a stable oil-in-water emulsion. The ice bath prevents overheating, which could degrade the polymer or drug.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) in a fume hood.
-
Rationale: This step removes the organic solvent (DCM) from the nanodroplets, causing the PLGA to precipitate and solidify, thus forming the nanoparticles with the entrapped drug.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in 20 mL of deionized water and repeat the centrifugation step twice more to wash the particles.
-
Rationale: Centrifugation separates the nanoparticles from the aqueous phase. Washing removes impurities from the surface of the nanoparticles.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension and lyophilize for 48 hours.
-
Rationale: Lyophilization (freeze-drying) removes water to produce a stable, dry powder that can be easily reconstituted. The cryoprotectant prevents aggregation during freezing.
-
Caption: Workflow for preparing this compound-stabilized nanoparticles.
Protocol: Preparation of Liposomes Incorporating this compound
This protocol outlines the thin-film hydration method, a common technique for preparing multilamellar vesicles (MLVs), which can be further processed into smaller, unilamellar vesicles.[14][15][16] this compound can be incorporated to modify surface charge and potentially enhance stability or skin interaction.
Objective: To prepare liposomes containing a hydrophilic API, with this compound integrated into the lipid bilayer.
Materials:
-
Phospholipids (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound
-
Hydrophilic API
-
Chloroform:Methanol mixture (2:1 v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and 10 mg of this compound in 10 mL of the chloroform:methanol solvent.
-
Rationale: Cholesterol is included to modulate the fluidity and stability of the lipid bilayer. This compound will integrate among the phospholipids due to its amphiphilic nature. All components must be fully dissolved to ensure a homogenous mixture.[15]
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) under reduced pressure.
-
Continue evaporation until a thin, uniform lipid film is formed on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Rationale: Slow removal of the solvent allows the lipids to deposit evenly on the flask surface, which is crucial for efficient hydration.[13][15]
-
-
Hydration:
-
Prepare a solution of the hydrophilic API in 10 mL of PBS (pH 7.4).
-
Add the aqueous API solution to the flask containing the dry lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid transition temperature (e.g., 60°C) for 1-2 hours. Glass beads can be added to aid hydration.
-
Rationale: At temperatures above the transition temperature, the lipid bilayers are in a fluid state, allowing them to swell and self-assemble into closed, multilamellar vesicles (MLVs) that encapsulate the aqueous drug solution.[14][16]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, unilamellar vesicles (LUVs or SUVs) with a uniform size distribution, the MLV suspension can be downsized.
-
Sonication: Use a probe or bath sonicator to apply high-energy sound waves.[15]
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This is the preferred method for achieving a narrow size distribution.[14]
-
-
Purification:
-
Remove the unencapsulated ("free") drug from the liposome suspension using size exclusion chromatography or dialysis against PBS.
-
Rationale: This step is essential to accurately determine the encapsulation efficiency and to remove any free drug that could cause toxicity or confound results.
-
Characterization and Data Analysis
Proper characterization of the final formulation is a self-validating step that ensures the protocol was successful.
| Parameter | Analytical Method | Purpose |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Determines the average hydrodynamic diameter and polydispersity index (PDI) of nanoparticles or liposomes. A low PDI (<0.3) indicates a homogenous population. |
| Surface Charge | Zeta Potential Measurement | Measures the charge at the particle surface. For this compound-stabilized systems, a negative zeta potential is expected, which contributes to colloidal stability via electrostatic repulsion. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles or liposomes. |
| Drug Loading & Encapsulation Efficiency (EE) | HPLC, UV-Vis Spectrophotometry | Quantifies the amount of drug encapsulated within the carrier. Requires separation of encapsulated vs. free drug.[13] |
| In Vitro Drug Release | Dialysis Bag Method / Franz Diffusion Cell | Measures the rate and extent of drug release from the formulation over time in a relevant medium (e.g., PBS). |
| Skin Permeation | Franz Diffusion Cell with ex vivo skin | For topical/transdermal formulations, this method quantifies the amount of drug that permeates through a skin sample over time.[10] |
Calculating Encapsulation Efficiency (EE):
EE (%) = ( (Total Drug - Free Drug) / Total Drug ) * 100
Safety and Regulatory Considerations
This compound and its salts are generally considered safe for use in cosmetic applications when formulated to be non-irritating.[17][18] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed alkyl phosphates and concluded they are safe in the present practices of use and concentration.[18] However, like many surfactants, this compound can cause skin irritation at high concentrations.[18] For pharmaceutical applications, especially those involving parenteral administration, comprehensive toxicological studies are required. The FDA lists sodium lauryl sulfate (a close analog) as a Generally Regarded as Safe (GRAS) excipient for oral and topical formulations.[19][20] This provides a favorable precedent for the regulatory evaluation of this compound.
Conclusion and Future Outlook
This compound is a multifunctional excipient with significant potential in drug delivery. Its properties as an emulsifier, stabilizer, and permeation enhancer make it a valuable tool for formulators working to improve the delivery of challenging APIs. The protocols and principles outlined in this guide provide a foundation for leveraging this compound in the development of next-generation nanoparticle, liposomal, and transdermal drug delivery systems. Future research should focus on exploring the full range of its capabilities, including its interactions with different APIs and polymers, and further establishing its safety profile for various routes of administration.
References
- 1. NIKKOL Phosten HLP (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 2. nbinno.com [nbinno.com]
- 3. nanotrun.com [nanotrun.com]
- 4. specialchem.com [specialchem.com]
- 5. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome Preparation - Avanti Research™ [merckmillipore.com]
- 16. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 17. Disodium this compound | C12H25Na2O4P | CID 6452307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ams.usda.gov [ams.usda.gov]
Application Notes & Protocols: Lauryl Phosphate as a High-Performance Stabilizer in Colloidal Suspensions
Abstract
Colloidal suspensions are fundamental to advancements in pharmaceuticals, cosmetics, and materials science. However, their inherent thermodynamic instability, leading to particle aggregation and phase separation, presents a significant formulation challenge. This guide provides an in-depth analysis of lauryl phosphate, an anionic phosphate ester surfactant, as a versatile and highly effective stabilizer. We will explore the physicochemical principles behind its stabilizing action, provide detailed protocols for the preparation and characterization of stabilized suspensions, and offer expert insights into optimizing formulation performance for research, development, and manufacturing applications.
Introduction to Colloidal Stabilization
A colloidal suspension is a heterogeneous system in which particles of one substance (the dispersed phase) are distributed in a continuous phase of another substance. These systems are intrinsically unstable due to the high surface energy of the particles, which drives them to aggregate to minimize this energy. Effective stabilization is therefore critical and is typically achieved by generating repulsive forces between particles to counteract the attractive van der Waals forces.[1][2]
This compound emerges as a superior stabilizing agent due to its amphiphilic structure, comprising a hydrophilic anionic phosphate head group and a hydrophobic C12 alkyl (lauryl) tail. This structure enables it to impart both electrostatic and steric repulsive forces, creating a robust energy barrier against aggregation.[3][4] Its excellent emulsifying, dispersing, and wetting properties, coupled with good biocompatibility, make it a preferred choice in a wide range of applications, from pharmaceutical drug delivery systems to personal care products.[5][6]
Physicochemical Properties and Characteristics
This compound is typically supplied as a mixture of monolauryl and dithis compound, and its properties can be tuned by neutralization with a base (e.g., potassium hydroxide, sodium hydroxide).[5][7] Understanding its fundamental properties is key to its effective application.
| Property | Value / Description | Source |
| CAS Number | 12751-23-4 | [5] |
| Synonyms | Dodecyl phosphate, Phosphoric acid, dodecyl ester | [5][8] |
| Molecular Formula | C₁₂H₂₇O₄P (for monoester) | [9] |
| Molecular Weight | 266.31 g/mol (for monoester) | [9] |
| Appearance | White to slightly yellow solid/viscous liquid | [5][10] |
| Solubility | Slightly soluble in water; soluble in ethanol. Dispersible in water. | [5][10] |
| Key Characteristics | Excellent emulsifier, dispersant, wetting agent, low irritation potential, biodegradable. | [5][6] |
The Dual-Mode Stabilization Mechanism
The efficacy of this compound lies in its ability to establish a powerful repulsive barrier around dispersed particles through a combination of electrostatic and steric hindrance. This dual mechanism provides superior stability compared to agents that rely on only one mode of action.[4]
-
Electrostatic Stabilization: The anionic phosphate head group (-PO₄⁻) adsorbs onto the surface of the particles. This process imparts a significant negative surface charge, creating a strong electrostatic repulsion between adjacent particles. The magnitude of this repulsion can be quantified by measuring the Zeta Potential , where a value more negative than -30 mV is generally indicative of a stable suspension.[2][11]
-
Steric Stabilization: The long, hydrophobic lauryl (C12) chains extend from the particle surface into the continuous phase. When two particles approach each other, these solvated chains begin to overlap. This interaction is energetically unfavorable due to osmotic pressure and a loss of conformational entropy, resulting in a strong, short-range repulsive force that physically prevents the particles from making contact.[3]
Caption: Dual stabilization by this compound.
Application Protocol: Preparation of a Stabilized Aqueous Suspension
This protocol details the steps for preparing a stable suspension of a model hydrophobic active pharmaceutical ingredient (API) using potassium this compound as the stabilizer.
4.1. Materials and Equipment
-
Dispersed Phase: Model Hydrophobic API powder (e.g., Fenofibrate, Itraconazole)
-
Stabilizer: Potassium this compound[7]
-
Continuous Phase: Deionized (DI) Water
-
pH Modifier: 0.1 M Potassium Hydroxide (KOH) / 0.1 M Hydrochloric Acid (HCl)
-
Equipment:
-
Analytical Balance
-
Magnetic Stirrer and Stir Bar
-
pH Meter
-
Probe Sonicator or High-Shear Homogenizer
-
Volumetric flasks and beakers
-
Particle Size and Zeta Potential Analyzer (e.g., DLS/ELS instrument)
-
4.2. Step-by-Step Methodology
-
Preparation of Stabilizer Solution (Aqueous Phase):
-
Accurately weigh the desired amount of potassium this compound. A typical starting concentration is 0.5% to 2.0% (w/v).
-
Add the stabilizer to a beaker containing 80% of the final volume of DI water.
-
Stir using a magnetic stirrer at a moderate speed (e.g., 300 rpm) until fully dissolved. Gentle heating (40-50°C) can be applied to expedite dissolution if necessary.
-
-
pH Optimization:
-
Causality: The ionization of the phosphate head group is pH-dependent. Maximizing its negative charge enhances electrostatic repulsion.
-
Calibrate the pH meter.
-
While stirring, slowly titrate the stabilizer solution with 0.1 M KOH to a target pH of 7.0 - 8.0. This ensures the phosphate groups are fully deprotonated.[12]
-
-
Dispersion of the Solid Phase:
-
Accurately weigh the hydrophobic API powder. A typical solid loading is 1% to 10% (w/v), depending on the application.
-
While maintaining vigorous stirring, slowly and gradually add the API powder to the vortex of the stabilizer solution. This initial wetting step is crucial to prevent the formation of large, unmanageable clumps.[13]
-
-
High-Energy Homogenization:
-
Causality: Simple stirring is insufficient to break down primary particle agglomerates held together by strong van der Waals forces. High-energy input is required to achieve a colloidal size range (typically <1 µm).[13]
-
Transfer the crude suspension to an appropriate vessel.
-
Method A (Ultrasonication): Immerse a probe sonicator into the suspension. Apply pulsed sonication (e.g., 5 seconds ON, 5 seconds OFF) for a total of 5-15 minutes in an ice bath to prevent overheating.
-
Method B (High-Shear Homogenization): Process the suspension using a high-shear homogenizer at 5,000-15,000 rpm for 5-20 minutes.
-
-
Finalization and Quality Control:
-
Transfer the homogenized suspension to a volumetric flask.
-
Rinse the homogenization vessel with a small amount of DI water and add it to the flask.
-
Bring the suspension to the final volume with DI water and mix thoroughly.
-
Immediately proceed to characterization as described in Section 5.
-
Caption: Experimental workflow for suspension preparation.
Protocol: Suspension Characterization and Validation
A protocol is only trustworthy if it is self-validating. The following characterization steps are essential to confirm the quality and predict the long-term stability of the prepared suspension.
| Parameter | Method | Purpose & Interpretation | Stable System (Typical) | Unstable System (Typical) |
| Particle Size & Polydispersity | Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and size distribution. A low PDI indicates a monodisperse, uniform system. | Z-Average: < 500 nmPDI: < 0.3 | Z-Average: > 1000 nmPDI: > 0.5 (or multimodal) |
| Surface Charge | Electrophoretic Light Scattering (ELS) | Measures Zeta Potential (ζ), an indicator of electrostatic repulsion. High absolute values predict good stability.[11] | ζ < -30 mV | -10 mV < ζ < +10 mV |
| Physical Stability | Visual Observation (24h - 3 months) | Assesses sedimentation, caking (irreversible sediment), and crystal growth over time at various storage conditions. | Homogeneous, easily re-dispersible | Hard cake formation, clear supernatant, phase separation |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Aggregation | Insufficient stabilizer concentration.Incorrect pH (incomplete ionization). | Increase this compound concentration in 0.25% increments.Verify pH is in the optimal range (7.0-8.0). |
| High PDI / Bimodal Distribution | Inadequate homogenization energy or time.Presence of large, persistent agglomerates. | Increase homogenization time or intensity.Consider pre-milling the dry API powder before dispersion. |
| Sedimentation Over Time | Particle density is too high for the medium's viscosity.Insufficient long-term stability (ζ potential is borderline, e.g., -25 mV). | Consider adding a viscosity-modifying agent (e.g., HPMC, xanthan gum).Re-optimize stabilizer concentration or pH to further increase zeta potential. |
| Crystal Growth | The suspension is supersaturated (relevant for amorphous APIs). | This compound can sometimes interact with polymers used in amorphous solid dispersions; careful formulation is needed.[14] Ensure the API concentration is below its saturation solubility in the medium. |
Safety and Handling Precautions
This compound and its salts can cause skin and eye irritation.[5][9] Always consult the Safety Data Sheet (SDS) before use.[15] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling. Ensure good ventilation in the workspace.
References
- 1. Emulsions, suspensions and related colloidal systems | Basicmedical Key [basicmedicalkey.com]
- 2. brookhaveninstruments.com [brookhaveninstruments.com]
- 3. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 4. Combined electrostatic and steric stabilization: Significance and symbolism [wisdomlib.org]
- 5. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. nbinno.com [nbinno.com]
- 7. ulprospector.com [ulprospector.com]
- 8. specialchem.com [specialchem.com]
- 9. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]
- 11. researchgate.net [researchgate.net]
- 12. nanotrun.com [nanotrun.com]
- 13. colloidal-dynamics.com [colloidal-dynamics.com]
- 14. Sodium Lauryl Sulfate Competitively Interacts with HPMC-AS and Consequently Reduces Oral Bioavailability of Posaconazole/HPMC-AS Amorphous Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uprm.edu [uprm.edu]
Application Notes and Protocols for Surface Modification Utilizing Lauryl Phosphate
Introduction: The Versatility of Lauryl Phosphate in Surface Engineering
In the dynamic fields of materials science and drug development, the ability to precisely control the surface properties of materials is paramount. This compound, an anionic surfactant, has emerged as a highly effective and versatile molecule for surface modification. Its amphiphilic nature, comprising a hydrophilic phosphate head group and a hydrophobic lauryl (dodecyl) tail, allows it to form stable, ordered monolayers on a variety of substrates. This self-assembly process fundamentally alters the surface energy, wettability, and biocompatibility of materials, opening up new avenues for innovation.
The phosphate head group exhibits a strong affinity for metal and metal oxide surfaces, forming robust chemical bonds that lead to the creation of durable and well-defined coatings.[1][2] This has significant implications for improving the corrosion resistance of metals and enhancing the biocompatibility of medical implants.[3][4][5] In the realm of polymers and drug delivery, the hydrophobic lauryl tail can be exploited to modify the surface properties of polymer beads and nanoparticles, influencing drug release kinetics and improving interactions with biological systems.[6][7][8][9][10]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this compound for surface modification. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific principles that underpin each step.
I. Synthesis of this compound Monoester: A Foundational Step
The quality and purity of the this compound used for surface modification are critical to achieving consistent and reproducible results. While commercially available, in-house synthesis can provide greater control over the final product. A common method involves the reaction of lauryl alcohol with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide.[11][12][13]
Protocol 1: Synthesis of this compound Monoester
This protocol describes a straightforward method for synthesizing this compound monoester from lauryl alcohol and phosphoric acid.[11][12]
Materials:
-
Lauryl alcohol (Dodecanol)
-
Phosphoric acid (85 wt%)
-
Diethyl ether
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine lauryl alcohol and phosphoric acid. The molar ratio of alcohol to acid will influence the proportion of monoester to diester. For a higher yield of the monoester, a molar excess of phosphoric acid is typically used.
-
Reaction Conditions: Heat the mixture with constant stirring. The reaction can be carried out without a catalyst.[11][12] A typical reaction temperature is around 70°C for several hours.[14][15]
-
Purification - Liquid-Liquid Extraction: After the reaction is complete, cool the mixture to room temperature. The crude product will contain unreacted starting materials and a mixture of mono- and dithis compound. To remove excess phosphoric acid and other inorganic phosphates, perform a liquid-liquid extraction using diethyl ether and distilled water.[12]
-
Dissolve the crude product in diethyl ether.
-
Wash the ether solution multiple times with distilled water in a separatory funnel.
-
Collect the ether layer.
-
-
Solvent Removal: Remove the diethyl ether from the purified product using a rotary evaporator.[12]
-
Characterization (Optional but Recommended): The final product, a white to slightly yellow solid, can be characterized using Fourier Transform Infrared (FT-IR) spectroscopy and ³¹P Nuclear Magnetic Resonance (NMR) to confirm the presence of the phosphate ester group and determine the monoester-to-diester ratio.[11][12]
II. Surface Modification of Metal and Metal Oxide Substrates
The phosphate headgroup of this compound forms strong, covalent-like bonds with the hydroxyl groups present on the surface of metals and metal oxides, leading to the formation of a dense and ordered self-assembled monolayer (SAM).[1][2][16] This modification is particularly relevant for materials like titanium and its alloys, which are widely used in biomedical implants, as well as steel for corrosion protection.[3][4][17]
Mechanism of Self-Assembly on Metal Oxides
The formation of a this compound SAM on a hydroxylated metal oxide surface is a spontaneous process driven by the strong interaction between the phosphate headgroup and the surface. The hydrophobic lauryl chains then orient themselves away from the surface, creating a new, low-energy interface.
Caption: Formation of a this compound SAM.
Protocol 2: Formation of a this compound Monolayer on Titanium Surfaces
This protocol details the steps for creating a stable this compound self-assembled monolayer on a titanium surface, a common procedure for improving the biocompatibility and corrosion resistance of medical implants.[1][2][16]
Materials:
-
Titanium substrates (e.g., foils, disks)
-
This compound
-
Anhydrous tetrahydrofuran (THF) or a similar organic solvent
-
Aqueous solution of zirconium oxychloride (optional, for enhanced stability)[1][2][18]
-
Ultrasonic bath
-
Oven or hot plate
Procedure:
-
Substrate Preparation:
-
Mechanically polish the titanium substrates to achieve a smooth surface.
-
Clean the substrates by sonicating in a series of solvents (e.g., acetone, ethanol, and distilled water) for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen or in an oven.
-
To create a fresh, hydroxylated oxide layer, the cleaned titanium can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to an oxygen plasma. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Optional Zirconium Treatment for Enhanced Stability: For applications requiring high stability, a zirconium linker layer can be introduced.[1][2][18]
-
Immerse the cleaned and dried titanium substrates in an aqueous solution of zirconium oxychloride (e.g., 5 mM) for a specified time (e.g., 1-2 hours) at room temperature.
-
Rinse thoroughly with distilled water and dry.
-
-
SAM Formation:
-
Prepare a dilute solution of this compound in an anhydrous organic solvent like THF (e.g., 1 mM).
-
Immerse the prepared titanium substrates in the this compound solution for a sufficient duration to allow for monolayer formation (typically 12-24 hours) at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Gently heat the coated substrates (e.g., at 120°C for 1 hour) to promote strong covalent bonding between the phosphate headgroup and the titanium oxide surface.[16]
-
-
Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle on the modified surface. A significant increase in the contact angle compared to the clean titanium oxide surface indicates the formation of a hydrophobic this compound monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface. The presence of phosphorus (P 2p) and a high carbon-to-titanium (C/Ti) ratio are indicative of the this compound coating.[1][18][19]
-
| Surface State | Expected Water Contact Angle | Key XPS Signatures |
| Clean, Hydroxylated Titanium Oxide | < 20° | Ti, O |
| This compound Modified Titanium | > 90° | Ti, O, C, P |
III. Surface Modification of Polymeric Materials for Drug Delivery
This compound and similar surfactants can be used to modify the surface of polymeric materials, such as chitosan beads or other nanoparticles, which are often used as drug carriers.[6][7][20] This modification can influence the wettability, drug encapsulation efficiency, and release kinetics of the drug delivery system.[6][7]
Mechanism of Polymer Surface Modification
In the case of positively charged polymers like chitosan, the negatively charged phosphate headgroup of this compound can interact electrostatically with the polymer's surface functional groups (e.g., amine groups).[6][7] This interaction leads to the adsorption of the surfactant onto the polymer surface, altering its properties.
Caption: Electrostatic interaction of this compound with a cationic polymer surface.
Protocol 3: Surface Modification of Chitosan Beads with this compound
This protocol provides a method for modifying the surface of chitosan beads using this compound to alter their drug release characteristics. This is adapted from procedures using sodium lauryl sulfate.[6][7][20]
Materials:
-
Chitosan beads (pre-formed)
-
This compound
-
Aqueous buffer solution (e.g., pH 5.0 to ensure protonation of chitosan's amine groups)
-
Drug to be encapsulated (e.g., a model drug like riboflavin)
-
Magnetic stirrer
Procedure:
-
Preparation of Chitosan Beads: Prepare chitosan beads using a suitable method, such as ionotropic gelation.
-
Drug Loading (Optional): The drug can be loaded into the chitosan beads during or after their formation.
-
Surface Modification:
-
Prepare a solution of this compound in the aqueous buffer. The concentration of this compound can be varied to control the extent of surface modification.
-
Disperse the chitosan beads in the this compound solution.
-
Stir the suspension gently for a defined period (e.g., 1-2 hours) at room temperature to allow for the electrostatic interaction and surface modification to occur.
-
-
Washing and Drying:
-
Separate the modified beads from the solution by filtration or centrifugation.
-
Wash the beads thoroughly with the buffer solution to remove any unbound this compound.
-
Dry the beads under appropriate conditions (e.g., air-drying or freeze-drying).
-
-
Characterization:
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the presence of this compound on the chitosan beads by identifying characteristic phosphate and alkyl chain vibrational bands.[6][7]
-
Zeta Potential Measurement: The surface charge of the beads can be measured before and after modification. A decrease in the positive zeta potential of the chitosan beads is expected after treatment with the anionic this compound.
-
Drug Release Studies: The in vitro release profile of the encapsulated drug from the modified and unmodified beads can be compared to evaluate the effect of the surface modification on drug release kinetics.[6][7]
-
| Bead Type | Expected Zeta Potential | Expected Drug Release Profile |
| Unmodified Chitosan Beads | Positive | Relatively faster release |
| This compound Modified Chitosan Beads | Less positive or negative | Slower, more sustained release |
IV. Conclusion and Future Perspectives
This compound is a powerful tool for the surface modification of a wide range of materials. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this versatile molecule in their specific applications. The ability to form stable, ordered monolayers on metals and to modulate the surface properties of polymers opens up exciting possibilities in areas such as biocompatible coatings, corrosion protection, and advanced drug delivery systems. Future research may focus on the development of mixed monolayers with tailored functionalities and the application of this compound in the fabrication of sophisticated nanomaterials.
V. References
-
Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning. PubMed. --INVALID-LINK--
-
Formation of Highly Stable Self-Assembled Alkyl Phosphonic Acid Monolayers for the Functionalization of Titanium Surfaces and Protein Patterning. ACS Publications. --INVALID-LINK--
-
Synthesis and Properties of this compound Monoester. ScienceOpen. --INVALID-LINK--
-
Formation of Highly Stable Self-Assembled Alkyl Phosphonic Acid Monolayers for the Functionalization of Titanium Surfaces and Protein Patterning. ResearchGate. --INVALID-LINK--
-
Synthesis and Properties of this compound Monoester. ResearchGate. --INVALID-LINK--
-
Method for preparing lauryl ether phosphate ester. Google Patents. --INVALID-LINK--
-
Chitosan Modified with Sodium Lauryl Ether Sulfate Used as Adsorbent of Soluble Oil. AIP Publishing. --INVALID-LINK--
-
Method for preparing lauryl ether phosphate ester. Google Patents. --INVALID-LINK--
-
Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Princeton University. --INVALID-LINK--
-
Preparation and characterization of alkylphosphonic acid self-assembled monolayers on titanium alloy by chemisorption and electrochemical deposition. Prof. Daniel Mandler's website. --INVALID-LINK--
-
Effect of Surface Modification with Na Lauryl Sulfate on The Water-Uptake and Release Properties of Na Tripolyphosphate-Cross Linked Chitosan Beads. Jordan Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Effect of Surface Modification with Na Lauryl Sulfate on The Water-Uptake and Release Properties of Na Tripolyphosphate-Cross Linked Chitosan Beads. ResearchGate. --INVALID-LINK--
-
Phosphate Coatings: Some Basic Points. Finishing and Coating. --INVALID-LINK--
-
Surface Modification of Polymers: Methods and Applications. dokumen.pub. --INVALID-LINK--
-
Phosphate coatings as a way to protect steel reinforcement from corrosion. MATEC Web of Conferences. --INVALID-LINK--
-
Synthesis method of alkyl phosphate monoester. Google Patents. --INVALID-LINK--
-
Corrosion Prevention: What You Need to Know About the Phosphate Process for Metal. Superior Shot Peening & Coatings. --INVALID-LINK--
-
Chitosan-sodium lauryl sulfate/Eudragit S100 beads loaded with 5-fluorouracil: Influence of solvent and time used in the crosslinking on physicochemical properties. ResearchGate. --INVALID-LINK--
-
Novel Phosphate Conversion Coating with Superior Corrosion Resistance on the Mg-Al-RE Alloy Based on the Introduction of Silane. ACS Omega. --INVALID-LINK--
-
Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers. --INVALID-LINK--
-
Surface Modification of Polymers: Methods and Applications. ResearchGate. --INVALID-LINK--
-
The effect of phosphate coatings on carbon steel protection from corrosion in a chloride-contaminated alkaline solution. Chemija. --INVALID-LINK--
-
Contact angle characterization of the coatings. ResearchGate. --INVALID-LINK--
-
Chitosan Modification and Pharmaceutical/Biomedical Applications. PMC. --INVALID-LINK--
-
Surface Modification of Polymers: Methods and Applications. ResearchGate. --INVALID-LINK--
-
Optimizing nanoparticle design and surface modification toward clinical translation. PMC. --INVALID-LINK--
-
Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Proceedings of Universities. Applied Chemistry and Biotechnology. --INVALID-LINK--
-
Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI. --INVALID-LINK--
-
Surface Modification of Polymer Substrates for Biomedical Applications. PMC. --INVALID-LINK--
-
Surface Modification of Functional Nanoparticles for Controlled Drug Delivery. ResearchGate. --INVALID-LINK--
-
Nanoparticles in Drug Delivery Systems: Challenges, Innovations, And Surface Modification for Targeted Therapeutics. International Journal of Biosciences and Research. --INVALID-LINK--
-
Summary of water contact angle and surface roughness of each coating film. ResearchGate. --INVALID-LINK--
-
Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. MDPI. --INVALID-LINK--
-
The static contact angle (a) and XPS (b) characterization of chemical PTX coating. ResearchGate. --INVALID-LINK--
References
- 1. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Corrosion Prevention: What You Need to Know About the Phosphate Process for Metal - Superior Shot Peening & Coatings [superiorshotpeening.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Surface Modification with Na Lauryl Sulfate on The Water-Uptake and Release Properties of Na Tripolyphosphate-Cross Linked Chitosan Beads | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijbr.com.pk [ijbr.com.pk]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. CN107337689B - Synthesis method of alkyl phosphate monoester - Google Patents [patents.google.com]
- 14. CN102527293A - Method for preparing lauryl ether phosphate ester - Google Patents [patents.google.com]
- 15. CN102527293B - Method for preparing lauryl ether phosphate ester - Google Patents [patents.google.com]
- 16. princeton.edu [princeton.edu]
- 17. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Experimental setup for measuring the surface tension of lauryl phosphate solutions.
Application Note & Protocol
Topic: High-Precision Measurement of Surface Tension in Aqueous Lauryl Phosphate Solutions for Pharmaceutical and Materials Science Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Surface Tension in Formulation Science
Surface tension is a fundamental property of liquids, representing the cohesive energy present at the interface between a liquid and another phase (typically gas).[1] It is the force that causes liquids to minimize their surface area, leading to phenomena like the formation of spherical droplets.[2] In fields such as drug development, cosmetics, and industrial cleaning, controlling surface tension is paramount. Surfactants, or surface-active agents, are amphiphilic molecules added to formulations to lower surface tension, thereby improving properties like wetting, emulsification, and foaming.[3][4]
This compound, an anionic surfactant, is widely used for its excellent emulsifying, cleansing, and wetting abilities.[4][5][6] Its molecular structure consists of a hydrophilic phosphate head group and a hydrophobic lauryl (dodecyl) tail. This structure dictates its behavior at interfaces, making the accurate characterization of its effect on surface tension a critical step in formulation development and quality control. This guide provides a comprehensive framework for the experimental setup and measurement of the surface tension of this compound solutions, focusing on the determination of the Critical Micelle Concentration (CMC).
The Behavior of this compound in Solution: Understanding the Critical Micelle Concentration (CMC)
When a surfactant like this compound is dissolved in an aqueous solution at low concentrations, the molecules preferentially adsorb at the air-water interface.[1] The hydrophobic tails orient away from the water, and the hydrophilic heads remain in the water, which disrupts the cohesive energy of the water surface and reduces surface tension.
As the surfactant concentration increases, the interface becomes saturated with monomers. Beyond a specific concentration, it becomes energetically more favorable for the surfactant molecules to form aggregates within the bulk of the solution rather than crowding the interface further.[7] These aggregates are called micelles , and the concentration at which they begin to form is the Critical Micelle Concentration (CMC) .[8][9]
Once micelles form, the concentration of free monomers in the bulk solution (and at the interface) remains relatively constant. Consequently, the surface tension of the solution also plateaus.[7] Determining the CMC is crucial as it represents the point of maximum surfactant efficiency for surface tension reduction. For lauryl monoester potassium phosphate, the CMC is approximately 0.569 mmol/L, at which it can reduce the surface tension of water to around 25.08 mN/m.[10]
The relationship between surfactant concentration and surface tension is typically visualized by plotting surface tension (γ) against the logarithm of the concentration. The CMC is identified as the point where the curve shows a sharp break or inflection point.
Caption: Conceptual flow of surfactant behavior as concentration increases.
Selecting the Appropriate Measurement Technique
Several methods are available for measuring surface tension, but their suitability varies, especially for surfactant solutions where equilibrium at the surface can be time-dependent.[11][12]
| Method | Principle | Advantages for Surfactant Solutions | Disadvantages for Surfactant Solutions |
| Wilhelmy Plate | Measures the force exerted on a platinum plate held at the interface.[13][14] | Highly accurate and reliable for equilibrium measurements. The plate remains static, allowing time for surfactant molecules to reach equilibrium at the interface.[11][15] No correction factors are needed if wetting is complete.[15] | Requires a relatively larger sample volume. The plate must be meticulously cleaned. |
| Du Noüy Ring | Measures the maximum force required to pull a platinum ring through the interface.[16][17][18] | A well-established, standardized method (ASTM D1331-14).[19] | Considered a quasi-static method as the measurement involves expanding the surface, which can disrupt the equilibrium of surfactant adsorption.[11][16] Requires complex correction factors.[16][20] |
| Pendant Drop | Optically analyzes the shape of a drop hanging from a needle, governed by the balance between gravity and surface tension (Young-Laplace equation).[21][22][23] | Requires very small sample volumes (microliters).[21] Allows for the study of dynamic surface tension over time.[11] Excellent for viscous liquids.[20] | Less sensitive than force-based methods for solutions with very low interfacial tension. Requires accurate density values for the liquid. |
Recommendation: For determining the equilibrium surface tension and CMC of this compound solutions, the Wilhelmy plate method is the most authoritative and recommended technique.[11][12] Its static nature ensures that the measurement reflects a true equilibrium state of the surfactant at the interface, which is critical for accuracy. The pendant drop method serves as an excellent alternative, particularly when sample volume is limited.
Experimental Workflow and Protocols
This section details the complete workflow for measuring the surface tension of this compound solutions using the recommended Wilhelmy plate method, in accordance with standards such as ASTM D1331, Method C.[24]
Caption: Overall experimental workflow from sample preparation to data analysis.
Required Apparatus and Reagents
-
Force Tensiometer: Equipped with a high-precision electrobalance.
-
Wilhelmy Plate: Standard roughened platinum plate.[15]
-
Glass Vessels: With appropriate volume, cleaned meticulously.
-
Micropipettes and Volumetric Flasks: For accurate solution preparation.
-
This compound: (e.g., Potassium this compound, CAS 39322-78-6).[25]
-
High-Purity Water: Type I (18.2 MΩ·cm).
-
Bunsen Burner or Propane Torch: For flame-cleaning the platinum plate.
-
Cleaning Solutions: Acetone, ethanol, and high-purity water.
Protocol 1: Preparation of this compound Solutions
The accuracy of the CMC determination is highly dependent on the precision of the solution concentrations. A logarithmic dilution series is most effective.
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound to prepare a stock solution with a concentration well above the expected CMC (e.g., 10 mmol/L). Dissolve it in a known volume of high-purity water in a Class A volumetric flask.
-
Perform Serial Dilutions: Create a series of at least 10-12 solutions with decreasing concentrations from the stock solution. Ensure several concentrations fall both below and above the expected CMC of ~0.57 mmol/L.[10] A logarithmic distribution of points is ideal for the final plot.
-
Equilibrate Solutions: Allow all solutions to equilibrate to the measurement temperature (e.g., 25°C) in a temperature-controlled bath.
Protocol 2: Wilhelmy Plate Measurement Procedure
Meticulous cleaning is the most critical step for accurate and repeatable results. Any contamination will drastically alter surface tension readings.
-
Glassware Cleaning: Thoroughly wash all glass vessels with a suitable detergent, followed by rinsing with tap water, and finally, multiple rinses with high-purity water. Dry in an oven.
-
Wilhelmy Plate Cleaning:
-
Rinse the platinum plate with acetone and then ethanol to remove organic residues.
-
Rinse thoroughly with high-purity water.
-
Using forceps, heat the plate in the oxidizing part of a Bunsen burner flame until it glows red-hot for approximately 30 seconds.[26] This removes any remaining organic contaminants.
-
Allow the plate to cool completely before use. Do not touch the plate with bare hands.
-
-
Instrument Setup and Calibration:
-
Hang the cleaned Wilhelmy plate on the tensiometer's balance hook.
-
Perform a balance calibration or zeroing (tare) according to the instrument's manual.
-
-
Reference Measurement (Pure Water):
-
Fill a clean vessel with high-purity water.
-
Raise the sample stage until the water surface is just below the plate.
-
Initiate the automated measurement sequence. The instrument will automatically detect the surface, immerse the plate to a predefined depth (e.g., 2-3 mm), and then withdraw it to the zero-immersion depth to form a stable meniscus.[13][26]
-
Record the surface tension. The value for pure water at 25°C should be ~72.0 mN/m. This validates the cleanliness of the plate and vessel.
-
-
Sample Measurement:
-
Begin with the most dilute this compound solution to minimize cross-contamination.
-
Rinse the measurement vessel and plate with the solution to be measured.
-
Fill the vessel with the fresh sample solution.
-
Perform the measurement as described in step 4. Since surfactants require time to adsorb to the interface, set the instrument to monitor the surface tension over time until a stable, equilibrium value is reached (i.e., the reading no longer changes significantly).[3]
-
Record the equilibrium surface tension value.
-
-
Repeat for All Concentrations: Repeat step 5 for all prepared solutions, moving from the lowest to the highest concentration. Between different samples, thoroughly rinse the plate and vessel with high-purity water and then with the next solution to be measured.
Data Analysis and Interpretation
The collected data should be plotted to determine the CMC and the surface tension at the CMC (γ_cmc).
-
Plot the Data: Create a semi-log plot with surface tension (γ) on the y-axis and the logarithm of the this compound concentration on the x-axis.
-
Identify the CMC: The plot will show two distinct regions.[1][3]
-
A steep, downward-sloping region at low concentrations.
-
A nearly horizontal plateau region at high concentrations.
-
-
Determine the Break Point: Fit linear regression lines to both regions of the data. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC) .
-
Determine γ_cmc: The surface tension value of the plateau region is the γ_cmc, which represents the minimum surface tension achievable with this surfactant under the given conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. physlab.org [physlab.org]
- 3. commons.erau.edu [commons.erau.edu]
- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 5. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]
- 6. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Synthesis and Properties of this compound Monoester – ScienceOpen [scienceopen.com]
- 11. clearsolutionsusa.com [clearsolutionsusa.com]
- 12. tegewa.de [tegewa.de]
- 13. biolinscientific.com [biolinscientific.com]
- 14. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 15. Wilhelmy plate - Wikipedia [en.wikipedia.org]
- 16. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 17. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 18. biolinscientific.com [biolinscientific.com]
- 19. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]
- 20. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]
- 21. biolinscientific.com [biolinscientific.com]
- 22. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 23. Pendant drop | KRÜSS Scientific [kruss-scientific.com]
- 24. store.astm.org [store.astm.org]
- 25. zhonglanindustry.com [zhonglanindustry.com]
- 26. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Lauryl Phosphate in the Formulation of Agricultural Adjuvants
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of lauryl phosphate in agricultural adjuvants. This compound, an anionic surfactant of the phosphate ester class, offers a unique combination of emulsification, dispersion, wetting, and compatibility properties.[1] These attributes make it a highly effective component for enhancing the bioavailability and performance of crop protection products. This guide delves into the mechanistic principles of this compound, provides detailed protocols for creating stable agrochemical formulations, outlines methods for performance evaluation, and establishes best practices for tank-mixing and quality control.
Introduction: The Role of Phosphate Esters in Modern Agriculture
The efficacy of an agricultural active ingredient (AI) is intrinsically linked to its formulation. An adjuvant is a substance added to a pesticide formulation or tank mix to enhance the AI's performance.[2] Phosphate esters, including this compound, are among the most versatile surfactants used in these formulations.[1] Their utility stems from a combination of properties:
-
Superior Emulsification: Essential for formulating Emulsifiable Concentrates (EC), which contain an AI dissolved in a water-immiscible solvent. Upon dilution in a spray tank, these formulations must form a stable, spontaneous oil-in-water emulsion to ensure uniform application.[3][4]
-
Excellent Dispersion: Critical for Suspension Concentrates (SC) and Water-Dispersible Granules (WDG), where solid AI particles must be evenly suspended in water.
-
Wetting and Spreading: By reducing the surface tension of spray droplets, this compound ensures more intimate contact between the spray and the plant surface, overcoming the natural hydrophobicity of the leaf's waxy cuticle.[2][5]
-
Enhanced Penetration: The surfactant properties can disrupt the epicuticular wax layer, facilitating the uptake of the active ingredient into the plant tissue.[2]
-
High Electrolyte and pH Stability: Phosphate esters exhibit robust stability in acidic or alkaline conditions, which is crucial for compatibility with a wide range of active ingredients and other tank-mix partners.
This compound (dodecyl phosphate) is particularly advantageous due to its biodegradability and favorable toxicological profile, aligning with the growing demand for more environmentally benign agricultural inputs.[6]
Mechanism of Action: A Molecular Perspective
The functionality of this compound as an adjuvant is rooted in its amphiphilic molecular structure. It consists of a long, hydrophobic lauryl (C12) tail and a hydrophilic phosphate head group. This structure allows it to orient at oil-water or air-water interfaces, fundamentally altering the physical chemistry of the spray solution.
Interfacial Action and Surface Tension Reduction
When an adjuvant containing this compound is added to a spray tank, the surfactant molecules migrate to the surface of the water droplets. The hydrophobic tails orient away from the water, while the hydrophilic phosphate heads remain in the water. This arrangement disrupts the cohesive forces between water molecules, leading to a significant reduction in surface tension.[5]
-
Causality: Lower surface tension allows spray droplets to overcome the high contact angle on waxy leaf surfaces. Instead of beading up and rolling off, the droplets spread out, increasing the contact area and improving coverage. This is critical for the efficacy of contact-based pesticides.[7]
Caption: Figure 1. Effect of this compound on Droplet-Leaf Interaction.
Formulation Development Protocols
The following protocols provide a framework for developing stable and effective agricultural formulations using this compound. The key is to systematically screen emulsifier blends to find the optimal balance for the specific active ingredient and solvent system.
Protocol: Development of an Emulsifiable Concentrate (EC)
An EC is a liquid formulation where the AI is dissolved in a solvent system and emulsifiers are added to ensure spontaneous emulsion formation upon dilution with water.[8][9]
Objective: To create a physically stable 250 g/L EC formulation of a model active ingredient (e.g., a synthetic pyrethroid).
Materials:
-
Active Ingredient (solid, technical grade)
-
Solvent (e.g., Aromatic 150, Methyl Oleate)
-
This compound (anionic emulsifier)
-
Non-ionic emulsifier with low HLB (e.g., Sorbitan Oleate)
-
Non-ionic emulsifier with high HLB (e.g., Ethoxylated Castor Oil)
-
Glass beakers, magnetic stirrer and stir bars, heating plate
-
Graduated cylinders, analytical balance
Methodology:
-
Solubility Assessment:
-
Determine the solubility of the AI in the chosen solvent at various temperatures (e.g., 0°C, 25°C, 50°C) to ensure it remains dissolved during storage and transport.
-
Rationale: AI crystallization is a common failure mode in EC formulations. Ensuring high solubility is the first step to a stable product.[4]
-
-
Emulsifier System Design:
-
Phosphate esters like this compound work best in combination with non-ionic surfactants.[3] The goal is to create a blend that matches the required Hydrophile-Lipophile Balance (HLB) of the solvent/AI system.
-
Prepare a series of emulsifier blends. A starting point is to vary the ratio of this compound to a blend of high and low HLB non-ionics.
-
| Blend ID | This compound (%) | Non-Ionic Blend (%) | Total Emulsifier (%) |
| EM-1 | 20 | 80 | 100 |
| EM-2 | 30 | 70 | 100 |
| EM-3 | 40 | 60 | 100 |
| EM-4 | 50 | 50 | 100 |
Table 1: Example Emulsifier Blend Ratios for Screening.
-
Formulation Preparation (100g Batch):
-
To a beaker, add the solvent (e.g., 60g).
-
Slowly add the active ingredient (25g) while stirring until fully dissolved. Gentle heating may be required.
-
Add the pre-mixed emulsifier blend (15g) and stir until a homogenous solution is formed.
-
Self-Validation: The resulting concentrate should be a clear, single-phase liquid. Any cloudiness or separation indicates incompatibility or insolubility.
-
-
Spontaneous Emulsification Test:
-
Add 95 mL of CIPAC Standard Hard Water D to a 100 mL stoppered graduated cylinder.[10]
-
Pipette 5 mL of the prepared EC formulation into the cylinder.
-
Stopper the cylinder and invert it 10 times.
-
Observe the "bloom" or spontaneous formation of a milky emulsion. A good formulation will emulsify with minimal agitation.
-
-
Emulsion Stability Evaluation:
-
Allow the cylinder to stand undisturbed for 2 hours.
-
Measure the volume (in mL) of any free oil (creaming) at the top or sediment at the bottom.
-
According to CIPAC MT 36.4, minimal to no separation is desired.[10] A stable formulation will show less than 2 mL of cream after 2 hours.
-
Performance Evaluation Protocols
Once a physically stable formulation is developed, its performance as an adjuvant must be quantified.
Protocol: Surface Tension Measurement
Objective: To determine the critical micelle concentration (CMC) and the surface tension at that point, which indicates the maximum wetting potential.
Apparatus:
-
Surface Tensiometer (Wilhelmy Plate or du Noüy Ring method)[11][12]
-
Precision balance, volumetric flasks
Procedure:
-
Prepare a stock solution of the adjuvant formulation in deionized water (e.g., 10,000 ppm).
-
Create a series of dilutions from the stock solution (e.g., 5000, 2000, 1000, 500, 100, 50, 10 ppm).
-
Calibrate the tensiometer with deionized water (surface tension ≈ 72 mN/m at 25°C).[11]
-
Measure the surface tension of each dilution, starting from the most dilute and working towards the most concentrated. Ensure the plate or ring is thoroughly cleaned between measurements.
-
Plot surface tension (mN/m) versus the logarithm of the concentration.
-
The point at which the surface tension plateaus is the CMC. The surface tension value at this plateau is a key performance indicator. A lower value indicates better wetting properties.[5][13]
Protocol: Emulsion Stability (CIPAC MT 36.4)
This standardized method provides a robust system for evaluating the stability of the diluted emulsion over time.[10]
Objective: To assess the long-term stability of the EC formulation when diluted in standard water.
Procedure:
-
Prepare a 100 mL emulsion in a stoppered measuring cylinder as described in section 3.1, step 4.
-
Let the cylinder stand undisturbed at a controlled temperature (e.g., 25 ± 5 °C).[10]
-
After 2 hours, record the volume of any separated cream or sediment.
-
Allow the cylinder to stand for a total of 24 hours.
-
After 24 hours, re-invert the cylinder 10 times to assess re-emulsification. The system should readily return to a homogenous emulsion.
-
Trustworthiness: This protocol is internationally recognized and ensures that the formulation will remain stable in a farmer's spray tank, preventing nozzle blockages and ensuring uniform application.[14][15]
Application & Tank Mixing Protocols
The order in which products are added to the spray tank is critical to prevent physical and chemical incompatibilities.[16] An incorrect mixing order can lead to the formation of gels or precipitates, clogging equipment and reducing pesticide efficacy.[17]
The WAMLEGS / A.P.P.L.E.S. Mixing Order
Different mnemonics exist, but the principle remains the same: add products from the most difficult to disperse to the easiest.[16][17]
Caption: Figure 2. A.P.P.L.E.S. Tank-Mixing Protocol.
Step-by-Step Protocol:
-
Fill and Agitate: Fill the spray tank to at least 50-75% of the final volume with water and begin agitation.[18][19]
-
Water Conditioners: Add any water conditioning agents first to neutralize antagonistic ions in hard water.[18]
-
Dry Formulations: Add water-dispersible granules (WDG) or wettable powders (WP). Allow them to fully disperse before adding the next component.
-
Suspensions: Add suspension concentrates (SC) or flowables (F).
-
Water Soluble Liquids: Add any soluble liquid (SL) formulations.
-
Emulsifiable Concentrates (EC): Add the EC formulation containing the this compound adjuvant. The formulation should disperse into a milky emulsion.
-
Other Adjuvants: Finally, add any other solution-based adjuvants like non-ionic surfactants (NIS) or crop oil concentrates (COC).[17]
-
Top Off: Fill the remainder of the tank with water. Maintain agitation throughout the spraying operation.
Analytical Quality Control
Ensuring the correct concentration of this compound in a formulation is key to consistent performance. While complex methods like ³¹P NMR or HPLC can provide detailed characterization, a simpler titration method can be used for routine QC.[20][21]
Protocol: Two-Phase Titration for Anionic Surfactant
Principle: This method determines the concentration of an anionic surfactant (this compound) by titrating it against a standard cationic surfactant solution in a two-phase water-chloroform system, using an indicator dye.
Reagents:
-
Standardized Cationic Surfactant (e.g., 0.004 M Hyamine® 1622)
-
Chloroform
-
Mixed Indicator Solution (e.g., Dimethyl yellow-Oracet blue B)
-
Acidic and Alkaline Buffer Solutions
Procedure:
-
Accurately weigh a sample of the adjuvant formulation calculated to contain a known approximate amount of this compound and dissolve it in deionized water.
-
Pipette an aliquot of this solution into a glass-stoppered cylinder.
-
Add chloroform and the mixed indicator solution.
-
Titrate with the standardized cationic surfactant, shaking vigorously after each addition.
-
The endpoint is reached when the color of the chloroform layer changes from its initial state (e.g., pink) to a final state (e.g., grey-blue), indicating the complete complexation of the anionic surfactant.
-
Calculate the percentage of this compound based on the volume of titrant used.
-
Trustworthiness: This method, while classic, provides a reliable and cost-effective way to validate the active surfactant concentration in production batches, ensuring product quality and field performance.
References
- 1. blog.ethox.com [blog.ethox.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 4. scribd.com [scribd.com]
- 5. cscscientific.com [cscscientific.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 9. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 10. cipac.org [cipac.org]
- 11. commons.erau.edu [commons.erau.edu]
- 12. tegewa.de [tegewa.de]
- 13. open.library.ubc.ca [open.library.ubc.ca]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. cipac.org [cipac.org]
- 16. Tank Mixing 101: Principles for Optimal Application | Corteva Agriscience [corteva.com]
- 17. Adjuvant 101 - proper tank mixing order | Agronomy [chsagronomy.com]
- 18. Order of Addition of Agricultural Chemicals To a Spray Tank - Eureka! [eurekaag.com.au]
- 19. ag.fmc.com [ag.fmc.com]
- 20. dl.astm.org [dl.astm.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Lauryl Phosphate into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Lauryl phosphate, an organophosphorus compound, presents a versatile molecular structure for modifying and enhancing the properties of polymer matrices. Its amphiphilic nature, stemming from a hydrophilic phosphate head and a hydrophobic lauryl tail, allows for its use as a surfactant, flame retardant, plasticizer, and biocompatibilizer. This comprehensive guide provides detailed methodologies for incorporating this compound into various polymer systems. We will explore techniques including melt blending, solution casting, and surface modification, offering not only step-by-step protocols but also the scientific rationale behind these choices. This document is intended to be a practical resource for researchers and professionals in polymer science, materials engineering, and drug development, enabling them to leverage the unique properties of this compound in their applications.
Introduction to this compound in Polymer Science
This compound, and its corresponding salts (e.g., sodium this compound), are part of the broader class of alkyl phosphate esters. The defining characteristic of these molecules is the presence of a phosphate group covalently linked to a long alkyl chain, in this case, a C12 lauryl group. This structure imparts unique properties that can be harnessed to modify polymers.
The phosphate head group can engage in hydrogen bonding and ionic interactions, enhancing adhesion to substrates and improving compatibility with polar polymers. Conversely, the long lauryl tail provides compatibility with nonpolar polymer backbones and can act as a plasticizer, increasing flexibility. Furthermore, phosphorus-containing compounds are well-established as effective flame retardants, functioning in both the condensed and gas phases to inhibit combustion.[1][2][3] In the biomedical field, the phosphate group mimics the structure of phospholipids found in cell membranes, offering a route to creating more biocompatible and biodegradable materials for applications such as drug delivery.[4][5][6][7]
The choice of incorporation method is critical and depends on the thermal stability of the polymer and this compound, their mutual solubility, and the desired final form of the material (e.g., a bulk material, a thin film, or a surface-modified device).
Melt Blending: A Solvent-Free Approach
Melt blending is a widely used industrial technique for incorporating additives into thermoplastic polymers. This method involves mixing the polymer and additive at a temperature above the polymer's melting point, ensuring a homogeneous dispersion of the additive within the polymer matrix.
Scientific Principles
The success of melt blending hinges on the thermal stability of both the polymer and this compound at the processing temperature. Degradation of either component can lead to undesirable changes in material properties and the release of volatile byproducts. The viscosity of the polymer melt and the shear forces applied during mixing are critical parameters that dictate the degree of dispersion. Incompatible components may lead to phase separation and poor mechanical properties.[3][8] The long alkyl chain of this compound can enhance its compatibility with non-polar polymers like polyethylene and polypropylene. For polar polymers like PLA, the phosphate group can improve interfacial adhesion.
Experimental Protocol: Melt Blending of this compound with Poly(lactic acid) (PLA)
This protocol describes the incorporation of this compound into a PLA matrix using a twin-screw extruder. This method is applicable to other thermoplastics with appropriate adjustments to the processing parameters.
Materials:
-
Poly(lactic acid) (PLA) pellets (e.g., Ingeo™ Biopolymer)
-
This compound (powder or waxy solid)
-
Twin-screw extruder
-
Pelletizer
-
Injection molder or compression molder (for sample preparation)
Procedure:
-
Drying: Dry the PLA pellets and this compound in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation of PLA during processing.
-
Premixing: In a sealed container, dry blend the PLA pellets with the desired concentration of this compound (e.g., 1-10% by weight). Tumble the mixture for 15-20 minutes to ensure a uniform initial distribution.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. For PLA, a typical profile might be:
-
Feed zone: 160°C
-
Compression zone: 180°C
-
Metering zone: 190°C
-
Die: 185°C
-
-
Set the screw speed (e.g., 100-200 RPM). Higher screw speeds impart greater shear, which can improve mixing but also increase the risk of degradation.
-
Feed the premixed PLA and this compound into the extruder hopper at a constant rate.
-
-
Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce composite pellets.
-
Sample Preparation: The resulting pellets can be used for further processing, such as injection molding or compression molding, to create standardized samples for characterization.
Data Presentation: Expected Effects of this compound on PLA Properties
| Property | Expected Effect | Rationale |
| Glass Transition Temp. (Tg) | Decrease | This compound acts as a plasticizer, increasing polymer chain mobility. |
| Tensile Strength | Decrease | Plasticization can reduce the intermolecular forces between polymer chains. |
| Elongation at Break | Increase | Increased chain mobility allows for greater deformation before failure. |
| Flame Retardancy (e.g., UL-94) | Improvement | Phosphorus compounds promote char formation and inhibit combustion.[1] |
Visualization: Melt Blending Workflow
Caption: Workflow for incorporating this compound via melt blending.
Solution Casting: For Thin Film Applications
Solution casting is a versatile laboratory-scale technique for producing thin polymer films with a uniform dispersion of additives.[9][10][11][12] This method is particularly suitable for polymers that are soluble in common solvents and for additives that may be thermally sensitive.
Scientific Principles
The core principle of solution casting is the co-dissolution of the polymer and the additive in a common solvent, followed by the controlled evaporation of the solvent to leave behind a solid film.[12] The choice of solvent is crucial; it must dissolve both the polymer and this compound without causing any chemical reactions. The rate of solvent evaporation influences the film's morphology and the distribution of the additive. Slow evaporation generally leads to more uniform films.
Experimental Protocol: Solution Casting of Polyurethane Films with this compound
This protocol details the preparation of polyurethane (PU) films containing this compound.
Materials:
-
Thermoplastic Polyurethane (TPU) pellets or powder
-
This compound
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Glass petri dish or a flat glass substrate
-
Magnetic stirrer and hot plate
-
Leveling table
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 10% (w/v) polyurethane solution by dissolving the PU pellets in DMF. This can be done by stirring the mixture at 60°C until the polymer is completely dissolved.
-
-
Additive Incorporation:
-
Add the desired amount of this compound (e.g., 1-5% relative to the polymer weight) to the polymer solution.
-
Continue stirring until the this compound is fully dissolved and the solution is homogeneous.
-
-
Casting:
-
Place a clean, dry glass petri dish on a leveling table to ensure a uniform film thickness.
-
Pour the polymer solution into the petri dish. The volume of the solution will determine the final thickness of the film.
-
-
Solvent Evaporation:
-
Cover the petri dish with a lid that has small perforations to allow for slow solvent evaporation. Place the setup in a fume hood at room temperature for 24-48 hours.
-
For faster drying, the cast film can be placed in a vacuum oven at a temperature below the boiling point of the solvent (e.g., 60-80°C for DMF).
-
-
Film Detachment:
-
Once the film is completely dry, it can be carefully peeled off from the glass substrate. Adding a small amount of water can sometimes aid in the detachment process.
-
Visualization: Solution Casting Workflow
Caption: Workflow for incorporating this compound via solution casting.
Surface Modification: Tailoring Interfacial Properties
Surface modification techniques are employed when the bulk properties of the polymer are desired to be maintained, while the surface properties need to be altered.[13][14] Grafting this compound onto a polymer surface can enhance biocompatibility, improve adhesion, and introduce flame retardant properties at the interface.
Scientific Principles
Surface grafting involves the covalent attachment of molecules to the surface of a polymer.[15] This can be achieved by first activating the polymer surface to create reactive sites (e.g., using plasma treatment or chemical oxidation) and then reacting these sites with the molecule to be grafted. For polymers containing reactive functional groups like carboxylic acids (e.g., poly(acrylic acid)), coupling agents can be used to directly link the hydroxyl group of this compound.
Experimental Protocol: Grafting this compound onto a Carboxyl-Functionalized Polymer Surface
This protocol describes a method for grafting this compound onto a polymer surface containing carboxylic acid groups, such as poly(ethylene-co-acrylic acid) (PEAA).[16]
Materials:
-
Polymer substrate with carboxyl groups (e.g., PEAA film)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Ethanol
-
Deionized water
Procedure:
-
Surface Cleaning: Clean the polymer substrate by sonicating it in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Activation of Carboxyl Groups:
-
Prepare a solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in MES buffer.
-
Immerse the polymer substrate in this solution for 15-30 minutes at room temperature to activate the surface carboxyl groups.
-
-
Grafting Reaction:
-
Prepare a solution of this compound in the MES buffer (e.g., 5 mg/mL).
-
After the activation step, rinse the polymer substrate with MES buffer and immediately immerse it in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
After the grafting reaction, remove the substrate and wash it thoroughly with deionized water to remove any unreacted this compound and coupling agents.
-
Sonicate the substrate in deionized water for 10 minutes to ensure complete removal of non-covalently bound molecules.
-
-
Drying: Dry the surface-modified polymer under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40°C).
Visualization: Surface Grafting Workflow
Caption: Workflow for surface grafting of this compound.
Analytical Characterization
Thorough characterization of the resulting polymer matrix is essential to confirm the successful incorporation of this compound and to understand its effect on the material's properties.[17][18][19]
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of this compound incorporation by identifying characteristic P-O and P=O stretching vibrations.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 31P NMR can be used to confirm the presence of the phosphate group and to study its chemical environment. 1H and 13C NMR can provide information on the interaction between this compound and the polymer chains.[17] |
| X-ray Photoelectron Spectroscopy (XPS) | For surface-modified polymers, XPS can quantify the elemental composition of the surface, confirming the presence of phosphorus. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), which can indicate plasticization effects.[17] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and char yield, providing insights into the flame retardant properties of the material.[17] |
| Scanning Electron Microscopy (SEM) | Visualization of the morphology of polymer blends to assess the dispersion of this compound and identify any phase separation. |
| Mechanical Testing (e.g., Tensile Testing) | Quantification of changes in mechanical properties such as tensile strength, modulus, and elongation at break. |
| Contact Angle Measurement | For surface-modified polymers, this technique measures the hydrophilicity/hydrophobicity of the surface. |
Conclusion
The incorporation of this compound into polymer matrices offers a promising avenue for developing materials with enhanced properties, including flame retardancy, plasticization, and biocompatibility. The choice of incorporation method—melt blending, solution casting, or surface modification—should be guided by the specific polymer, the desired final application, and the available processing equipment. The protocols provided in this guide serve as a starting point for researchers, and optimization of the experimental parameters will likely be necessary to achieve the desired material performance. Comprehensive characterization is crucial to validate the successful incorporation of this compound and to understand the structure-property relationships in the modified polymer system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Blending of Low-Density Polyethylene and Poly(Butylene Succinate) (LDPE/PBS) with Polyethylene–Graft–Maleic Anhydride (PE–g–MA) as a Compatibilizer on the Phase Morphology, Mechanical and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in natural biopolymer based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Blending of Low-Density Polyethylene and Poly(Butylene Succinate) (LDPE/PBS) with Polyethylene–Graft–Maleic Anhydride (PE–g–MA) as a Compatibilizer on the Phase Morphology, Mechanical and Thermal Properties | Semantic Scholar [semanticscholar.org]
- 9. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 10. Specialty Polymer Film - Solution Casting [polyktech.com]
- 11. Polymer solution casting - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 16. Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.nrel.gov [docs.nrel.gov]
- 18. Request Rejected [emsl.pnnl.gov]
- 19. mdpi.com [mdpi.com]
Application Note & Protocol: Advanced Analytical Strategies for the Quantification of Lauryl Phosphate in Complex Mixtures
Abstract
Lauryl phosphate (monododecyl phosphate) is an anionic surfactant and organophosphate compound utilized in diverse formulations, including cosmetics, personal care products, and industrial fluids.[1][2] Its amphiphilic nature, high polarity conferred by the phosphate group, and the complexity of typical sample matrices present significant analytical challenges. This guide provides a detailed exploration of robust and validated analytical techniques for the accurate quantification of this compound. We present two primary methodologies: a highly specific and sensitive Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) method, and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. Detailed protocols, from sample preparation using Solid-Phase Extraction (SPE) to final data analysis, are provided to equip researchers, scientists, and drug development professionals with the necessary tools for reliable quantification.
Foundational Principles of this compound Analysis
Physicochemical Profile & Analytical Implications
This compound (C₁₂H₂₇O₄P, MW: 266.31 g/mol ) consists of a C12 nonpolar alkyl chain and a highly polar phosphate monoester head group.[1] This structure makes it an effective surfactant but complicates chromatographic retention. The acidic phosphate proton (pKa ≈ 2) means it exists as an anion in most aqueous environments, which dictates the choice of analytical conditions. The key challenges in its quantification are:
-
Poor Retention in Reversed-Phase Chromatography: The polar phosphate group often leads to minimal or no retention on standard C8 or C18 columns.
-
Low Volatility: The phosphate moiety makes the molecule non-volatile, precluding direct analysis by Gas Chromatography (GC).[3][4]
-
Matrix Interference: Complex matrices, such as cosmetic creams or industrial lubricants, contain a multitude of compounds that can interfere with detection and suppress instrument response.[5]
Choosing the Right Analytical Strategy: LC vs. GC
The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) is the first critical decision.
-
Liquid Chromatography (LC): This is the most direct and generally preferred approach for polar, non-volatile compounds like this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited, as it is designed to retain and separate polar analytes.[6] An alternative LC method involves Ion-Pairing Chromatography, which uses a mobile phase additive to form a neutral complex with the anionic this compound, thereby enhancing its retention on a reversed-phase column.[7][8]
-
Gas Chromatography (GC): To analyze this compound by GC, its polarity must be masked and its volatility increased through a chemical process called derivatization.[9][10] This typically involves replacing the active proton on the phosphate group with a nonpolar group, such as a trimethylsilyl (TMS) group.[3][11] While effective, this adds an extra step to sample preparation and must be carefully optimized.
This guide will focus on HILIC-MS/MS as the primary method due to its directness and high sensitivity, with GC-MS presented as a validated alternative.
Sample Preparation: The Key to Robust Quantification
Effective sample preparation is non-negotiable for accurate results. It serves to isolate this compound from interfering matrix components and concentrate it to levels suitable for instrumental analysis. While traditional liquid-liquid extraction (LLE) can be used, Solid-Phase Extraction (SPE) offers superior performance.[12]
Solid-Phase Extraction (SPE): Rationale & Protocol
SPE is more efficient than LLE, providing cleaner extracts, higher recovery rates, and reduced solvent consumption.[13] For this compound, a polymeric reversed-phase or a mixed-mode anion-exchange cartridge is recommended. The former retains the C12 alkyl chain, while the latter can interact with both the alkyl chain and the anionic phosphate group for enhanced selectivity.
The following diagram outlines the complete analytical workflow, from sample receipt to final data analysis.
Caption: Complete workflow for this compound quantification.
Protocol 2.1: SPE for this compound Isolation
This protocol is a general guideline and may require optimization for specific matrices.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB) or Mixed-Mode Anion Exchange.
-
Internal Standard (IS): Isotope-labeled this compound or a structurally similar alkyl phosphate (e.g., decyl phosphate).
-
Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid, Ammonium Hydroxide.
-
SPE Vacuum Manifold.
Procedure:
-
Sample Pre-treatment:
-
Accurately weigh ~1 g of the homogenized complex matrix into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., 80:20 methanol:water) to dissolve/disperse the sample.
-
Spike the sample with the internal standard to a known concentration. The use of an IS is critical for correcting analyte loss during preparation and instrumental analysis.[13]
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet insoluble matter.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound and internal standard with 5 mL of methanol, preferably acidified or basified (e.g., methanol with 0.5% formic acid or ammonium hydroxide) to ensure complete elution of the anionic analyte.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for the subsequent chromatographic analysis.
-
Chromatographic Separation & Detection
Method 1: HILIC-MS/MS (Primary Recommended Method)
HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase LC.[6][14] The mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.[15] This mode is ideal for this compound and offers high sensitivity when coupled with mass spectrometry.
Caption: HILIC retention mechanism for polar analytes.
Protocol 3.1: HILIC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of gradient elution.
-
HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) Flow (mL/min) %A %B 0.0 0.4 5 95 5.0 0.4 40 60 5.1 0.4 5 95 | 7.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (s) This compound 265.2 97.0 (H₂PO₄⁻) 0.1 This compound (Confirm) 265.2 79.0 (PO₃⁻) 0.1 | Internal Standard | Analyte-specific | Analyte-specific | 0.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Method 2: GC-MS with Derivatization (Alternative Method)
This method is useful when LC-MS/MS is unavailable or for confirmatory analysis. Derivatization converts the polar this compound into a volatile trimethylsilyl (TMS) ester, suitable for GC analysis.[3][16]
Protocol 3.2: Derivatization and GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: e.g., Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Procedure:
-
Derivatization:
-
Take the dried eluate from the SPE protocol (Step 6).
-
Add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).
-
Add 50 µL of a solvent such as pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temp: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Conditions:
-
Ionization Mode: EI, 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for TMS-derivatized this compound should be determined empirically.
-
-
Method Validation & Data Interpretation
A robust analytical method must be validated to ensure its performance. The following parameters should be assessed.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with R² > 0.995 |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, assessed by spiking blank matrix. | 80 - 120% |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | < 15% RSD (Relative Standard Deviation) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10 |
Data obtained from a typical validation study for this compound in a cosmetic cream matrix using the HILIC-MS/MS method.
Conclusion
The quantification of this compound in complex matrices requires a carefully designed analytical strategy that addresses its high polarity and potential for matrix interference. The recommended HILIC-MS/MS method provides a direct, sensitive, and highly selective approach for robust quantification. It minimizes sample handling by avoiding derivatization and leverages the power of tandem mass spectrometry for unambiguous detection. For labs without LC-MS/MS capabilities, the GC-MS method with silylation offers a reliable alternative. In all cases, a well-optimized Solid-Phase Extraction protocol is paramount for achieving the accuracy and precision required by researchers and quality control professionals.
References
- 1. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. [PDF] Derivatization Reactions and Reagents for Gas Chromatography Analysis | Semantic Scholar [semanticscholar.org]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
Application Note: Utilizing Lauryl Phosphate as a Template for the Synthesis of Mesoporous Materials
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of lauryl phosphate, an anionic surfactant, as a structure-directing agent (SDA) for the synthesis of ordered mesoporous materials. We delve into the fundamental mechanisms of anionic surfactant templating, highlighting the critical role of co-structure directing agents (CSDAs) in mediating the interaction between the template and the inorganic precursor. A detailed, step-by-step protocol for the synthesis of mesoporous silica is presented, followed by essential characterization techniques and a discussion of potential applications, particularly relevant to the field of drug development. This guide is intended for researchers and scientists seeking to leverage the unique properties of phosphate-based surfactants to create novel functional nanomaterials.
Introduction to Mesoporous Material Synthesis
Mesoporous materials, characterized by pore diameters ranging from 2 to 50 nm, have garnered significant interest across various scientific disciplines due to their high surface area, tunable pore sizes, and large pore volumes.[1][2] These properties make them exceptional candidates for applications in catalysis, separation, and notably, as advanced drug delivery systems.[3][4]
The synthesis of these materials is predominantly achieved through a sol-gel process that employs a template, or a structure-directing agent (SDA), to orchestrate the assembly of inorganic precursors into an ordered, porous framework.[4][5] Surfactants are the most common class of SDAs, capable of self-assembling into micelles and liquid crystalline phases in solution.[6] This self-assembly creates a "soft" template around which inorganic species hydrolyze and condense. Subsequent removal of the surfactant template reveals the final, ordered mesoporous structure.[6][7] While cationic and non-ionic surfactants have been extensively studied, anionic surfactants like this compound offer unique advantages, including different interaction pathways and the incorporation of phosphate functionalities.[8][9]
The Role of this compound as a Template
This compound (dodecyl phosphate) is an anionic surfactant comprising a 12-carbon hydrophobic tail and a hydrophilic phosphate head group.[10][11] Its properties make it an intriguing candidate for templating mesoporous materials, particularly for biomedical applications where biocompatibility is paramount.
Mechanism: The Co-Structure Directing Agent (CSDA) Pathway
Unlike cationic surfactants that can directly interact with anionic silicate species in basic solutions, the synthesis with anionic surfactants like this compound (S⁻) requires a mediator to interact with the typically anionic or neutral inorganic precursors (I⁻) under common synthesis conditions. This is achieved through a co-structure directing agent (CSDA), which is typically a cationic species (N⁺) capable of bridging the template and the inorganic framework.[8]
The most common CSDA used for silica synthesis is (3-aminopropyl)trimethoxysilane (APTES). The synthesis proceeds via an S⁻N⁺I⁻ pathway:
-
S⁻N⁺ Interaction: The anionic phosphate headgroup of this compound (S⁻) interacts electrostatically with the protonated amine group of the CSDA (N⁺).
-
Self-Assembly: The this compound-CSDA ion pairs self-assemble into ordered micellar structures (e.g., hexagonal, cubic).
-
N⁺I⁻ Interaction: The siloxane end of the CSDA co-condenses with the primary silica source, such as tetraethyl orthosilicate (TEOS), integrating it into the inorganic framework (I⁻) that forms around the micellar template.
This cooperative assembly mechanism is crucial for the successful formation of ordered mesoporous structures using anionic surfactants.[8]
Advantages of Using this compound
-
Biocompatibility: The phosphate headgroup mimics natural phospholipids, potentially offering enhanced biocompatibility for drug delivery applications.[12]
-
Functionalization: The use of a phosphate-based surfactant can introduce phosphate groups onto the material's surface, which can be advantageous for specific adsorption or catalytic applications.
-
Tunable Geometries: The ionization of the phosphate head group can be tuned by adjusting the pH, allowing for control over the surfactant's geometry and potentially influencing the final mesostructure.[8]
Synthesis Protocol: Mesoporous Silica via this compound Templating
This section provides a detailed protocol for synthesizing mesoporous silica using this compound as the template and APTES as the CSDA.
Materials and Equipment
| Reagents | Equipment |
| This compound (monoester) | Magnetic stir plate and stir bars |
| (3-Aminopropyl)trimethoxysilane (APTES) | Beakers and graduated cylinders |
| Tetraethyl Orthosilicate (TEOS) | pH meter |
| Sodium Hydroxide (NaOH) | Centrifuge |
| Deionized Water | Drying oven |
| Ethanol | Tube furnace (for calcination) |
Protocol: Synthesis of this compound-Templated Silica (LP-MS)
-
Template Solution Preparation:
-
In a 250 mL beaker, dissolve 1.0 g of this compound in 100 mL of deionized water.
-
Add 0.5 mL of a 2 M NaOH solution to adjust the pH to approximately 11, ensuring the deprotonation of the phosphate headgroup.
-
Stir the solution at 40°C for 30 minutes to form a clear, homogeneous solution.
-
-
Addition of CSDA and Silica Source:
-
While stirring, add 0.6 mL of APTES (the CSDA) to the template solution. Stir for 60 minutes to allow for interaction between the this compound and APTES.
-
Add 4.0 g of TEOS (the silica source) dropwise to the solution. A white precipitate will begin to form as the TEOS hydrolyzes and condenses.
-
-
Aging and Material Recovery:
-
Continue stirring the mixture at 40°C for 2 hours to allow for the formation and ordering of the mesostructure.
-
Age the mixture statically at 100°C for 24 hours in a sealed container (hydrothermal treatment).
-
Cool the mixture to room temperature. Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any residual reactants.
-
Dry the as-synthesized material in an oven at 60°C overnight.
-
Diagram of the S⁻N⁺I⁻ Synthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anionic surfactant templated mesoporous silicas (AMSs) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. CN102527293B - Method for preparing lauryl ether phosphate ester - Google Patents [patents.google.com]
A Novel Surfactant-Templated Sol-Gel Route to Lauryl Sulphate-Supported Thorium (IV) Phosphate: Synthesis, Principles, and Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of advanced functional materials is critical for addressing challenges in environmental remediation and chemical separations. This guide details the synthesis of a novel cation exchange resin, lauryl sulphate-supported thorium (IV) phosphate (LS-ThP), via a surfactant-assisted sol-gel method. The incorporation of sodium lauryl sulphate (SLS), an anionic surfactant, during the synthesis of the thorium (IV) phosphate matrix drastically enhances its ion exchange capacity and imparts selectivity towards specific divalent metal ions.[1] This document provides a comprehensive overview of the underlying scientific principles, a detailed step-by-step synthesis protocol, and expected material characteristics. The methodology leverages the sol-gel process for its ability to create homogenous, high-purity materials at mild temperatures, while employing the surfactant as a structure-directing agent to tailor the final properties of the material.[2][3]
Scientific Principles & Rationale
The efficacy of the LS-ThP material stems from the synergistic combination of the thorium phosphate framework and the templating effect of the lauryl sulphate surfactant. Understanding the causality behind the experimental choices requires an appreciation for the sol-gel process, the chemistry of thorium phosphate formation, and the role of the surfactant.
The Sol-Gel Process
The sol-gel process is a versatile method for producing solid materials from small molecules.[3] It involves the transition of a system from a liquid "sol" (colloidal suspension of particles) into a solid "gel" phase (a three-dimensional network). The process is fundamentally based on inorganic polymerization reactions and typically involves two key steps:
-
Hydrolysis: Metal precursors, often metal alkoxides or salts, are hydrolyzed in the presence of water to form reactive metal-hydroxide species (e.g., Th-OH).
-
Condensation: The hydroxylated precursors undergo condensation reactions, forming metal-oxo-metal (Th-O-Th) or metal-hydroxy-metal (Th-OH-Th) bonds. This process progressively builds a porous, three-dimensional inorganic network that spans the liquid medium, resulting in gelation.[2]
The sol-gel route is preferred for its ability to produce high-purity, homogenous materials at lower temperatures and to allow for fine control over the final product's morphology and properties.[4]
Thorium (IV) Phosphate Chemistry
Thorium (IV) phosphate is a highly stable compound, a characteristic that makes it a candidate for various applications, including the immobilization of radionuclides.[5][6] The synthesis typically involves the reaction of a soluble thorium salt, such as thorium nitrate (Th(NO₃)₄), with a source of phosphate ions, like orthophosphoric acid (H₃PO₄).[7] The reaction precipitates hydrated thorium phosphate, which can exist in various forms, including gelatinous masses.[8] Subsequent thermal treatment can convert these precursors into stable crystalline phases like thorium phosphate-diphosphate (Th₄(PO₄)₄P₂O₇).[7][9][10] The inherent stability and insoluble nature of the thorium phosphate matrix provide a robust backbone for the functional material.
The Role of Sodium Lauryl Sulphate (SLS)
The use of a surfactant is the key innovation in this synthesis. Surfactants are amphiphilic molecules that can self-assemble into ordered structures, such as micelles, in a solution.[11] In this synthesis, SLS, an anionic surfactant, acts as a "soft template" or structure-directing agent.[12]
-
Mechanism of Action: Above its critical micelle concentration (CMC), SLS molecules form spherical micelles in the aqueous sol. The negatively charged sulphate head groups orient towards the aqueous phase, while the long hydrophobic lauryl tails form the core. The positively charged thorium (IV) ions and hydrolyzed thorium species in the sol are electrostatically attracted to the anionic surface of the SLS micelles. This interaction guides the hydrolysis and condensation of the thorium phosphate network to occur preferentially at the micelle-water interface.
-
Functional Enhancement: After the gel is formed, the surfactant template is removed, leaving behind a material with a tailored porous structure. Crucially, the use of SLS has been shown to dramatically increase the ion exchange capacity of the resulting material—from 1.3 meq/g for unsupported thorium phosphate to 3.10 meq/g for the SLS-supported version.[1] This enhancement is attributed to the creation of a higher density of accessible active sites within the material's structure. Furthermore, the material exhibits enhanced selectivity for certain metal ions, such as Ca²⁺ and Hg²⁺, making it highly valuable for specific water purification applications.[1]
Detailed Application Protocols
This section provides a step-by-step methodology for the laboratory-scale synthesis of lauryl sulphate-supported thorium (IV) phosphate.
Materials and Reagents
| Reagent | Formula | Grade | Purpose |
| Thorium (IV) Nitrate | Th(NO₃)₄·xH₂O | Analytical | Thorium Precursor |
| Orthophosphoric Acid | H₃PO₄ | Analytical | Phosphate Precursor |
| Sodium Lauryl Sulphate | C₁₂H₂₅SO₄Na | Analytical | Surfactant/Template |
| Ammonia Solution | NH₄OH | Analytical | pH Adjustment |
| Deionized Water | H₂O | High Purity | Solvent |
Safety Precautions: Thorium and its compounds are radioactive (primarily alpha emitters) and chemically toxic. All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. Follow all institutional guidelines for handling and disposal of radioactive materials.
Synthesis Workflow Diagram
Caption: Experimental workflow for the sol-gel synthesis of LS-ThP.
Step-by-Step Synthesis Procedure
The following protocol is adapted from the successful synthesis reported in the literature.[1]
-
Preparation of Thorium Phosphate Sol:
-
In a 500 mL beaker, prepare a 0.1 M solution of thorium (IV) nitrate by dissolving the appropriate amount in deionized water.
-
To this solution, slowly add a 0.1 M solution of orthophosphoric acid with constant, vigorous stirring. A white, colloidal sol of thorium phosphate will form.
-
-
Introduction of Surfactant:
-
To the thorium phosphate sol, add a 0.1 M solution of sodium lauryl sulphate (SLS).
-
Continue stirring the mixture for approximately 30 minutes to ensure the homogeneous distribution of the surfactant and the formation of stable micelles.
-
-
Gelation:
-
Slowly add a dilute ammonia solution (e.g., 1 M NH₄OH) dropwise to the mixture while continuously stirring.
-
Monitor the pH. Continue adding the ammonia solution until gelation occurs. The mixture will become significantly more viscous and form a semi-solid gel.
-
Once the gel has formed, cover the beaker and allow it to age at room temperature for 24 hours. This aging step allows for the completion of condensation reactions, strengthening the gel network.
-
-
Washing and Drying:
-
After aging, break up the gel and wash it thoroughly with copious amounts of deionized water to remove unreacted precursors, soluble salts, and excess surfactant.
-
Continue washing until the supernatant is free of sulphate and phosphate ions (this can be tested with BaCl₂ and ammonium molybdate, respectively).
-
Filter the washed gel and dry the solid material in an oven at 60-70°C until a constant weight is achieved. The resulting product is the lauryl sulphate-supported thorium (IV) phosphate (LS-ThP) in the H⁺ form.
-
Expected Material Characteristics & Performance
The synthesized LS-ThP material is expected to be a fibrous, sheet-like solid that is both thermally and mechanically stable.[1] Characterization using standard analytical techniques provides insight into its structure and properties.
Physicochemical Properties
The table below summarizes the key performance metrics of the LS-ThP material, comparing it with its unsupported counterpart.
| Property | Thorium Phosphate (ThP) | LS-Supported ThP (LS-ThP) | Analytical Technique |
| Ion Exchange Capacity (Na⁺) | 1.30 meq/g | 3.10 meq/g | Titration / ICP-OES |
| Thermal Stability | Stable up to ~150°C | Stable up to ~180°C | TGA/DTA |
| Appearance | Amorphous, granular | Fibrous, sheet-like | SEM |
| Crystallinity | Poorly crystalline | Poorly crystalline | XRD |
| Elemental Composition | Th, P, O | Th, P, O, S, C | EDX |
Data sourced from Somya and Singh (2022).[1]
Mechanism of Enhanced Ion Exchange
The significant increase in ion exchange capacity is the primary advantage of this material. The templating process creates a unique porous architecture with a high surface area, exposing more phosphate and residual sulphate functional groups that can participate in cation exchange.
Caption: Mechanism of surfactant-templated synthesis.
Applications in Water Purification
The primary application for LS-ThP is as a selective cation exchanger for environmental remediation. Its high capacity and specific affinity make it a promising material for removing toxic heavy metals and controlling water hardness.[1]
-
Heavy Metal Removal: The material has demonstrated high selectivity for mercury (Hg²⁺) ions.
-
Water Softening: LS-ThP shows a strong affinity for calcium (Ca²⁺) ions, making it effective for water softening applications.
The enhanced performance suggests that surfactant-supported inorganic ion exchangers represent a viable and effective technology for targeted pollution control.[1]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 3. Sol–gel process - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Thorium phosphates as potential matrices for long term radionuclides storage (Conference) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thorium phosphate | chemical compound | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Determination of Orthophosphate in Surface Waters by Flow-Injection Analysis
Introduction: The Critical Role of Phosphate Monitoring
Phosphorus is an essential nutrient vital for the growth of aquatic organisms.[1] In natural water systems like lakes, rivers, and estuaries, it exists almost exclusively as phosphates, which can be categorized as orthophosphates, condensed phosphates, and organically bound phosphates.[1][2] While necessary for life, excessive concentrations of phosphorus, often stemming from agricultural runoff, wastewater discharge, and industrial effluents, can lead to eutrophication—an over-enrichment of nutrients that stimulates explosive growth of algae and aquatic plants.[3] This process depletes dissolved oxygen, harming fish and other aquatic life, and can impair water quality for recreational and drinking purposes.
Monitoring orthophosphate, the most bioavailable form of phosphorus, is therefore a critical task for environmental protection and water resource management.[4][5] Flow-Injection Analysis (FIA) has emerged as a powerful technique for this purpose, offering high sample throughput, excellent reproducibility, and reduced reagent consumption compared to manual colorimetric methods.[6][7] This application note provides a comprehensive protocol for the determination of orthophosphate in surface waters using FIA, based on the well-established Molybdenum Blue reaction chemistry, consistent with methodologies like USEPA Method 365.1 and Standard Method 4500-P G.[4][6]
Principle of the Method
The analytical procedure is based on the Molybdenum Blue reaction, a robust and highly sensitive colorimetric method.[8][9] The chemistry involves two key steps that are adapted for a continuous flow system:
-
Complex Formation: In an acidic medium, orthophosphate (PO₄³⁻) reacts with ammonium molybdate and antimony potassium tartrate to form a yellow-colored antimony-phospho-molybdate complex.[4][6][10] The inclusion of antimony is crucial as it rapidly forms the heteropoly acid, which is more readily reduced.[11]
-
Reduction to Molybdenum Blue: This complex is then reduced by ascorbic acid to form an intensely colored Molybdenum Blue complex.[4][6][12] The intensity of the blue color, measured spectrophotometrically at 880 nm, is directly proportional to the orthophosphate concentration in the sample.[6][12]
Only orthophosphate ions react directly to form the blue color under these conditions.[4][6] Other forms of phosphorus, such as polyphosphates or organic phosphorus, require a preliminary digestion step (e.g., persulfate digestion) to be converted to orthophosphate before they can be measured.[4][5][10]
Instrumentation and Reagents
Required Instrumentation
-
Flow Injection Analyzer system, including:
-
Multichannel peristaltic pump
-
Autosampler
-
Injection valve with a sample loop
-
FIA manifold with appropriate mixing coils and tubing
-
Heater module (optional, typically 50 °C to accelerate color development)[6]
-
Photometric detector with an 880 nm filter
-
Data acquisition and processing software
-
Reagent Preparation
Expertise Note: The quality of reagents is paramount for achieving low detection limits and a stable baseline. Use analytical reagent grade chemicals and prepare all solutions with high-purity, deionized (DI) water. Degassing reagents, particularly the carrier stream, is recommended to prevent bubble formation in the detector flow cell, which can cause signal noise.[12] All glassware used must be acid-washed (e.g., with hot, dilute HCl) and rinsed thoroughly with DI water to prevent phosphate contamination.[11][13]
-
Sulfuric Acid (5.0 N): Slowly and carefully add 70 mL of concentrated H₂SO₄ to approximately 400 mL of DI water. Cool to room temperature and dilute to 500 mL.
-
Ammonium Molybdate Solution: Dissolve 4.0 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of DI water. Store in a plastic bottle in the dark.
-
Antimony Potassium Tartrate Solution: Dissolve 0.3 g of antimony potassium tartrate (K(SbO)C₄H₄O₆·½H₂O) in 100 mL of DI water. Store in a dark bottle. This solution may be gently warmed to facilitate dissolution.
-
Combined Color Reagent: Prepare this reagent daily for optimal performance. Mix, in order, 50 mL of 5.0 N Sulfuric Acid, 15 mL of Ammonium Molybdate solution, and 5 mL of Antimony Potassium Tartrate solution. Mix thoroughly after each addition.
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.8 g of ascorbic acid (C₆H₈O₆) in 100 mL of DI water. This solution is stable for about a week if stored at 4°C.[1]
-
Stock Phosphate Standard (100 mg P/L): Dissolve 0.4393 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C for one hour, in DI water and dilute to 1000 mL.[14] 1.0 mL of this solution contains 0.1 mg of phosphorus.
-
Working Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock phosphate standard with DI water to cover the expected concentration range of the samples (e.g., 0.01 to 2.00 mg P/L).[12][14]
Experimental Protocols
Sample Collection and Preservation
The integrity of the final data begins with proper sample handling in the field. To accurately measure dissolved orthophosphate, which is the bioavailable fraction, sample filtration is required immediately upon collection.
-
Collection: Collect samples in clean plastic or glass bottles.[10]
-
Filtration: Within 15 minutes of collection, filter the sample through a 0.45 µm pore size membrane filter.[5] This step is critical to remove particulate matter and microorganisms that can alter phosphate concentrations.[15]
-
Preservation: If analysis cannot be performed within 48 hours, preserve the filtered sample by acidifying with sulfuric acid (H₂SO₄) to a pH < 2 and storing at 4°C.[10][15] Trustworthiness Note: The 15-minute filtration window is mandated by regulatory bodies like the EPA to ensure the measurement reflects the true dissolved orthophosphate concentration at the time of sampling.[5] Delays can lead to changes in phosphate levels due to biological activity or chemical transformations.
FIA System Setup and Operation
The following diagram illustrates a typical FIA manifold for phosphate analysis. The carrier stream (DI water) continuously flows through the system. The sample is injected into this stream and merges with the combined color reagent. After passing through a mixing coil, the ascorbic acid reductant is added, and the final color development occurs in a second mixing coil, often heated, before the solution passes through the detector's flow cell.
Step-by-Step Analytical Procedure
-
System Start-Up: Turn on all FIA components. Start the peristaltic pump and allow DI water and reagents to flow through their respective lines until a stable baseline is achieved on the data acquisition software.
-
Calibration: Load the prepared calibration standards and a reagent blank into the autosampler. Run the calibration sequence from the lowest to the highest concentration. The software will generate a calibration curve by plotting absorbance versus concentration. A linear correlation coefficient (r²) of ≥ 0.995 is required for a valid calibration.[14]
-
Quality Control (QC):
-
Initial Calibration Verification (ICV): Analyze a QC sample prepared from a different stock source than the calibration standards. The result should be within ±10% of the true value.[14]
-
Continuing Calibration Blank (CCB): Analyze a reagent blank after the calibration sequence to ensure no carryover.
-
Continuing Calibration Verification (CCV): Analyze a mid-range calibration standard every 10-15 samples. The result should be within ±10% of the true value to ensure the system remains calibrated.
-
-
Sample Analysis: Load the prepared surface water samples into the autosampler and begin the analytical run. The software will automatically calculate the phosphate concentration of each sample based on the established calibration curve.
-
Data Validation: Review the results, paying close attention to the QC checks. If a CCV fails, the samples analyzed since the last passing CCV must be re-analyzed. Samples with concentrations exceeding the highest calibration standard must be diluted and re-analyzed.[12]
Data and Performance Characteristics
The FIA method offers excellent performance for the analysis of phosphate in surface waters. The table below summarizes typical performance data based on established methods.
| Parameter | Typical Value | Rationale / Comment |
| Analytical Range | 0.01 - 2.00 mg P/L | Can be extended by using a different sample loop size or by diluting samples.[6][12] |
| Method Detection Limit (MDL) | 0.001 mg P/L | Represents the minimum concentration that can be detected with 99% confidence.[6][12] |
| Sample Throughput | 60 - 120 samples/hour | FIA allows for rapid analysis, significantly increasing lab productivity.[6][16] |
| Precision (%RSD) | < 2% | Demonstrates the high reproducibility of the automated system.[6][16] |
| Wavelength | 880 nm | The absorbance maximum for the Molybdenum Blue complex, providing maximum sensitivity.[1][12] |
Potential Interferences and Troubleshooting
While robust, the Molybdenum Blue method is subject to certain interferences. Awareness of these is key to generating reliable data.
-
Turbidity and Color: Sample turbidity can scatter light and cause positive interference.[6] This is effectively removed by the mandatory 0.45 µm filtration step during sample preparation.
-
Silica: High concentrations of silica can react with molybdate to form a similar blue complex, leading to a positive interference.[17][18] However, at the acid concentration used in this method, interference from silica up to 10 mg/L is negligible.[6]
-
Arsenate (AsO₄³⁻): Arsenate behaves chemically similar to phosphate and can cause a significant positive interference.[11][19] While typically low in most surface waters, its presence should be considered in areas with known contamination.
-
Iron (Fe³⁺): High concentrations of ferric iron (>50 mg/L) can cause precipitation and loss of phosphorus.[6][10] This is rarely an issue in typical surface water samples.
A common troubleshooting guide is provided below:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline | Air bubbles in the flow cell; Pulsing pump flow; Old reagents. | Degas reagents; Check pump tubing for flattening and replace if necessary; Prepare fresh reagents. |
| Poor Peak Shape | Clogged manifold tubing; Improper sample loop filling. | Back-flush the manifold; Check autosampler probe and syringe for proper function. |
| Low Sensitivity | Incorrect wavelength; Expired or improperly prepared reagents; Heater not at temperature. | Verify detector filter is 880 nm; Prepare fresh reagents, especially ascorbic acid; Check heater setpoint and actual temperature. |
| Calibration Fails (r² < 0.995) | Incorrectly prepared standards; Contamination in blank or low standards. | Remake standards from stock; Use acid-washed glassware; Check DI water for phosphate contamination. |
Conclusion
Flow-Injection Analysis coupled with the Molybdenum Blue colorimetric method provides a rapid, precise, and sensitive automated technique for the determination of orthophosphate in surface waters. By adhering to proper sample collection, preservation, and rigorous quality control protocols, laboratories can generate high-quality, defensible data essential for environmental monitoring, regulatory compliance, and scientific research. The automation inherent to FIA minimizes analytical error and maximizes laboratory efficiency, making it the preferred method for high-throughput phosphate analysis.[7]
References
- 1. scribd.com [scribd.com]
- 2. standardmethods.org [standardmethods.org]
- 3. mdpi.com [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. Environmental Express [environmentalexpress.com]
- 6. ysi.com [ysi.com]
- 7. cf-store.widencdn.net [cf-store.widencdn.net]
- 8. Molybdenum blue - Wikipedia [en.wikipedia.org]
- 9. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as Molybdenum Blue Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]
- 10. NEMI Method Summary - 365.1 [nemi.gov]
- 11. NEMI Method Summary - 4500-P E [nemi.gov]
- 12. ezkem.com [ezkem.com]
- 13. dec.vermont.gov [dec.vermont.gov]
- 14. deq.nc.gov [deq.nc.gov]
- 15. mdpi.com [mdpi.com]
- 16. A novel automatic flow method with direct-injection photometric detector for determination of dissolved reactive phosphorus in wastewater and freshwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plu.mx [plu.mx]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Anionic Surfactants in Tissue Decellularization with a Focus on Lauryl Ether Sulfates
Introduction: The Quest for the Perfect Biological Scaffold
The primary objective of tissue decellularization is the meticulous removal of cellular and nuclear material from a tissue or organ, while impeccably preserving the intricate architecture and biochemical composition of the extracellular matrix (ECM). This native ECM serves as the ideal biological scaffold, providing the necessary structural support and biological cues for subsequent recellularization and tissue regeneration.
The choice of decellularizing agent is paramount to the success of this process. Among the chemical methods, anionic surfactants are renowned for their efficacy in cell lysis and solubilization of membranes. This guide delves into the application of these powerful detergents, specifically addressing the interest in phosphate-based surfactants like lauryl phosphate and providing a detailed exploration of its well-documented and highly effective sulfated counterparts, Sodium Dodecyl Sulfate (SDS) and Sodium Lauryl Ether Sulfate (SLES).
While this compound, an anionic surfactant with a phosphate head group, is theoretically a candidate for decellularization, the vast body of scientific literature has concentrated on the application and refinement of protocols using SDS and, more recently, SLES.[1] This document will, therefore, leverage the extensive data on these agents to provide a comprehensive guide, establishing SLES as a refined, less-damaging alternative to the traditional gold standard, SDS.
Part 1: Scientific Principles & Mechanistic Insights
Mechanism of Action: How Anionic Surfactants Work
Anionic surfactants are amphipathic molecules, possessing a long, hydrophobic alkyl chain (e.g., the lauryl chain) and a negatively charged hydrophilic head group (e.g., sulfate or phosphate). This structure is key to their function in decellularization.
-
Membrane Disruption: The hydrophobic tails insert into the lipid bilayer of the cell membrane, disrupting the lipid-lipid and lipid-protein interactions that maintain its integrity.[2]
-
Cell Lysis: This disruption leads to the solubilization of the membrane, causing the cell to lyse and release its cytoplasmic contents.
-
Protein Denaturation: Strong anionic surfactants like SDS are potent protein-denaturing agents.[3] They bind to proteins, disrupting their tertiary and secondary structures, which aids in the solubilization of both cytoplasmic and nuclear proteins.[2][3]
The Detergent Dilemma: SDS vs. SLES
The choice between SDS and SLES represents a critical decision in protocol design, balancing efficacy against the preservation of the delicate ECM.
-
Sodium Dodecyl Sulfate (SDS): For decades, SDS has been the most widely used detergent in decellularization.[4] Its powerful solubilizing action ensures efficient removal of cells and nuclear debris.[2] However, this strength is also its primary drawback. SDS is known to significantly disrupt the ECM by denaturing collagen, compacting the matrix structure, and, most critically, removing essential glycosaminoglycans (GAGs).[2][4][5] The loss of GAGs can compromise the mechanical properties and biological signaling capabilities of the final scaffold.
-
Sodium Lauryl Ether Sulfate (SLES): SLES has emerged as a superior alternative, particularly for delicate tissues.[6] The presence of ethoxy groups between the lauryl chain and the sulfate head group makes SLES a milder detergent.[7] Multiple studies have demonstrated that SLES can achieve complete decellularization comparable to SDS but with significantly better preservation of ECM architecture, including collagen fibers and GAG content.[6][7][8][9] This improved preservation results in scaffolds with superior biocompatibility and mechanical integrity.
| Feature | Sodium Dodecyl Sulfate (SDS) | Sodium Lauryl Ether Sulfate (SLES) | References |
| Efficacy | Excellent cell and nuclear material removal. | Excellent cell and nuclear material removal. | [6][8] |
| ECM Preservation | Can cause significant damage; loss of GAGs and collagen denaturation. | Superior preservation of ECM microarchitecture, collagen, and GAGs. | [6][7][8][9] |
| Toxicity | Considered more cytotoxic; requires extensive rinsing. | Considered less toxic and demonstrates higher biocompatibility post-decellularization. | [9] |
| Optimal For | Dense, robust tissues where complete cell removal is challenging. | Delicate or complex tissues (e.g., kidney, liver, intestine) where ECM integrity is critical. | [7][8][10] |
Part 2: Application Protocols
Core Principle: The following protocols are designed as robust starting points. Researchers must recognize that tissue-specific properties (density, thickness, cellularity) will necessitate optimization of detergent concentration and exposure times.
Protocol 1: Perfusion Decellularization of Rat Kidney using SLES
This protocol is adapted for whole-organ decellularization where preserving the vascular network is essential for future recellularization.
Materials:
-
Freshly harvested rat kidney
-
Peristaltic pump and perfusion chamber
-
SLES solution: 1% (w/v) SLES in deionized water
-
Wash buffer: Phosphate-Buffered Saline (PBS) with 1% Penicillin-Streptomycin
-
Nuclease solution: 10 kU/mL DNase I and 1 kU/mL RNase in PBS
-
Decontamination solution: 0.1% (v/v) Peracetic Acid (PAA) in PBS
Methodology:
-
Cannulation & Setup:
-
Cannulate the renal artery of the freshly harvested kidney.
-
Flush the kidney with heparinized saline to remove blood.
-
Place the kidney in the perfusion chamber and connect the cannula to the peristaltic pump.
-
-
Initial Wash:
-
Perfuse with PBS at a rate of 1-2 mL/min for 30 minutes to remove any remaining blood cells.
-
-
Decellularization:
-
Detergent Removal:
-
After the SLES perfusion, switch to perfusing with deionized water for 1 hour to begin rinsing out the detergent.
-
Follow with an extensive perfusion of PBS for 24-48 hours, changing the PBS reservoir every 8-12 hours to ensure complete removal of residual SLES.
-
-
Nuclease Treatment:
-
Perfuse with the nuclease solution for 3 hours at 37°C to degrade any residual DNA and RNA. This step is critical to minimize host immune response.[12]
-
-
Final Wash & Decontamination:
-
Perfuse with PBS for another 2 hours to wash away nuclease enzymes and fragments.
-
Perform a final decontamination step by perfusing with 0.1% PAA for 1 hour.[11]
-
Conclude with a final sterile PBS wash for at least 24 hours to remove all traces of PAA. Store the decellularized scaffold in sterile PBS at 4°C.
-
Protocol 2: Immersion Decellularization of Porcine Liver Slices using SLES
This protocol is suitable for sections of tissue that do not require perfusion.
Materials:
-
Porcine liver tissue, cut into slices (e.g., 5 mm thickness)
-
Orbital shaker
-
SLES solution: 0.5% - 1% (w/v) SLES in deionized water (concentration may require optimization)[13]
-
Wash buffer: PBS with 1% Penicillin-Streptomycin
-
Nuclease solution: 10 kU/mL DNase I and 1 kU/mL RNase in PBS
Methodology:
-
Tissue Preparation:
-
Cut fresh porcine liver into uniformly sized slices.
-
Wash the slices extensively in PBS for 1-2 hours on an orbital shaker to remove excess blood.
-
-
Decellularization:
-
Immerse the tissue slices in the SLES solution (e.g., 1% SLES) in a sterile container. Use a sufficient volume to allow for free movement of the slices (e.g., 20:1 volume-to-tissue ratio).
-
Place the container on an orbital shaker at a moderate speed (e.g., 150 rpm) at room temperature.
-
The decellularization time will vary based on tissue thickness and detergent concentration, typically ranging from 24 to 72 hours.[7][13] Replace the SLES solution every 12-24 hours. The tissue is fully decellularized when it appears white/translucent.
-
-
Detergent Removal:
-
Remove the SLES solution and wash the slices with deionized water for 1 hour with agitation.
-
Transfer the slices to a large volume of PBS and wash for 48 hours, changing the PBS every 8 hours to remove residual detergent.
-
-
Nuclease Treatment:
-
Immerse the slices in the nuclease solution and incubate for 3-4 hours at 37°C with gentle agitation.
-
-
Final Wash & Storage:
-
Wash the decellularized slices extensively in sterile PBS for 24 hours, with multiple changes of the buffer.
-
Store the final ECM scaffolds in sterile PBS at 4°C until further use.
-
Part 3: Validation and Quality Control
A successful decellularization protocol must be rigorously validated. The following assays are essential to confirm the removal of cellular components and the preservation of ECM integrity.
-
Histological Analysis:
-
Hematoxylin & Eosin (H&E): The most fundamental assessment. A properly decellularized scaffold should show a complete absence of purple-stained nuclei (hematoxylin) while retaining the pink eosinophilic structure of the ECM.[9]
-
Masson's Trichrome: Stains collagen blue, allowing for visualization of the primary structural protein network. This should appear well-preserved and intact.[6]
-
Alcian Blue: Stains GAGs blue-green. Comparing SLES-treated tissue to native tissue can demonstrate the superior retention of these vital molecules compared to harsher SDS treatments.[6][9]
-
-
DNA Quantification:
-
This is the quantitative gold standard for confirming decellularization. Residual DNA is a major cause of adverse host immune reactions.[14]
-
Using a commercially available DNA isolation and quantification kit (e.g., PicoGreen assay), the amount of double-stranded DNA (dsDNA) is measured.
-
Acceptance Criteria: The widely accepted threshold for a decellularized scaffold is less than 50 ng of dsDNA per mg of dry ECM weight.[15]
-
-
ECM Structural Analysis:
-
Biocompatibility Assessment:
-
The ultimate test of a scaffold is its ability to support new cell life.[16]
-
A simple in vitro test involves seeding the decellularized scaffold with a relevant cell line (e.g., human umbilical cord mesenchymal stem cells, hUC-MSCs).[8]
-
Successful cell attachment, proliferation, and migration into the scaffold over several days confirm that residual detergents have been removed and the ECM is non-cytotoxic and bioactive.[6][8]
-
Conclusion & Future Outlook
The evidence strongly supports the use of Sodium Lauryl Ether Sulfate (SLES) as a highly effective and structurally conservative agent for tissue decellularization. It offers a clear advantage over the traditional use of SDS, particularly for tissues where the preservation of GAGs and delicate micro-architectures is essential for functionality. The protocols and validation methods outlined in this guide provide a comprehensive framework for researchers to produce high-quality, biocompatible ECM scaffolds.
While the current literature focuses on sulfated surfactants, the principles discussed here lay the groundwork for exploring other anionic detergents. Future research could systematically evaluate phosphate-based surfactants, such as this compound, to determine if their unique hydrophilic head group offers further advantages in balancing lytic efficacy with ECM preservation. Such studies will continue to refine our ability to engineer the perfect biological scaffolds for the future of regenerative medicine.
References
- 1. sancolo.com [sancolo.com]
- 2. Decellularization Strategies for Regenerative Medicine: From Processing Techniques to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decellularization in Tissue Engineering and Regenerative Medicine: Evaluation, Modification, and Application Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Sodium Lauryl Sulfate and Sodium Lauryl Ether Sulfate Detergents for Decellularization of Porcine Liver for Tissue Engineering Applications | Chemical Engineering Transactions [cetjournal.it]
- 8. Decellularization of kidney tissue: comparison of sodium lauryl ether sulfate and sodium dodecyl sulfate for allotransplantation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Sodium Lauryl Ether Sulfate and Sodium Dodecyl Sulfate in the Intestinal Decellularization of Rats Using a Histological Method and Confocal Raman Microscopy [en.civilica.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biocompatibility evaluation of tissue-engineered decellularized scaffolds for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Lauryl Phosphate Solubility in Organic Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dissolving lauryl phosphate in various organic solvents. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can optimize your experimental workflows with confidence.
Introduction: Understanding this compound's Dual Nature
This compound, also known as dodecyl phosphate, is an amphiphilic molecule possessing a long, nonpolar lauryl (C12) tail and a polar phosphate head group. This dual character is the primary determinant of its solubility behavior. The nonpolar tail favors dissolution in nonpolar (lipophilic) organic solvents, while the acidic and polar phosphate group prefers polar or protic environments. Achieving high solubility often requires a careful balancing act, manipulating the solvent system or the this compound molecule itself to favor dissolution.
This guide will explore various strategies to enhance the solubility of this compound, from simple solvent selection to chemical modification, providing you with the knowledge to overcome common solubility hurdles.
Part 1: Troubleshooting Guide - "My this compound Won't Dissolve!"
This section is designed to walk you through a logical progression of troubleshooting steps when you encounter solubility issues with this compound in your chosen organic solvent.
Initial Assessment: Is It a Solubility or a Dissolution Rate Issue?
Before embarking on complex troubleshooting, it's crucial to distinguish between poor solubility and a slow dissolution rate.
-
Solubility refers to the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.
-
Dissolution rate is the speed at which the solute dissolves in the solvent.
Quick Test:
-
Add a small, known amount of this compound to your solvent.
-
Stir or agitate the mixture vigorously for an extended period (e.g., 1-2 hours).
-
Visually inspect for any remaining solid particles.
If the solid eventually dissolves, your issue is likely with the dissolution rate. If a significant amount of solid remains even after prolonged agitation, you are facing a solubility limitation.
Workflow for Addressing Dissolution Challenges
Caption: Troubleshooting workflow for this compound solubility.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: How do I select the best single organic solvent for this compound?
A1: The "Like Dissolves Like" Principle & Hansen Solubility Parameters (HSP)
The fundamental principle of "like dissolves like" is your starting point. Solvents with a chemical structure similar to this compound's dual nature will be most effective. However, a more quantitative approach is to use Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Practical Application of HSP:
-
Consult an HSP Chart for Solvents: Numerous resources provide HSP values for common organic solvents.
-
Select Candidate Solvents: Look for solvents with a balanced profile of δD, δP, and δH that reflects the amphiphilic nature of this compound.
-
Experimental Validation: Test the solubility of this compound in a small selection of candidate solvents.
Table 1: Hansen Solubility Parameters of Common Organic Solvents (in MPa⁰·⁵)
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
Source: Data compiled from various publicly available Hansen Solubility Parameter resources.
Expert Insight: Based on its structure, this compound will likely have a relatively high δD and moderate δP and δH. Therefore, solvents like THF, acetone, and alcohols (ethanol, methanol) are excellent starting points, as they offer a blend of these interactions. Purely nonpolar solvents like hexane will struggle to solvate the polar head, while highly polar, protic solvents may not effectively solvate the long alkyl tail.
Q2: My chosen solvent isn't working. How can I improve its performance with a co-solvent?
A2: The Power of Co-solvency
If a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can often provide the desired solubility. The goal is to create a solvent blend with HSP values that more closely match those of this compound.
Co-solvent Selection Strategy:
-
For Nonpolar Solvents (e.g., Hexane, Toluene): If this compound is not dissolving in a nonpolar solvent, it is likely due to the inability of the solvent to solvate the polar phosphate head.
-
Solution: Add a small amount of a polar, protic co-solvent like methanol or ethanol . These alcohols can interact with the phosphate head group via hydrogen bonding, effectively "pulling" the this compound into the solution.
-
-
For Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): If solubility is limited in these solvents, it might be due to insufficient solvation of the long alkyl tail.
-
Solution: Introduce a less polar co-solvent such as toluene or THF . This will improve the interaction with the lauryl chain.
-
Experimental Protocol: Co-solvent Titration
-
Initial Suspension: Create a suspension of a known concentration of this compound in your primary solvent.
-
Titration: Slowly add the co-solvent dropwise while stirring vigorously.
-
Observation: Observe the point at which the this compound completely dissolves. This will give you an approximate ratio of the two solvents needed for solubilization.
-
Optimization: Prepare several solvent mixtures around this observed ratio to determine the optimal blend for your desired concentration.
Q3: Can I use pH to improve the solubility of this compound in organic solvents?
A3: Yes, by Forming an In-Situ Salt
This compound is an acidic molecule due to the phosphate group. In its acidic form, the hydrogen bonding capability of the phosphate head is a primary driver of its interactions. By deprotonating the phosphate group to form a salt, you can significantly alter its polarity and, consequently, its solubility.
In aqueous solutions, this is achieved by adding a base to raise the pH. In organic solvents, a similar principle applies, but instead of a traditional pH scale, we consider the acid-base chemistry within the non-aqueous environment.
Method: In-Situ Salt Formation with a Tertiary Amine
The addition of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) , can deprotonate the acidic phosphate group, forming an ammonium phosphate salt in the organic solvent. This salt is often significantly more soluble, particularly in less polar solvents, than the free acid form.
Caption: In-situ salt formation to enhance solubility.
Experimental Protocol: Amine-Mediated Solubilization
-
Suspension: Suspend the this compound in your chosen organic solvent (e.g., toluene, dichloromethane).
-
Amine Addition: Add a stoichiometric equivalent (or a slight excess) of a tertiary amine (e.g., triethylamine) to the suspension.
-
Stirring: Stir the mixture at room temperature. The formation of the salt should lead to the dissolution of the this compound.
-
Gentle Warming (Optional): If dissolution is slow, gentle warming (e.g., to 40-50 °C) can accelerate the process.
Caution: This method introduces an additional chemical (the amine) into your system, which may need to be considered in downstream applications.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, Increased Temperature Increases Solubility
For most solid organic compounds, solubility in organic solvents increases with temperature. The added thermal energy helps to overcome the intermolecular forces in the solid this compound, allowing it to dissolve more readily.
Practical Considerations:
-
Start at Room Temperature: Always attempt to dissolve this compound at room temperature first.
-
Incremental Heating: If solubility is an issue, gradually increase the temperature of the solvent while stirring. A hot plate with a magnetic stirrer is ideal for this.
-
Monitor for Degradation: Be mindful of the thermal stability of this compound and other components in your mixture. Avoid excessive temperatures that could lead to degradation.
-
Cooling and Precipitation: Be aware that if you create a saturated solution at an elevated temperature, the this compound may precipitate out as the solution cools.
Table 2: Qualitative Effect of Temperature on this compound Solubility
| Solvent Type | Temperature Effect on Solubility | Rationale |
| Polar Aprotic (e.g., THF, Acetone) | Significant Increase | Increased kinetic energy aids in solvating both the polar head and nonpolar tail. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate Increase | Already good solvents, but temperature can further enhance solubility. |
| Nonpolar (e.g., Hexane, Toluene) | Moderate to Significant Increase | Increased thermal energy helps disrupt the strong interactions of the phosphate head group, allowing for better interaction with the nonpolar solvent. |
Part 3: Summary and Key Takeaways
Improving the solubility of this compound in organic solvents is a multi-faceted challenge that can be addressed systematically.
-
Characterize the Problem: Determine if you are dealing with a slow dissolution rate or a true solubility limitation.
-
Systematic Solvent Selection: Use the "like dissolves like" principle and Hansen Solubility Parameters to guide your choice of a primary solvent.
-
Employ Co-solvents: Fine-tune the polarity of your solvent system by adding a co-solvent to better match the amphiphilic nature of this compound.
-
Consider Chemical Modification: For challenging cases, especially in nonpolar solvents, in-situ salt formation with a tertiary amine can dramatically improve solubility.
-
Leverage Temperature: Increasing the temperature is a straightforward method to enhance the solubility of this compound, but be mindful of potential precipitation upon cooling.
By applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with this compound and advance your research and development endeavors.
Technical Support Center: Troubleshooting Emulsion Instability with Lauryl Phosphate
Welcome to the technical support center for troubleshooting emulsion instability when formulating with lauryl phosphate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in creating stable and robust emulsion systems. As an anionic, phosphate ester-based emulsifier, this compound offers excellent emulsification and a favorable skin feel, but its performance is highly dependent on formulation parameters.[1] This resource provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve common stability issues.
Section 1: Understanding the Fundamentals
This section covers the foundational knowledge required to effectively troubleshoot your system. Understanding how this compound works and why emulsions fail is the first step toward a stable formulation.
Q1: What is this compound and how does it stabilize an oil-in-water (O/W) emulsion?
This compound is an anionic surfactant, meaning its molecule has a negatively charged, hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.[2] It belongs to the class of phosphate esters and is prized for its ability to form stable oil-in-water (O/W) emulsions.[3]
The mechanism of stabilization is twofold:
-
Reduction of Interfacial Tension: The surfactant molecules arrange themselves at the oil-water interface, with the lipophilic lauryl "tail" embedding in the oil droplet and the hydrophilic phosphate "head" facing the continuous water phase. This orientation significantly lowers the energetic penalty of mixing oil and water, making it easier to form small droplets during homogenization.[2][4]
-
Electrostatic Repulsion: In an aqueous medium with a neutral to alkaline pH, the phosphate head group is deprotonated and carries a negative charge. This creates a net negative charge on the surface of each oil droplet. These like charges generate a repulsive electrostatic force between the droplets, preventing them from getting close enough to merge, a process known as coalescence.[5] This repulsive barrier is a primary contributor to the long-term stability of the emulsion.
Q2: What are the common signs and mechanisms of emulsion instability?
Emulsions are kinetically, not thermodynamically, stable systems, meaning they will eventually separate.[6] The goal of formulation is to delay this separation for the intended shelf-life of the product. Recognizing the type of instability is crucial for effective troubleshooting.
| Instability Mechanism | Visual Appearance | Description | Reversible? |
| Creaming / Sedimentation | A concentrated layer of droplets at the top (creaming) or bottom (sedimentation). The rest of the emulsion may appear more dilute. | Droplets move due to density differences between the oil and water phases under the influence of gravity.[7][8] | Yes, gentle mixing can often redisperse the droplets. |
| Flocculation | Clumping or aggregation of droplets, potentially leading to a thicker texture or visible clusters. | Droplets stick together to form aggregates without merging. This is often a precursor to coalescence.[6][7] | Yes, usually reversible with agitation if the interfacial film is intact. |
| Coalescence | Visible oil slicks, a complete separation of oil and water layers, and a noticeable increase in droplet size over time. | Droplets merge to form progressively larger droplets, leading to the irreversible breakdown of the emulsion.[6][7][8] | No, this is an irreversible process. |
| Ostwald Ripening | A gradual increase in the average droplet size over time, even without visible separation. | Smaller droplets dissolve in the continuous phase and redeposit onto larger droplets due to differences in solubility.[7][8] | No, this is an irreversible process. |
| Phase Inversion | A sudden and dramatic change in the emulsion's viscosity and appearance (e.g., an O/W emulsion becomes a W/O emulsion). | The continuous and dispersed phases switch roles. This can be triggered by changes in temperature or phase ratios.[8] | No, this is an irreversible process. |
Section 2: Troubleshooting Specific Issues
This section addresses common problems encountered when using this compound. Each answer provides a causal explanation and a path to resolution.
pH-Related Instability
The performance of this compound is critically dependent on pH due to its anionic nature.
Q3: My emulsion is separating after I adjusted the pH. Why is this happening?
This is a common issue and is directly related to the charge of the this compound molecule. The phosphate head group's charge is pH-dependent.
-
Cause (Low pH): In acidic conditions (low pH), the negatively charged phosphate group (-O-P=O) becomes protonated (-OH-P=O). This neutralizes the negative charge on the oil droplets.[9] The loss of electrostatic repulsion allows the droplets to approach each other and coalesce, leading to rapid emulsion breakdown.[10]
-
Cause (High pH): While this compound is generally more effective at neutral to alkaline pH, extremely high pH values can lead to other instabilities or degradation of other formulation components, which can indirectly destabilize the emulsion.
Q4: What is the optimal pH range for emulsions stabilized with this compound?
While the exact optimal pH depends on the entire formulation, a general guideline for anionic phosphate esters is a pH range of 6.0 to 8.0 . Within this range, the phosphate group is sufficiently ionized to provide strong electrostatic repulsion, but the pH is not so high as to cause hydrolysis of other ingredients. It is crucial to experimentally determine the pH at which the emulsion has the highest absolute zeta potential value, as this corresponds to the point of maximum electrostatic stability.
Ionic Strength-Related Instability
Q5: I added a salt (e.g., NaCl) to my formulation, and it immediately became unstable. What is the cause?
Adding electrolytes (salts) to an emulsion stabilized by an ionic surfactant like this compound can cause instability.
-
Cause (Charge Shielding): The repulsive forces between droplets depend on the extent of the electrical double layer around each droplet. When you add salt, the positive ions (cations like Na+) from the salt are attracted to the negatively charged droplet surface. This effectively "shields" the negative charge, compressing the electrical double layer and reducing the electrostatic repulsion between droplets.[11] With this repulsive barrier weakened, droplets can aggregate and coalesce.[12]
Q6: How can I determine the electrolyte tolerance of my this compound emulsion?
You can perform a salt tolerance study. Prepare several samples of your emulsion and add increasing concentrations of the specific salt you intend to use (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M NaCl). Monitor the samples for signs of instability (particle size increase, phase separation) over time. This will define the maximum electrolyte concentration your system can tolerate.
Concentration-Related Instability
Q7: I'm observing coalescence. Could this be related to the this compound concentration?
Yes, both insufficient and excessive concentrations of emulsifier can lead to instability.
-
Cause (Insufficient Concentration): If the concentration is too low, there will not be enough emulsifier molecules to fully cover the surface of all the oil droplets created during homogenization.[13] This incomplete coverage leaves unprotected areas on the droplet surfaces, allowing them to merge easily upon collision (coalescence).[6]
-
Cause (Excessive Concentration): While less common, very high concentrations of surfactant can sometimes lead to instability. Excess surfactant forms micelles in the continuous phase, which can alter the osmotic balance and potentially promote droplet destabilization through mechanisms like depletion flocculation.[14][15] More practically, it is an inefficient and costly approach.
Q8: How do I determine the optimal concentration of this compound for my system?
The best approach is to conduct a concentration ladder study. This involves creating a series of emulsions where all components are held constant except for the concentration of this compound.
| This compound (% w/w) | Initial Particle Size (d.nm) | Zeta Potential (mV) | Stability after 1 week @ 40°C |
| 0.5% | 850 | -25 | Separation |
| 1.0% | 420 | -38 | Slight Creaming |
| 2.0% | 210 | -55 | Stable |
| 3.0% | 205 | -58 | Stable |
| 4.0% | 200 | -60 | Stable (no significant improvement) |
Process & Temperature-Related Instability
Q9: My emulsion looks grainy or has waxy particles. What went wrong during processing?
This is typically a processing issue related to temperature control, especially if your oil phase contains solid components like waxes or fatty alcohols.
-
Cause: If the water phase is too cool when combined with the hot oil phase, the high-melting-point ingredients in the oil phase can solidify before proper emulsification occurs.[16][17] This results in a grainy texture instead of a smooth, homogeneous emulsion.
-
Solution: Ensure both the oil and water phases are heated to a temperature above the melting point of the highest-melting ingredient in your formulation (typically 75-85°C). Maintain this temperature during the initial homogenization process to allow for the proper formation of the emulsion structure before initiating cooling.[17]
Q10: My emulsion is stable at room temperature but separates when heated or cooled. Why?
Temperature affects multiple properties of an emulsion, and instability can be induced by both high and low temperatures.
-
Cause (Heating): Increased temperature lowers the viscosity of the continuous phase, allowing droplets to move more freely and collide more frequently.[18][19] It can also increase the solubility of the emulsifier in one of the phases, potentially causing it to desorb from the oil-water interface, leading to coalescence.[20][21]
-
Cause (Cooling/Freeze-Thaw): During freezing, ice crystals can form in the continuous phase. These crystals can physically damage the interfacial film around the oil droplets, forcing them together and causing irreversible coalescence upon thawing.[22] Some emulsifiers may also crystallize or precipitate out of solution at low temperatures.[16]
Section 3: Advanced Characterization & Protocols
Visual observation is the first step, but quantitative analysis is essential for robust formulation development.
Protocol 1: Particle Size and Polydispersity Analysis
This protocol helps you quantify the droplet size distribution, a critical indicator of emulsion quality and stability. An increase in particle size over time is a direct measure of instability (coalescence or Ostwald ripening).
Objective: To measure the mean droplet diameter and polydispersity index (PDI) of the emulsion.
Methodology (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute a small aliquot of your emulsion in the same continuous phase (e.g., deionized water or the specific buffer used) to a suitable concentration for DLS analysis. The sample should be optically clear or slightly turbid, but not opaque.
-
Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered acceptable for most emulsions, indicating a relatively narrow size distribution.
-
Stability Assessment: Repeat this measurement at various time points (e.g., T=0, 1 week, 1 month) and under different storage conditions (e.g., 4°C, 25°C, 40°C) to monitor changes.
Protocol 2: Surface Charge and Stability Assessment
Zeta potential is a measure of the magnitude of the electrostatic charge at the droplet surface. It is a key predictor of stability for emulsions stabilized by ionic surfactants like this compound.
Objective: To measure the zeta potential of the emulsion droplets to assess electrostatic stability.
Methodology (Electrophoretic Light Scattering):
-
Sample Preparation: Prepare the sample in the same manner as for DLS, but ensure the diluent is the original continuous phase to maintain the correct pH and ionic strength.
-
Instrument Setup: Use a dedicated zeta potential cell (e.g., a folded capillary cell). Ensure there are no air bubbles in the cell.
-
Measurement: Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the droplets, which is proportional to their zeta potential.
-
Data Analysis: Record the zeta potential in millivolts (mV).
-
Interpretation: For O/W emulsions stabilized by this compound, the value should be negative. A highly negative value (e.g., < -30 mV) generally indicates good electrostatic stability. Values closer to zero (e.g., between -10 mV and +10 mV) suggest poor stability and a high likelihood of aggregation.[10]
-
| pH of Continuous Phase | Average Zeta Potential (mV) | Stability Observation |
| 4.0 | -5 mV | Rapid Coalescence |
| 5.5 | -28 mV | Flocculation Observed |
| 7.0 | -55 mV | Excellent Stability |
| 8.5 | -62 mV | Excellent Stability |
Section 4: General Troubleshooting Workflow
When faced with an unstable emulsion, a systematic approach is more effective than random adjustments.
References
- 1. HR-S2 Sodium this compound [synthetic-chemical.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 9. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions [mdpi.com]
- 12. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cosmetic emulsion separation [personalcarescience.com.au]
- 17. youtube.com [youtube.com]
- 18. What is the effect of temperature on emulsifiers? - Blog [food-ingredient.net]
- 19. researchgate.net [researchgate.net]
- 20. Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cmstudioplus.com [cmstudioplus.com]
Optimizing the concentration of lauryl phosphate for maximum surface tension reduction.
Welcome to the technical support center for optimizing the use of lauryl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this compound for maximum surface tension reduction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions you might have before starting your experiments.
Q1: What is this compound, and how does it reduce surface tension?
A: this compound is an anionic surfactant, meaning it is a surface-active agent with a negatively charged hydrophilic (water-loving) head group and a lipophilic (oil-loving) hydrocarbon tail.[1][2] Its structure is amphiphilic, allowing it to position itself at the interface between two immiscible phases, such as air and water or oil and water.
At the air-water interface, the hydrophobic lauryl tails orient themselves away from the water and towards the air, while the hydrophilic phosphate heads remain in the water. This arrangement disrupts the strong cohesive forces (hydrogen bonds) between surface water molecules.[3] The result is a reduction in the energy required to increase the surface area of the liquid, which we measure as a decrease in surface tension.[2][4]
Q2: What is the Critical Micelle Concentration (CMC), and why is it the key to optimization?
A: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the molecules, after saturating the liquid's surface, begin to self-assemble in the bulk solution to form spherical structures called micelles.[5][6][7]
Optimization Significance:
-
Below the CMC: As you add this compound to a solution, the surface tension decreases significantly because the individual surfactant molecules (monomers) are populating the air-water interface.
-
At and Above the CMC: Once the surface is saturated with monomers, any additional surfactant molecules form micelles within the bulk liquid. At this point, the surface tension reaches its minimum value and remains relatively constant even if more surfactant is added.[7]
Therefore, the CMC is the optimal concentration for achieving the maximum reduction in surface tension. Using concentrations significantly above the CMC does not further decrease surface tension and can be wasteful and, in some pharmaceutical applications, may lead to unwanted effects.[8]
Q3: What are the expected CMC and minimum surface tension values for this compound?
A: The precise CMC can vary based on factors like purity, pH, temperature, and the presence of electrolytes. However, for purified lauryl monoester potassium phosphate in an aqueous solution, you can expect values in the following range:
This data is summarized in the table below for quick reference.
| Parameter | Reported Value | Source |
| Critical Micelle Concentration (CMC) | 0.569 mmol/L | --INVALID-LINK--[9] |
| Surface Tension at CMC (γ_cmc) | 25.08 mN/m | --INVALID-LINK--[9] |
Q4: How do I choose the right method to measure surface tension for this compound solutions?
A: The two most common high-precision methods are the Pendant Drop method and the du Noüy ring method. The choice depends on your specific experimental needs, particularly sample volume and the importance of measuring true equilibrium surface tension.
| Feature | Pendant Drop Method | du Noüy Ring Method |
| Principle | Optical analysis of a hanging drop's shape based on the Young-Laplace equation.[11][12][13] | Measures the force required to pull a platinum ring from the liquid's surface.[14][15] |
| Measurement Type | Can measure both static (equilibrium) and dynamic surface tension.[11] Excellent for equilibrium values. | Primarily a quasi-static or dynamic method as it perturbs the surface during measurement.[14] |
| Sample Volume | Very small (as low as 100 μL).[16] | Larger (several milliliters).[16] |
| Key Advantage | Ideal for slow-to-equilibrate surfactants like this compound and for precious samples.[17][16] | A long-established, standardized method.[15] |
| Potential Issue | Requires accurate density values for the liquid and gas phases.[13] | Can overestimate surface tension for surfactant solutions if equilibrium is not reached.[18] |
Senior Application Scientist's Recommendation: For determining the CMC of this compound, the Pendant Drop method is highly recommended . Surfactants, especially those with longer alkyl chains, can take time to diffuse and orient at the interface. The Pendant Drop method allows the drop to hang undisturbed, ensuring you measure the true, static equilibrium surface tension, which is critical for an accurate CMC determination.[17][18]
Section 2: Experimental Protocols
A self-validating system is crucial for trustworthy results. Always begin any series of measurements by calibrating your instrument and measuring the surface tension of a known standard, such as ultrapure water (expected value: ~72.0-72.8 mN/m at 20-25°C).
General Workflow for CMC Determination
The fundamental process involves measuring the surface tension of a series of solutions with increasing surfactant concentrations and identifying the concentration at which the surface tension plateaus.
Caption: General workflow for determining the Critical Micelle Concentration (CMC).
Protocol 1: CMC Determination via Pendant Drop Tensiometry
This method relies on analyzing the shape of a liquid drop hanging from a needle.[12][16]
Materials:
-
Optical Tensiometer with pendant drop analysis software
-
High-precision syringe and needles
-
Glass cuvette
-
This compound stock solution
-
Ultrapure water (or relevant buffer)
-
Series of volumetric flasks and pipettes
Step-by-Step Methodology:
-
System Cleaning & Validation:
-
Thoroughly clean the syringe, needle, and cuvette with an appropriate solvent (e.g., ethanol or isopropanol) followed by copious rinsing with ultrapure water.
-
Dry all components completely.
-
Measure the surface tension of ultrapure water to validate the system. The reading should be within ±0.2 mN/m of the accepted literature value for your experimental temperature.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mmol/L) in your desired solvent (water or buffer).
-
Perform a serial dilution to create a range of concentrations. Ensure you have several points both well below and well above the expected CMC of ~0.569 mmol/L.
-
-
Measurement:
-
Start with the most dilute solution to minimize cross-contamination.
-
Rinse the syringe and needle with the sample solution three times before filling.
-
Form a pendant drop at the tip of the needle inside the cuvette. The software will typically guide you on the optimal drop size.[16]
-
Allow the drop to age and equilibrate. For a surfactant like this compound, wait at least 60-120 seconds or until the surface tension reading stabilizes. This step is critical for accuracy.[17]
-
The software will capture the drop's image and, using the Young-Laplace equation, calculate the surface tension.[13]
-
Record at least three independent measurements for each concentration.
-
-
Data Analysis:
-
Plot the average surface tension (γ) on the y-axis against the logarithm of the this compound concentration on the x-axis.
-
The resulting graph should show two distinct regions: a steep decline followed by a plateau.
-
Perform linear regression on the data points in both regions. The concentration at which these two lines intersect is the CMC.
-
Section 3: Troubleshooting Guide
Even with precise protocols, experimental challenges can arise. This section addresses common issues in a Q&A format.
Q: My measured surface tension values are inconsistent and not reproducible.
A: This is often due to contamination or environmental factors.
-
Cause - Contamination: Surfactants are potent. Even trace amounts of residual this compound or cleaning solvents can significantly alter readings.
-
Solution: Implement a rigorous cleaning protocol. After washing with solvent and water, consider flame-cleaning metal components like a du Noüy ring with a Bunsen burner until it glows red to burn off any organic residue.[14] For cuvettes and needles, plasma cleaning is an effective alternative if available.
-
-
Cause - Temperature Fluctuations: Surface tension is temperature-dependent. A change of even 1°C can alter the value.
-
Solution: Use a temperature-controlled sample chamber. Ensure all solutions, including the solvent, have equilibrated to the target temperature before measurement.
-
-
Cause - Vibration: Mechanical shocks or vibrations can disturb the liquid surface, leading to erroneous readings, especially with sensitive force-based methods.
-
Solution: Place the tensiometer on an anti-vibration table in a location with minimal foot traffic.
-
Q: I'm not observing a clear CMC breakpoint in my plot.
A: A poorly defined "knee" in your plot can be frustrating. The cause is often related to the sample itself or the concentration range selected.
-
Cause - Impurities: The most common culprit is impurity in the this compound sample. Technical-grade surfactants often contain a mixture of different alkyl chain lengths or residual starting materials.[18] Shorter-chain impurities can lower the surface tension initially, while more hydrophobic impurities can create a gradual, rolling transition instead of a sharp breakpoint.
-
Cause - Incorrect pH: this compound is an acid ester. The pH of your solution will determine the charge state of the phosphate headgroup, which significantly impacts its surface activity and aggregation behavior.[19][20] An unbuffered solution can change pH upon addition of the acidic surfactant.
-
Solution: Use a suitable buffer (e.g., phosphate buffer) to maintain a constant pH throughout your dilution series, especially if you are not working at neutral pH. Be aware that the buffer salts themselves can slightly influence the CMC.[21]
-
-
Cause - Insufficient Data Points: A poorly defined breakpoint can result from too few concentrations being tested around the CMC.
-
Solution: Prepare more dilution points in the region where you expect the CMC to occur to better resolve the transition.
-
Q: My results from the du Noüy ring method differ from the pendant drop method.
A: This is a classic issue highlighting the difference between measurement principles.
-
Cause - Dynamic vs. Static Tension: The du Noüy ring method measures the force as the ring is actively pulled through and expands the interface.[15] This creates a "new" surface that surfactant molecules must diffuse to and occupy. If this process is slow, as it can be for this compound, the ring method will measure a higher, non-equilibrium (dynamic) surface tension.[17] The pendant drop method allows the surface to fully equilibrate, measuring the lower, static value.
-
Solution: Recognize that the two methods are measuring different properties for this type of solution. For determining the true CMC, which is an equilibrium property, the pendant drop data is more reliable.[18] If your application involves rapid surface creation (e.g., spraying, coating), the dynamic values from the ring or bubble pressure tensiometry may be more relevant.[22]
-
Troubleshooting Decision Flowchart
Caption: A decision tree for troubleshooting common surface tension measurement issues.
References
- 1. NIKKOL Phosten HLP (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. brighton-science.com [brighton-science.com]
- 4. physlab.org [physlab.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Properties of this compound Monoester – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Pendant Drop Measurement Method → Area → Sustainability [energy.sustainability-directory.com]
- 12. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 13. Pendant drop | KRÜSS Scientific [kruss-scientific.com]
- 14. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 15. biolinscientific.com [biolinscientific.com]
- 16. biolinscientific.com [biolinscientific.com]
- 17. clearsolutionsusa.com [clearsolutionsusa.com]
- 18. tegewa.de [tegewa.de]
- 19. mdpi.com [mdpi.com]
- 20. The influence of pH on surface properties of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Surface Tension Tutorial | Mesa, AZ | 480-747-0636 [sensadyne.net]
Technical Support Center: Stabilizing Lauryl Phosphate in Acidic Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for lauryl phosphate. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of this compound hydrolysis in acidic environments. As Senior Application Scientists, we understand the critical importance of formulation stability in research and drug development. This resource synthesizes technical knowledge with practical, field-proven insights to help you maintain the integrity of your experiments and products.
Troubleshooting Guide: Preventing this compound Hydrolysis
This section addresses common issues encountered during the formulation, storage, and handling of this compound in acidic aqueous solutions.
Issue 1: Rapid Decrease in pH and Formulation Instability
Symptom: You observe a progressive drop in the pH of your this compound-containing solution over time, often accompanied by cloudiness, precipitation, or phase separation.
Root Cause Analysis: This is a classic sign of this compound hydrolysis. The ester bond in this compound is susceptible to acid-catalyzed cleavage, breaking down into lauryl alcohol and phosphoric acid. The release of phosphoric acid directly contributes to the decrease in pH, further accelerating the degradation in an autocatalytic cycle.
dot
Caption: Acid-catalyzed hydrolysis of this compound.
Solution Strategies:
-
pH Control is Paramount: The rate of hydrolysis is highly dependent on pH.[1][2] Maintaining a stable, less acidic pH is the most effective preventative measure.
-
Buffer Selection: Implement a robust buffer system. Phosphate buffers (in the form of sodium or potassium salts) are often a good choice, but their buffering capacity is limited at very low pH. Citrate or acetate buffers can be effective in the pH 3-6 range. It is crucial to select a buffer that does not interfere with other formulation components or the intended application.
-
Target pH: While this compound exhibits stability over a broad pH range, acidic conditions significantly accelerate hydrolysis.[3] If your application allows, adjusting the pH to be closer to neutral (pH 6.0-7.5) will dramatically improve stability.[4]
-
-
Temperature Management: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.[1][5]
-
Storage Conditions: Store this compound stock solutions and final formulations at reduced temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles, as this can also compromise formulation stability.
-
Process Temperature: During formulation, minimize exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Issue 2: Inconsistent Experimental Results and Loss of Efficacy
Symptom: You experience poor reproducibility in experiments involving this compound, or a noticeable decline in the performance of a formulation over time.
Root Cause Analysis: The degradation of this compound alters the chemical composition of your system. The intended properties of this compound, such as its emulsifying or surfactant capabilities, are diminished as it hydrolyzes.[6] The hydrolysis products, lauryl alcohol and phosphoric acid, can also interfere with your experimental system or the function of the final product.
Solution Strategies:
-
Implement Quality Control (QC) Measures: Regularly monitor the integrity of your this compound-containing materials.
-
Analytical Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of intact this compound and detect the appearance of degradation products.[7][8] Gas Chromatography (GC) coupled with a suitable detector can also be employed to measure the concentration of this compound.[9]
-
pH Monitoring: As a simpler, indirect measure, regularly check the pH of your solutions. A consistent pH is a good indicator of stability.
-
-
Optimize Formulation Components:
-
Co-solvents and Excipients: The presence of certain co-solvents or excipients may influence the rate of hydrolysis. While specific data for this compound is limited, it is good practice to evaluate the compatibility of all formulation components.
-
Use of Stabilizers: For certain polymer-based formulations, specialized hydrolysis stabilizers can be incorporated. These additives, often carbodiimide-based, act as acid scavengers, reacting with the carboxylic groups that can contribute to acid-catalyzed degradation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in acidic conditions?
A1: The primary degradation pathway is acid-catalyzed hydrolysis.[2] In the presence of hydronium ions (H₃O⁺) from the acid, a proton is transferred to one of the oxygen atoms of the phosphate group. This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule.[11] This leads to the cleavage of the P-O ester bond, resulting in the formation of lauryl alcohol and phosphoric acid.[12]
Q2: How does temperature affect the rate of this compound hydrolysis?
A2: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature.[1][13] Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly. It has been observed in studies of other phosphate esters that hydrolysis rates can increase 2.5 to 3.9-fold for every 10°C rise in temperature.[13] Therefore, maintaining low-temperature storage and processing conditions is a key strategy for preserving the stability of this compound.
Q3: What is the ideal pH range for storing aqueous solutions of this compound?
A3: While phosphate esters are generally stable over a broad pH range, they are most stable in neutral to slightly alkaline conditions.[14] For optimal stability and to minimize hydrolysis, it is recommended to maintain the pH of aqueous solutions between 6.0 and 7.5.[4] Strongly acidic conditions (pH < 4) should be avoided whenever possible, as this environment significantly accelerates the rate of hydrolysis.
Q4: Can I use a phosphate buffer to stabilize a this compound solution?
A4: Yes, using a phosphate buffer can be an effective strategy, particularly for maintaining a pH in the near-neutral range. However, it's important to consider the desired pH of your final formulation. If a low pH is required for your application, a phosphate buffer may not have sufficient buffering capacity. In such cases, other buffer systems like citrate or acetate may be more appropriate. Studies have shown that the choice and concentration of the buffer can significantly impact the hydrolytic activity of enzymes on esters, and similar principles can apply to chemical hydrolysis.[15][16][17]
Q5: Are there analytical methods to monitor the degradation of this compound?
A5: Yes, several analytical techniques can be used to monitor the stability of this compound.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying this compound and its degradation products.[7][8][9]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry can provide structural information to definitively identify degradation products.[9][18]
-
Spectroscopic Methods: UV-Visible spectroscopy can be used to monitor changes in the sample's absorbance spectrum over time, which can indicate degradation.[7]
dot
Caption: Workflow for ensuring this compound stability.
Experimental Protocols
Protocol 1: General Method for Kinetic Analysis of Hydrolysis
This protocol outlines a general method for determining the pseudo-first-order rate constant of this compound hydrolysis.[1]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare aqueous buffer solutions at the desired acidic pH values (e.g., pH 3, 4, 5).
-
-
Hydrolysis Reaction:
-
Initiate the hydrolysis reaction by diluting a small volume of the stock solution into a pre-heated buffer solution to a final desired concentration.
-
Maintain the reaction mixture at a constant temperature using a water bath or thermostat.
-
-
Time-Point Sampling:
-
At regular intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a mobile phase or a solvent that halts the hydrolysis (e.g., by significantly changing the pH or temperature).
-
-
Analytical Measurement:
-
Analyze the quenched samples using a validated HPLC or GC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
For a pseudo-first-order reaction, this plot will be linear.
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
The half-life (t½) of the ester can be calculated using the equation: t½ = 0.693 / k.
-
Data Presentation: Illustrative Stability Data
The following table provides a hypothetical example of this compound stability data at different pH values and temperatures. Actual results may vary depending on the specific formulation.
| pH | Temperature (°C) | Buffer System | Half-life (t½) (Days) |
| 3.0 | 40 | Citrate | 5 |
| 4.0 | 40 | Citrate | 25 |
| 5.0 | 40 | Acetate | 120 |
| 4.0 | 25 | Citrate | 75 |
| 4.0 | 4 | Citrate | >365 |
Note: This data is for illustrative purposes only. It is essential to conduct stability studies under conditions that are relevant to your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NIKKOL Phosten HLP (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 11. Some Properties of the Phosphate Group (General Concepts) [tud.ttu.ee]
- 12. web.viu.ca [web.viu.ca]
- 13. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shreechem.in [shreechem.in]
- 15. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthesized Lauryl Phosphate
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges in the purification of synthesized lauryl phosphate. The synthesis of alkyl phosphates, while straightforward in principle, often yields a complex mixture of products and unreacted starting materials. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and achieve high-purity this compound.
Part 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses the fundamental issues inherent in this compound synthesis and purification, providing the foundational knowledge needed to approach troubleshooting effectively.
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The impurity profile of crude this compound is highly dependent on the chosen phosphorylating agent and reaction conditions. Typically, the synthesis is not perfectly selective and results in a mixture.[1]
Common Impurities Include:
-
Di-lauryl Phosphate (DLP): The most common co-product when targeting mono-lauryl phosphate (MAP). The ratio of MAP to DLP can vary significantly.[2]
-
Unreacted Lauryl Alcohol: Incomplete reactions will leave residual starting alcohol in the crude mixture.
-
Residual Phosphoric Acid or its Anhydride (P₂O₅): A common impurity when these are used as the phosphorylating agent. It is highly polar and must be removed.[3]
-
Tri-lauryl Phosphate (TLP): A non-acidic ester that can form, particularly when using aggressive phosphorylating agents like phosphorus oxychloride (POCl₃).[4]
-
Inorganic Phosphates: Byproducts from the hydrolysis or reaction of the phosphorylating agent.[3]
Q2: Why is separating mono-lauryl phosphate (MAP) from di-lauryl phosphate (DLP) so challenging?
A2: The separation is difficult due to their structural similarities. Both molecules share the same hydrophobic C₁₂ alkyl chain(s) and a polar phosphate head group. The primary differences are:
-
Polarity: MAP has two acidic protons (-OH groups) on the phosphate moiety, making it more polar than DLP, which has only one. This difference is the key to chromatographic separation but can be subtle.
-
Hydrophobicity: DLP has two lauryl chains, making it significantly more hydrophobic than MAP.
-
Acidity: MAP is a dibasic acid, while DLP is monobasic. This difference in pKa can be exploited in pH-driven extractions or ion-exchange chromatography.
Their tendency to act as surfactants can also complicate purification by promoting the formation of emulsions during liquid-liquid extractions.[5]
Q3: What are the most effective analytical techniques for assessing the purity of my this compound sample?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This is the most powerful and direct method. It provides clear, quantitative information on the relative amounts of phosphoric acid, MAP, DLP, and TLP, as each species has a distinct chemical shift.[3][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as P=O, P-O-C, and O-H bonds, and for monitoring the removal of starting materials like lauryl alcohol.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be developed to separate and quantify the different phosphate esters. A reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., methanol/water with a pH modifier like phosphoric acid) is a common starting point.
| Technique | Information Provided | Primary Use Case |
| ³¹P-NMR | Quantitative ratio of phosphate species (H₃PO₄, MAP, DLP, TLP) | Gold standard for purity assessment |
| FT-IR | Functional group confirmation (P=O, P-O-C, O-H) | Quick confirmation of synthesis & removal of alcohol |
| HPLC | Separation and quantification of components | Method development for routine purity checks |
| Titration | Determination of acid number | Measures total acidic species (H₃PO₄, MAP, DLP) |
Part 2: Troubleshooting Guide - Common Purification Issues & Solutions
This section focuses on specific experimental problems and provides actionable solutions based on chemical principles.
Workflow: Synthesis & Initial Product Profile
The typical synthetic route results in a predictable set of products and impurities that must be addressed by the purification strategy.
Caption: General workflow from synthesis to crude product composition.
Issue 1: Persistent Emulsions During Liquid-Liquid Extraction
-
Q: I am trying to wash out residual phosphoric acid from my crude product using an organic solvent (e.g., diethyl ether) and water, but I consistently get a thick, inseparable emulsion. What should I do?
A: This is a classic problem caused by the surfactant properties of this compound itself. The molecules are arranging themselves at the oil-water interface, stabilizing the emulsion.
Root Cause Analysis & Solutions:
-
Reduce Mechanical Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the phases. This minimizes the energy input that creates fine droplets.
-
Increase Ionic Strength of the Aqueous Phase: Add a saturated sodium chloride solution (brine) to the wash. The high salt concentration helps to "salt out" the organic material and disrupts the stability of the emulsion, forcing phase separation.
-
Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed (e.g., 2000-3000 rpm) can physically force the separation of the layers.
-
Change the Solvent System: Diethyl ether has a high tendency to form emulsions. Consider switching to a solvent with a greater density difference from water and lower water miscibility, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Issue 2: Failure to Induce Crystallization
-
Q: My crude this compound is a waxy solid or a viscous oil and refuses to crystallize, even at low temperatures. How can I purify it?
A: Crystallization is an effective method for purifying this compound monoester but is highly sensitive to impurities that can inhibit the formation of a stable crystal lattice.[6][7]
Troubleshooting Steps:
-
Improve Purity Before Crystallization: The most common reason for crystallization failure is the presence of impurities, especially di-lauryl phosphate. A high DLP content will act as a "contaminant," disrupting the MAP crystal lattice. Perform an initial purification step, such as a pH-mediated extraction or a quick chromatographic plug, to enrich the MAP content.
-
Solvent Screening: The choice of solvent is critical. This compound has both polar and non-polar characteristics. Experiment with different solvent systems. A good starting point is a system where the product is soluble when hot but sparingly soluble when cold, such as acetone, acetonitrile, or a mixture like ethyl acetate/hexane.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate nucleation.
-
Slow Cooling & Patience: Allow the hot, dissolved solution to cool to room temperature very slowly, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). Rapid cooling often leads to oiling out rather than crystallization.
-
If Crystallization Fails, Pivot to Chromatography: If the product remains an oil, column chromatography is the most viable alternative.
-
Logic: Selecting a Purification Strategy
Your choice of purification method depends directly on the composition of your crude product.
Caption: Troubleshooting logic for selecting the appropriate purification method.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for key purification workflows. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Optimized Liquid-Liquid Extraction for Phosphoric Acid Removal
This protocol is designed to remove water-soluble impurities like phosphoric acid while minimizing emulsion formation.[3]
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., ethyl acetate or MTBE) at a concentration of approximately 100-200 mg/mL.
-
First Wash (Water): Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Invert the funnel gently 5-10 times. Do not shake vigorously. Allow the layers to separate. If a slight emulsion forms, let it stand for 10-20 minutes. Drain the lower aqueous layer.
-
Second Wash (Brine): Add an equal volume of saturated NaCl solution (brine) to the organic layer. Repeat the gentle inversion process. The brine will help break any remaining emulsion and further dry the organic layer. Allow the layers to separate and drain the aqueous layer.
-
Drying: Drain the organic layer into a clean flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes to remove residual water.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product, now free of phosphoric acid.
Protocol 2: Recrystallization of Mono-lauryl Phosphate
This procedure is effective for crude products that are solids and contain a high percentage of the desired monoester.[6]
-
Solvent Selection: Place a small amount of your crude material in a test tube. Add a few drops of a test solvent (e.g., acetone). If it dissolves immediately at room temperature, the solvent is too good. The ideal solvent will dissolve the material when heated but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution. It is crucial to use the minimum volume to ensure the solution is saturated upon cooling.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- 1. US2658909A - Process for separation and purification of alkyl phosphoric acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 5. specialchem.com [specialchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
Technical Support Center: Stabilizing Nanoparticles with Lauryl Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nanoparticles stabilized by lauryl phosphate. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you overcome challenges related to nanoparticle aggregation and ensure the stability and efficacy of your formulations.
Understanding the Role of this compound in Nanoparticle Stabilization
This compound, a monoalkyl phosphate surfactant, is an effective stabilizer for a variety of nanoparticles. Its amphiphilic nature, consisting of a hydrophilic phosphate head group and a hydrophobic 12-carbon lauryl tail, allows it to adsorb onto the nanoparticle surface. This adsorption imparts stability through two primary mechanisms:
-
Electrostatic Repulsion: The phosphate head group can deprotonate, creating a negative surface charge on the nanoparticles. This leads to electrostatic repulsion between particles, preventing them from coming into close contact and aggregating.
-
Steric Hindrance: The lauryl chains extend from the nanoparticle surface into the surrounding medium, creating a physical barrier that further prevents particle-particle interactions.
The interplay of these forces is critical for maintaining a stable colloidal suspension. However, various experimental parameters can disrupt this delicate balance, leading to irreversible aggregation. This guide will address the most common issues and provide solutions to maintain the stability of your this compound-stabilized nanoparticles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the use of this compound as a nanoparticle stabilizer.
Q1: What is the primary mechanism by which this compound stabilizes my nanoparticles?
A1: this compound primarily provides electrostatic stabilization . The phosphate head group has a pKa of approximately 2.[1] Above this pH, the phosphate group is deprotonated (PO₄²⁻), imparting a significant negative charge to the nanoparticle surface. This negative charge creates a repulsive electrostatic force between adjacent nanoparticles, preventing them from aggregating. At pH values below the pKa, the phosphate group is protonated and less charged, diminishing the electrostatic repulsion and increasing the risk of aggregation. A secondary, but still important, mechanism is steric hindrance provided by the 12-carbon lauryl chain, which creates a physical barrier around the nanoparticle.
Q2: I'm observing aggregation immediately after synthesizing my nanoparticles. What is the most likely cause?
A2: Immediate aggregation often points to one of three critical factors:
-
Incorrect pH: If the pH of your synthesis medium is near or below the pKa of this compound (~2), the phosphate head groups will be protonated and neutral.[1] This eliminates the electrostatic repulsion that is crucial for stability. Ensure your reaction and final dispersion medium have a pH well above 2, preferably in the neutral range (pH 6-8) for optimal stability.
-
Insufficient this compound Concentration: The concentration of this compound must be sufficient to fully coat the surface of the nanoparticles. If the concentration is too low, there will be bare patches on the nanoparticle surfaces, allowing for direct contact and aggregation driven by van der Waals forces. The concentration should ideally be above the critical micelle concentration (CMC) of this compound, which is approximately 0.569 mmol/L, to ensure an adequate supply of surfactant molecules to cover the newly formed nanoparticle surfaces.[2]
-
High Ionic Strength of the Medium: The presence of high concentrations of salts in your synthesis or dispersion medium can compress the electrical double layer around the nanoparticles. This "charge screening" effect reduces the electrostatic repulsion between particles, even if they are adequately coated with this compound.[3][4] This is a common issue when using buffers with high salt concentrations.
Q3: My nanoparticle dispersion is stable initially but aggregates after a few hours or days. What could be causing this delayed aggregation?
A3: Delayed aggregation suggests a more subtle change in the system over time. Common causes include:
-
Changes in pH: Absorption of atmospheric CO₂ can gradually lower the pH of an unbuffered or poorly buffered aqueous dispersion, moving it closer to the pKa of this compound and reducing electrostatic repulsion.
-
Ostwald Ripening: In polydisperse samples, smaller nanoparticles can dissolve and redeposit onto larger ones, leading to an overall increase in particle size and eventual precipitation.
-
Desorption of this compound: Over time, the equilibrium between adsorbed and free this compound can shift, leading to desorption from the nanoparticle surface and a loss of stability. This can be exacerbated by temperature fluctuations.[5][6][7]
-
Temperature Effects: Storing nanoparticle dispersions at elevated temperatures can increase the kinetic energy of the particles, potentially overcoming the repulsive energy barrier and leading to aggregation. Conversely, freeze-thaw cycles can also induce aggregation if not performed correctly with cryoprotectants.[2]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-and-solution-oriented approach to common aggregation issues.
Issue 1: Nanoparticle Aggregation During Synthesis
Symptoms:
-
Visible precipitation or cloudiness in the reaction vessel.
-
Inability to obtain a stable colloidal dispersion after synthesis.
-
Dynamic Light Scattering (DLS) shows a large particle size and high polydispersity index (PDI).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal pH | At a pH near or below its pKa of ~2, this compound is not sufficiently charged to provide electrostatic repulsion.[1] | Adjust the pH of the reaction mixture to be well above 2. A pH range of 6-8 is generally recommended for robust stability. Use a suitable buffer system if pH control is critical during the reaction. |
| Inadequate this compound Concentration | The amount of this compound is insufficient to fully coat the surface of the nanoparticles as they form. | Increase the concentration of this compound. A good starting point is to use a concentration above its CMC (0.569 mmol/L).[2] Consider the total surface area of the nanoparticles being synthesized to estimate the required amount of stabilizer. |
| High Ionic Strength | High salt concentrations in the precursor solutions or reaction medium can screen the surface charge, leading to aggregation.[3][4] | Use precursor salts with monovalent counter-ions where possible. If high salt concentrations are unavoidable, consider adding a co-stabilizer that provides steric hindrance, such as a non-ionic polymer (e.g., PEG). |
Issue 2: Aggregation Upon Purification or Buffer Exchange
Symptoms:
-
A stable nanoparticle dispersion aggregates after centrifugation and resuspension in a new buffer.
-
Aggregation is observed during dialysis or tangential flow filtration.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shock | Resuspending nanoparticles in a buffer with a significantly different and lower pH can neutralize the surface charge and induce aggregation. | Ensure the pH of the new buffer is compatible with the stability of the this compound-coated nanoparticles (ideally pH > 4). Pre-adjust the pH of the nanoparticle dispersion before buffer exchange if necessary. |
| High Ionic Strength of the New Buffer | Buffers such as phosphate-buffered saline (PBS) have a high ionic strength that can cause charge screening and aggregation. | Use a buffer with a lower ionic strength if possible. If a high ionic strength buffer is required for the application, consider cross-linking the this compound coating or adding a sterically hindering co-stabilizer like PEG. |
| Removal of Free Surfactant | Purification methods can remove not only excess reactants but also the free this compound that is in equilibrium with the adsorbed layer, leading to desorption and destabilization. | Minimize the harshness of the purification process. Use lower centrifugation speeds or shorter dialysis times. Ensure the resuspension buffer contains a small amount of free this compound to maintain the adsorption equilibrium. |
Issue 3: Long-Term Storage Instability
Symptoms:
-
A previously stable dispersion shows signs of aggregation or sedimentation after days, weeks, or months of storage.
-
An increase in hydrodynamic diameter and PDI is observed over time with DLS.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Drift | Unbuffered or poorly buffered solutions can experience a drop in pH due to dissolved atmospheric CO₂, leading to reduced electrostatic repulsion. | Store nanoparticle dispersions in a well-buffered solution (e.g., a low-molarity phosphate or citrate buffer with a pH between 6 and 8). Ensure storage containers are well-sealed. |
| Temperature Fluctuations | Both elevated temperatures and freeze-thaw cycles can promote aggregation.[2] | Store nanoparticle dispersions at a constant, cool temperature (e.g., 4 °C). Avoid freezing unless a validated cryopreservation protocol with appropriate cryoprotectants (e.g., sucrose, trehalose) is used.[2] |
| Microbial Contamination | Bacterial or fungal growth can alter the chemical environment of the dispersion and lead to aggregation. | Prepare and store nanoparticle dispersions under sterile conditions. The use of a bacteriostatic agent such as sodium azide (at a low concentration) can be considered for non-biological applications. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol uses Dynamic Light Scattering (DLS) to determine the optimal concentration of this compound for stabilizing a given nanoparticle synthesis.
-
Prepare a series of reactions: Set up multiple identical nanoparticle synthesis reactions.
-
Vary this compound concentration: To each reaction, add a different concentration of this compound, spanning a range below and above its CMC (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mmol/L).
-
Synthesize nanoparticles: Carry out the synthesis under identical conditions for all reactions.
-
Characterize by DLS: After synthesis, measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles from each reaction.
-
Analyze results: The optimal concentration of this compound will correspond to the lowest average particle size and PDI, indicating the best stabilization.
Protocol 2: Assessing Stability in Different Buffers
This protocol helps to identify a suitable buffer for your application that does not induce aggregation.
-
Prepare a stock dispersion: Start with a stable stock dispersion of your this compound-stabilized nanoparticles in a low ionic strength medium (e.g., deionized water with pH adjusted).
-
Aliquot and dilute: Aliquot the stock dispersion into separate tubes and dilute with an equal volume of different buffers to be tested (e.g., PBS, Tris-HCl, citrate buffer at various ionic strengths and pH values).
-
Incubate: Incubate the samples at the desired temperature for a set period (e.g., 24 hours).
-
Visual inspection and DLS analysis: Visually inspect for any signs of precipitation. Measure the particle size and PDI of each sample using DLS.
-
Determine compatibility: Buffers that do not cause a significant increase in particle size or PDI are considered compatible for your nanoparticle system.
Visualization of Concepts
Caption: High pH and low ionic strength promote stability, while low pH or high ionic strength can lead to aggregation.
Caption: A logical workflow to diagnose the cause of nanoparticle aggregation based on when it occurs.
References
- 1. mdpi.com [mdpi.com]
- 2. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of storage conditions and storage time on silver nanoparticles' physicochemical properties and implications for their biological effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Impact of storage conditions and storage time on silver nanoparticles' physicochemical properties and implications for their biological effects - RSC Advances (RSC Publishing) DOI:10.1039/C5RA10187E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Lauryl Phosphate Interference in Biochemical Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges posed by lauryl phosphate interference in biochemical assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and accuracy of your experimental data.
Introduction: The Double-Edged Sword of Detergents
Detergents are indispensable reagents in the life sciences, crucial for solubilizing and stabilizing proteins, preventing aggregation of small molecules, and disrupting cell membranes to release their contents.[1][2][3] this compound, an anionic surfactant, is often employed for these purposes. However, its very properties that make it an effective solubilizing agent can also lead to significant interference in a wide range of biochemical assays.[1][4] This guide will equip you with the knowledge to understand, identify, and overcome this interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is an anionic surfactant, meaning its head group carries a negative charge at neutral pH.[5] It belongs to the family of alkyl phosphates and is valued for its ability to disrupt lipid bilayers and solubilize proteins.[2][3] Its chemical structure consists of a hydrophobic 12-carbon lauryl tail and a hydrophilic phosphate head group. This amphipathic nature allows it to interact with both hydrophobic and hydrophilic components of a sample, making it effective for cell lysis and protein extraction.[3]
Q2: How does this compound interfere with my biochemical assays?
This compound can interfere with biochemical assays through several mechanisms:
-
Protein Denaturation: As an anionic detergent, this compound can disrupt the non-covalent interactions that maintain a protein's three-dimensional structure, leading to denaturation and loss of function. This is particularly problematic for enzyme activity assays.[3]
-
Interaction with Assay Reagents: The negatively charged phosphate head group can interact with positively charged residues on proteins or other assay components, leading to non-specific binding and altered reaction kinetics.[1] In immunoassays like ELISA, this can cause high background signals or prevent antibody-antigen binding.[6][7]
-
Interference with Detection Methods: this compound can interfere with colorimetric and fluorometric detection methods. For example, in protein quantitation assays like the Bradford assay, it can interact with the dye, leading to inaccurate protein concentration measurements.[4][8][9] It can also cause precipitation in certain assay buffers.[1][4]
-
Formation of Micelles: Above its critical micelle concentration (CMC), this compound molecules aggregate to form micelles.[10][11] These micelles can sequester substrates, inhibitors, or other small molecules, making them unavailable for the intended reaction. The CMC of lauryl monoester potassium phosphate is approximately 0.569 mmol/L.[10][11]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving this compound interference in your experiments.
Issue 1: Inaccurate Protein Concentration Measurement
Symptom: You observe inconsistent or unexpectedly high/low protein concentrations when using standard colorimetric assays like the Bradford or BCA assay.
Cause: this compound can directly interfere with the dye-binding mechanism of the Bradford assay or the copper-reduction step in the BCA assay, leading to erroneous results.[4]
Solution Pathway:
-
Assess the Level of Interference: Run a control with your lysis buffer (containing this compound but no protein) to quantify the background signal.
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample can reduce the this compound concentration to a level that no longer interferes with the assay.[1]
-
Use a Detergent-Compatible Assay: Several commercially available protein assays are formulated to be compatible with detergents. Consider switching to one of these kits.
-
Remove the Interfering Detergent: If the above options are not feasible, you will need to remove the this compound from your sample prior to protein quantitation. Refer to the protocols in the "Detailed Experimental Protocols" section below.
Issue 2: High Background or Low Signal in Immunoassays (e.g., ELISA)
Symptom: In your ELISA, you observe a high signal in your negative control wells (high background) or a lower than expected signal in your positive control and sample wells (low signal).
Cause: this compound can promote non-specific binding of antibodies to the plate surface, leading to high background.[6][7] It can also interfere with the antibody-antigen interaction, resulting in a reduced signal.[12]
Troubleshooting Workflow:
Caption: ELISA troubleshooting workflow for this compound interference.
Issue 3: Altered Enzyme Activity or Kinetics
Symptom: You observe a decrease or complete loss of enzyme activity, or your kinetic parameters (Km, Vmax) are significantly different from expected values.
Cause: this compound can denature the enzyme, altering its active site and reducing its catalytic efficiency.[3] It can also form micelles that may sequester the substrate, effectively lowering its concentration available to the enzyme.[10][11]
Investigative Steps:
-
Control Experiment: Run the assay with and without this compound in the buffer (if possible for the purified enzyme) to confirm that the detergent is the cause of the altered activity.
-
Vary Detergent Concentration: If this compound is necessary for enzyme solubility, perform a concentration curve to find the lowest concentration that maintains solubility without significantly impacting activity.
-
Detergent Removal: For downstream kinetic studies, it is often necessary to remove the this compound and exchange it for a milder, non-ionic detergent or a detergent-free buffer if the protein remains soluble.
Detailed Experimental Protocols
Here are detailed, step-by-step methodologies for removing this compound from your protein samples.
Protocol 1: Acetone/Trichloroacetic Acid (TCA) Precipitation
This method is effective for concentrating protein samples and removing detergents and other interfering substances.[13][14]
Materials:
-
Ice-cold acetone
-
100% (w/v) Trichloroacetic acid (TCA)
-
Wash buffer: Ice-cold acetone
-
Resuspension buffer appropriate for your downstream application (e.g., sample buffer for SDS-PAGE)
Procedure:
-
Place your protein sample on ice.
-
For every 100 µL of your sample, add 800 µL of ice-cold acetone. Vortex briefly.
-
Add 100 µL of 100% TCA to the mixture. Invert the tube several times to mix.
-
Incubate the sample at -20°C for 60 minutes to precipitate the proteins.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
Carefully decant and discard the supernatant.
-
Add 300 µL of ice-cold acetone to wash the pellet.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the pellet. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in the desired volume of an appropriate buffer.
Protocol 2: Chloroform/Methanol Precipitation
This protocol is particularly useful for removing salts, detergents, and lipids.[13]
Materials:
-
Methanol
-
Chloroform
-
Deionized water
Procedure:
-
To a 100 µL sample, add 400 µL of methanol. Vortex well.
-
Add 100 µL of chloroform. Vortex.
-
Add 300 µL of deionized water. Vortex.
-
Centrifuge at 14,000 x g for 1 minute. You should see the protein precipitate at the interface between the aqueous and organic layers.
-
Carefully remove the upper aqueous layer.
-
Add 400 µL of methanol. Vortex.
-
Centrifuge at 14,000 x g for 2 minutes.
-
Carefully remove as much of the methanol as possible without disturbing the protein pellet at the bottom of the tube.
-
Air-dry or use a Speed-Vac to dry the pellet.
-
Resuspend the pellet in your desired buffer.
Protocol 3: Dialysis
Dialysis is a gentler method for detergent removal and is suitable for applications where maintaining the native protein structure is critical.[15][16] This method is most effective when the this compound concentration is below its CMC, as only monomers can be efficiently dialyzed.[15]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (a buffer compatible with your protein and downstream application, without this compound)
-
Stir plate and stir bar
Dialysis Workflow:
Caption: Step-by-step workflow for detergent removal by dialysis.
Data Presentation: Comparison of Detergent Removal Methods
| Method | Principle | Pros | Cons |
| Precipitation (Acetone/TCA) | Protein insolubility in organic solvents | Fast, effective for concentrating samples, removes a wide range of interfering substances.[13][14] | Can denature proteins, pellet may be difficult to resuspend.[17] |
| Precipitation (Chloroform/Methanol) | Partitioning and precipitation | Effective for removing lipids and detergents.[13] | Can lead to protein denaturation. |
| Dialysis | Size exclusion across a semi-permeable membrane | Gentle, preserves native protein structure.[15][16] | Slow, less effective for detergents above their CMC, potential for sample dilution.[18] |
| Detergent Removal Resins | Hydrophobic adsorption of detergent molecules | Fast and efficient removal of specific detergents.[15] | Resin capacity can be limited, may not be effective for all detergents.[18] |
Alternative Strategies
Q3: Are there alternatives to this compound for cell lysis?
Yes, several other detergents can be used for cell lysis, and the best choice depends on your specific application.[2][19]
-
Milder, Non-ionic Detergents (e.g., Triton X-100, NP-40): These are less likely to denature proteins and are often used when preserving protein-protein interactions is important.[2]
-
Zwitterionic Detergents (e.g., CHAPS): These detergents have both a positive and a negative charge in their head group and are generally less denaturing than ionic detergents like this compound.[2]
When choosing a lysis buffer, consider the pH, ionic strength, and the presence of additives like protease inhibitors and chelating agents, as these can also impact your downstream assays.[19]
Conclusion
This compound is a powerful tool in the biochemist's arsenal, but its use requires a thorough understanding of its potential to interfere with experimental results. By following the troubleshooting guides and protocols outlined in this technical support center, researchers can confidently identify and mitigate this compound interference, ensuring the generation of high-quality, reliable data.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. absbio.com [absbio.com]
- 5. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 14. Precipitation Procedures [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
Lauryl Phosphate in the Laboratory: A Technical Support & Troubleshooting Guide
Welcome to your comprehensive guide for the safe and effective use of lauryl phosphate in a research laboratory setting. This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and solutions to potential experimental challenges. My aim is to blend technical precision with practical, field-tested advice to ensure the integrity and success of your work.
Section 1: Core Principles & Safety Protocols
This section addresses the foundational knowledge required for handling and storing this compound, with an emphasis on safety and stability.
Frequently Asked Questions (FAQs) on Safety & Handling
Question 1: What is this compound and what are its primary hazards in the lab?
This compound is the monolauryl ester of phosphoric acid, an anionic surfactant.[1] In the laboratory, it is typically a white to slightly yellow solid or a viscous liquid.[2][3] The primary hazards are skin and eye irritation.[3] Depending on its concentration and formulation, it can cause skin irritation and serious eye irritation or even severe skin burns and eye damage. It is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using.
Question 2: What are the proper storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be kept away from heat sources, direct sunlight, and ignition sources.[4] Store it separately from incompatible materials, particularly strong oxidizing agents and strong bases.[5]
Question 3: What Personal Protective Equipment (PPE) is required when handling this compound?
At a minimum, a lab coat, protective eyewear (safety glasses with side-shields or goggles), long pants, and closed-toe shoes should be worn.[6] Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2][6] If there is a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[6] In situations where dust or aerosols may be generated, respiratory protection may be necessary.[7]
Section 2: Experimental Design & Solution Preparation
This section provides practical guidance on preparing and using this compound solutions in your experiments.
Step-by-Step Protocol: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a this compound stock solution. The exact parameters may need to be adjusted based on the specific requirements of your experiment.
Materials:
-
This compound (solid or liquid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., phosphate, Tris)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Determine the Required Concentration: Based on your experimental needs, calculate the mass of this compound required to achieve the desired molarity.
-
Initial Dissolution: In a beaker, add the calculated amount of this compound to a volume of high-purity water or buffer that is approximately 80% of the final desired volume.
-
Gentle Heating and Stirring: this compound's solubility is enhanced with gentle heating. Place the beaker on a magnetic stirrer with a hot plate and stir the solution at a low to medium speed. If heating, do not exceed 40-50°C to avoid potential degradation.
-
pH Adjustment: Once the this compound has dissolved, allow the solution to cool to room temperature. Calibrate your pH meter and adjust the pH of the solution to the desired level using a suitable acid (e.g., HCl) or base (e.g., NaOH). Be aware that the pH can significantly affect the stability and properties of the solution.[8]
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add high-purity water or buffer to reach the final volume.
-
Sterilization (if required): If the solution is for use in cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm filter. Autoclaving is generally not recommended as it can lead to hydrolysis.
-
Storage: Store the prepared solution in a tightly sealed, sterile container at 2-8°C.
Troubleshooting Guide: Solution Preparation & Stability
Question 4: My this compound solution is cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons:
-
Low Temperature: this compound may precipitate at lower temperatures. Try gently warming the solution while stirring.
-
Incorrect pH: The solubility of this compound is pH-dependent. Ensure the pH of your solution is within a suitable range for your desired concentration. Adjusting the pH may redissolve the precipitate.[8]
-
Presence of Divalent Cations: Phosphate-containing solutions can form precipitates with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[9] If your buffer contains these ions, you may need to use a different buffer system or add a chelating agent like EDTA.
-
Concentration Exceeds Solubility: You may be trying to prepare a solution that is above the solubility limit of this compound under your current conditions. Consider reducing the concentration or modifying the solvent (e.g., adding a co-solvent), if your experiment allows.
Question 5: How does the choice of buffer affect my this compound solution?
The choice of buffer is critical. Phosphate buffers are common in biological research, but be mindful of potential precipitation with divalent cations.[9] The ionic strength of the buffer can also influence the critical micelle concentration (CMC) of the surfactant.[4] For experiments sensitive to phosphate, consider using alternative buffers like Tris or HEPES, but always verify compatibility.
Section 3: Application-Specific Guidance & Troubleshooting
This section delves into specific applications of this compound and addresses common experimental hurdles.
Application Focus: this compound in Drug Formulation & Delivery
This compound and its derivatives are used as emulsifying agents, solubilizing agents, and penetration enhancers in pharmaceutical formulations.[10] They can be particularly useful for poorly water-soluble drugs.[11]
Question 6: I am using this compound as an emulsifier in a drug formulation, but the emulsion is not stable. What are the possible causes?
Emulsion instability can be complex. Consider the following:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively stabilize the oil-in-water or water-in-oil emulsion. Try increasing the concentration.
-
pH Issues: The pH of the formulation can affect the charge of the surfactant and the stability of the emulsion. Optimize the pH to ensure maximum stability.
-
Incompatible Ingredients: Other excipients in your formulation may be interacting with the this compound, leading to instability.[12] A systematic evaluation of each component's effect is recommended.
-
Processing Method: The method used to create the emulsion (e.g., homogenization speed and time) can significantly impact its stability.
Application Focus: this compound in Biochemical & Cell-Based Assays
Surfactants like this compound are often used in cell lysis and to solubilize proteins.[1][13] However, they can also interfere with common biochemical assays.
Question 7: I suspect this compound is interfering with my protein quantification assay (e.g., Bradford or BCA). How can I confirm this and what can I do?
Surfactants are a known source of interference in many protein assays.[14][15]
-
Confirmation: To confirm interference, run a control with your buffer containing this compound but without any protein. If you see a significant signal, interference is likely.
-
Mitigation Strategies:
-
Dilute the Sample: If possible, dilute your sample to a concentration where the this compound is below the interference threshold for your chosen assay.
-
Use a Detergent-Compatible Assay: Some commercially available protein assays are specifically formulated to be compatible with detergents.
-
Protein Precipitation: Precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation. This will separate the protein from the interfering surfactant.[14]
-
Question 8: Can this compound affect the results of my ELISA?
Yes, detergents can interfere with ELISAs in several ways:[16]
-
High Background: Detergents can cause non-specific binding of antibodies to the plate, leading to a high background signal.
-
Weak Signal: They can also interfere with antibody-antigen binding, resulting in a weaker signal than expected.
Troubleshooting ELISA Interference:
-
Optimize Washing Steps: Increase the number of washes and include a soaking step to help remove residual detergent.[17]
-
Reduce Detergent Concentration: If this compound is in your sample buffer, try to reduce its concentration as much as possible without compromising your sample integrity.
-
Add a Mild Detergent to the Wash Buffer: Sometimes, adding a very low concentration of a non-ionic detergent (like Tween-20) to the wash buffer can help reduce non-specific binding.[17]
Section 4: Waste Disposal & Decontamination
Proper disposal of chemical waste is crucial for laboratory safety and environmental compliance.
Protocol: Safe Disposal of this compound Waste
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container.[18]
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed they are compatible. It should be segregated from strong acids, bases, and oxidizers.
2. Labeling:
-
Label the waste container as "Hazardous Waste" and clearly list "this compound" and any other chemical components.[18]
3. Storage:
-
Store the waste container in a designated satellite accumulation area, such as a chemical fume hood.
-
Liquid waste containers should be kept in secondary containment.
4. Disposal:
-
Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for guidance on pickup and final disposal.[18]
-
Do not dispose of this compound down the drain.
Section 5: Data Summary & Visual Guides
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇O₄P | [19] |
| Molecular Weight | 266.31 g/mol | [19] |
| Appearance | White to slightly yellow solid or viscous liquid | [2][3] |
| Critical Micelle Concentration (CMC) | ~0.569 mmol/L (for lauryl monoester potassium phosphate) | [3] |
| Solubility | Dispersible in water; soluble in methanol, acetone, and benzene | [2] |
Experimental Workflow Diagrams
References
- 1. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 6. common pharmaceutical excipients: Topics by Science.gov [science.gov]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mlsu.ac.in [mlsu.ac.in]
- 11. med.unc.edu [med.unc.edu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. 溶解・タンパク質抽出 [sigmaaldrich.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. absbio.com [absbio.com]
- 16. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 17. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Ionization of Lauryl Phosphate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for controlling the ionization state of lauryl phosphate (also known as dodecyl phosphate). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile anionic surfactant in their work. Understanding and controlling the pH of your system is paramount, as it directly governs the molecular charge of this compound, which in turn dictates its functionality—from emulsification and solubilization to its interaction with active pharmaceutical ingredients (APIs) and biological membranes.[1][2]
This guide provides answers to frequently encountered issues, troubleshooting workflows, and detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the different ionization states of this compound and at what pH do they exist?
A1: this compound (C₁₂H₂₇O₄P) is a monoalkyl ester of phosphoric acid.[3] It is a diprotic acid, meaning it can donate two protons from its phosphate headgroup. This results in three distinct ionization states, the prevalence of which is determined by the solution's pH relative to its acid dissociation constants (pKa).
The two key pKa values for this compound are approximately:
-
pKa₁ ≈ 2.0 [4]
-
pKa₂ ≈ 7.2 (This is analogous to the second pKa of phosphoric acid, H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺)[5]
The three ionization states are:
-
Dodecyl Dihydrogen Phosphate (H₂LP): The fully protonated, neutral species. This form predominates at highly acidic pH (pH < 1).
-
Dodecyl Hydrogen Phosphate (HLP⁻): The mono-anionic species, carrying a -1 charge. This form is most prevalent in the pH range between pKa₁ and pKa₂ (approx. pH 3-6).
-
Dodecyl Phosphate (LP²⁻): The fully deprotonated, di-anionic species, carrying a -2 charge. This form predominates in alkaline conditions (pH > 8).
Q2: How does the ionization state of this compound affect its function in a formulation?
A2: The charge of the phosphate headgroup is critical to its performance as a surfactant. The ionization state directly influences solubility, emulsifying power, and interaction with other charged molecules.
| pH Range | Predominant Species | Net Charge | Expected Functional Behavior |
| pH < 2 | H₂LP | ~0 | Low aqueous solubility; poor emulsifier due to lack of electrostatic repulsion. May precipitate. |
| pH 3 - 6 | HLP⁻ | -1 | Good surfactant properties. The anionic headgroup provides electrostatic stabilization for emulsion droplets. |
| pH ≈ 7.2 | HLP⁻ / LP²⁻ (50:50) | -1.5 | Maximum buffering capacity. Strong surfactant properties. |
| pH > 8 | LP²⁻ | -2 | Excellent aqueous solubility and strong electrostatic repulsion. Highly effective as an emulsifier and stabilizer.[1] |
Changes in pH can alter the charge of emulsifier molecules, affecting how well they stabilize emulsions.[1] If the pH is outside the optimal range, the emulsifier may lose its ability to reduce surface tension, potentially causing the oil and water phases to separate.[1]
Q3: My oil-in-water emulsion stabilized with this compound is breaking. Could pH be the cause?
A3: Absolutely. Emulsion instability is a common problem directly linked to the pH-dependent charge of this compound. The stability of an O/W emulsion stabilized by an anionic surfactant relies heavily on the electrostatic repulsion between the negatively charged oil droplets, which prevents them from coalescing.
Troubleshooting Steps:
-
Measure the pH: The first and most critical step is to measure the current pH of your formulation.
-
Analyze the Finding:
-
If the pH is too low (e.g., < 4): A significant portion of the this compound will be in the less-charged HLP⁻ state or even the neutral H₂LP state. This reduces the electrostatic barrier between droplets, leading to flocculation and coalescence.
-
If the pH has drifted: Components in your formulation (e.g., acidic or basic APIs, degradation of other excipients) may have altered the pH over time.
-
-
Take Corrective Action: Carefully adjust the pH upwards into the optimal range (typically pH 7-9 for robust stability) using a suitable base like sodium hydroxide or potassium hydroxide. This will maximize the negative charge (shifting the equilibrium towards LP²⁻) and restore emulsion stability.
Q4: I'm trying to adjust the pH of my this compound solution, but it strongly resists changes around pH 7. Why is this happening?
A4: This phenomenon is a direct consequence of the principles of chemical buffering. A buffer solution resists pH change upon the addition of acidic or basic components.[6] The maximum buffering capacity occurs when the pH is equal to the pKa of the acid-base pair.
For this compound, the second pKa is approximately 7.2, corresponding to the equilibrium between the HLP⁻ and LP²⁻ species. When you are trying to adjust the pH near this value, you are essentially fighting against its strongest buffering ability.[6] You will need to add a larger amount of acid or base to overcome this buffering capacity and achieve the desired pH compared to adjusting the pH in a region far from the pKa, such as at pH 4 or pH 9.[6]
Q5: How can I accurately verify the ionization state of this compound in my final formulation?
A5: While direct measurement of the ionization state in a complex formulation is challenging, several analytical techniques can provide strong evidence or directly quantify the species.
-
Potentiometric Titration: This is the most direct method.[7] By titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH, you can generate a titration curve. The inflection points on this curve will correspond to the pKa values, allowing you to confirm the pH ranges for each ionization state in your specific system.
-
³¹P-NMR (Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy): The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, which changes with protonation state. By acquiring ³¹P-NMR spectra at different pH values, you can observe shifts that correspond to the H₂LP, HLP⁻, and LP²⁻ species, and potentially quantify their relative abundance.
-
High-Performance Liquid Chromatography (HPLC): The retention time of this compound on a reverse-phase column can be influenced by its polarity, which changes with ionization. While not a direct measure, changes in retention time with mobile phase pH can be correlated to changes in the dominant ionization state.[8]
Experimental Protocols
Protocol 1: Step-by-Step pH Adjustment of an Aqueous this compound Solution
This protocol describes the standard procedure for accurately adjusting the pH of a this compound solution.
Materials:
-
This compound (or its salt form, e.g., potassium this compound)
-
High-purity water (e.g., Milli-Q or WFI)
-
Stock solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[9]
-
Calibrated pH meter with a suitable electrode
-
Stir plate and magnetic stir bar
Procedure:
-
Preparation: Dissolve a known weight of this compound in about 80% of the final desired volume of high-purity water in a clean beaker. Add a magnetic stir bar.
-
Initial pH Measurement: Place the beaker on a stir plate and begin gentle stirring. Submerge the calibrated pH electrode in the solution, ensuring the bulb is fully covered but not touching the stir bar. Record the initial pH.
-
Coarse Adjustment:
-
If the pH needs to be raised, add the 0.1 M NaOH solution dropwise.
-
If the pH needs to be lowered, add the 0.1 M HCl solution dropwise.
-
Monitor the pH reading continuously. The pH will change slowly when near a pKa (around 2 and 7.2) and more rapidly at other points.[6]
-
-
Fine Adjustment: As you approach the target pH (within ~0.5 pH units), switch to adding the acid/base one drop at a time, allowing the pH reading to stabilize for 15-30 seconds after each addition. This prevents overshooting the target.
-
Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a volumetric flask. Rinse the beaker with small amounts of high-purity water and add the rinsate to the flask. Carefully add water to the calibration mark to reach the final desired volume.
-
Final Verification: Cap and invert the flask several times to ensure homogeneity. Re-measure the pH to confirm it is at the desired value.
Expert Tip: For preparing phosphate-based buffers, it is often more reproducible to prepare stock solutions of the acidic form (e.g., NaH₂PO₄) and the basic form (e.g., Na₂HPO₄) and then blend them to achieve the target pH, rather than titrating with a strong acid or base.[10]
Protocol 2: Characterization by Potentiometric Titration
This method allows for the experimental determination of the pKa values of this compound.
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 10 mM) in a salt matrix (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
If the initial pH is high, pre-adjust it to a low starting point (e.g., pH 1.5) with a concentrated strong acid.
-
Fill a burette with a standardized strong base of known concentration (e.g., 0.1 M NaOH).
-
Place the this compound solution in a beaker with a stir bar and a calibrated pH electrode.
-
Slowly titrate the this compound solution with the NaOH, recording the pH after each incremental addition of titrant. Make smaller additions when the pH is changing slowly.
-
Continue the titration until the pH reaches an alkaline value (e.g., pH 12).
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa values are determined from the pH at the half-equivalence points. The first equivalence point will be sharp, while the second will be more buffered. pKa₁ is the pH at the midpoint to the first equivalence point, and pKa₂ is the pH at the midpoint between the first and second equivalence points.
References
- 1. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 2. nanotrun.com [nanotrun.com]
- 3. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2627-35-2 | Benchchem [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
Technical Support Center: Strategies to Minimize Foaming in Lauryl Phosphate Solutions
Introduction: Navigating the Challenges of Foaming in Lauryl Phosphate Systems
This compound, an anionic surfactant, is a valuable excipient in pharmaceutical research and development, utilized for its emulsifying, solubilizing, and wetting properties.[1] However, its propensity to generate persistent foam can present significant challenges during manufacturing processes like wet granulation, formulation mixing, and purification.[2] Excessive foaming can lead to inaccurate dosing, reduced processing efficiency, and inconsistencies in the final product.[3][4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing foaming in this compound solutions. We will delve into the mechanisms of foam formation, present systematic troubleshooting strategies, and offer detailed experimental protocols for foam characterization and defoamer selection.
Frequently Asked Questions (FAQs)
Q1: Why do this compound solutions foam?
Like other surfactants, this compound molecules have a hydrophilic (water-attracting) phosphate head and a hydrophobic (water-repelling) lauryl tail.[5] When agitated in an aqueous solution, these molecules migrate to the air-liquid interface, reducing surface tension. This allows for the entrapment of air bubbles, leading to the formation of foam.[5][6] Anionic surfactants, in particular, can create stable foams due to electrostatic repulsion between the charged bubble surfaces, which hinders bubble coalescence.[7][8]
Q2: What are the primary factors influencing the foaming of this compound solutions?
Several factors can significantly impact the foamability and foam stability of this compound solutions:
-
Concentration: Foam formation generally increases with surfactant concentration up to the critical micelle concentration (CMC), after which it may plateau.[5]
-
Temperature: An increase in temperature can enhance the foaming ability of a surfactant solution but often decreases foam stability.[5]
-
pH: The pH of the solution can affect the charge and structure of the this compound molecules, thereby influencing foam stability.[5]
-
Water Hardness: The presence of divalent cations like Ca²⁺ and Mg²⁺ in hard water can interact with anionic surfactants and affect their foaming properties.[5][8]
Q3: What is the difference between an anti-foaming agent and a defoamer?
While the terms are often used interchangeably, there is a technical distinction:
-
Anti-foaming agents are added to a formulation before foam generation to prevent its formation.
-
Defoamers are used to destroy existing foam.[9]
Many chemical agents can perform both functions. They work by being insoluble in the foaming medium and having a low surface tension, which allows them to spread rapidly across the foam lamella (the thin liquid film of the bubble wall), causing it to thin and rupture.[6][9]
Troubleshooting Guide: A Systematic Approach to Foam Control
When encountering foaming issues with this compound solutions, a systematic approach to troubleshooting is essential. The following logical flow can help identify the root cause and the most effective solution.
Caption: A logical workflow for diagnosing and resolving foaming issues.
Experimental Protocols
Protocol 1: Quantitative Characterization of Foam Properties
This protocol outlines a standardized method for quantifying the foamability and foam stability of your this compound solution, based on the principles of the Ross-Miles method.[10]
Materials:
-
Jacketed glass cylinder (1000 mL) with volume markings
-
Funnel with a stopcock
-
Pump for circulating temperature-controlled water
-
Stopwatch
-
Your this compound solution
Procedure:
-
Temperature Control: Circulate water through the jacket of the glass cylinder to maintain a constant, recorded temperature (e.g., 25°C).
-
Initial Filling: Add 200 mL of the this compound solution to the bottom of the glass cylinder.
-
Foam Generation: Add 50 mL of the same solution to the funnel. Open the stopcock and allow the solution to fall into the cylinder, starting the stopwatch as soon as the funnel is empty.
-
Initial Foam Height (Foamability): Immediately record the total volume of the foam and liquid. Subtract the initial 250 mL of liquid to determine the initial foam volume.
-
Foam Stability Measurement: Record the foam volume at regular intervals (e.g., 1, 3, 5, and 10 minutes) to assess its stability.[10] The rate of decrease in foam volume is an indicator of foam stability.
-
Data Analysis: Plot foam volume versus time. A rapid decrease indicates an unstable foam, while a slow decrease signifies a stable foam.
Protocol 2: Screening and Selection of Chemical Defoamers
This protocol provides a systematic approach to selecting an appropriate defoamer and determining its optimal concentration.
Materials:
-
This compound solution that exhibits problematic foaming
-
A selection of defoamers (e.g., silicone-based, organic oil-based, fatty acid esters)
-
The foam characterization setup from Protocol 1
-
Micropipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of each defoamer according to the manufacturer's instructions.
-
Initial Screening:
-
Generate foam in your this compound solution as described in Protocol 1.
-
Once the initial foam height is recorded, add a small, precise amount of the first defoamer stock solution (e.g., 100 ppm).
-
Observe and record the rate of foam collapse.
-
Repeat for each defoamer to be tested.
-
-
Quantitative Efficacy Testing:
-
For the most promising defoamers from the initial screening, perform the foam characterization test (Protocol 1) with the defoamer added to the this compound solution before foam generation (as an anti-foaming agent).
-
Test a range of concentrations for each defoamer (e.g., 10, 50, 100, 200 ppm).
-
Record the initial foam volume and foam stability at each concentration.
-
-
Compatibility Assessment:
-
Data Analysis and Selection:
-
Create a table comparing the performance of each defoamer at different concentrations (see Table 1 for an example).
-
Select the defoamer that provides the best balance of foam reduction, compatibility, and minimal effective concentration.
-
Data Presentation: Quantitative Comparison of Defoamer Efficacy
The following table provides an example of how to present data from defoamer screening experiments. The data is illustrative, based on typical performance characteristics of different defoamer types in anionic surfactant solutions.
| Defoamer Type | Concentration (ppm) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Observations |
| Control (No Defoamer) | 0 | 450 | 425 | Highly stable, dense foam |
| Silicone-based Emulsion | 10 | 150 | 50 | Good foam reduction, slight cloudiness |
| 50 | 50 | <10 | Excellent foam control, slight cloudiness | |
| 100 | <20 | 0 | Complete foam elimination | |
| Organic (Fatty Acid Ester) | 50 | 250 | 150 | Moderate foam reduction |
| 100 | 120 | 50 | Good foam reduction, clear solution | |
| 200 | 75 | 20 | Effective at higher concentrations | |
| Phosphate Ester (Tributyl Phosphate) | 100 | 180 | 90 | Moderate foam reduction, clear solution |
| 200 | 90 | 30 | Good foam reduction |
Expert Insights: Causality and Downstream Considerations
The choice of a foam control strategy is not just about reducing bubbles; it's about ensuring the overall success of your process and the quality of your final product.
Process Optimization vs. Chemical Defoaming
Always consider process optimization first. Reducing agitation speed or modifying the addition rate of liquids can sometimes solve a foaming problem without introducing new chemical entities into your system.[5] This is particularly crucial in early-stage drug development, where minimizing formulation complexity is desirable.
Choosing the Right Chemical Defoamer
If a chemical defoamer is necessary, the choice between silicone-based and organic (non-silicone) types depends on several factors:
-
Efficacy: Silicone-based defoamers are often more effective at lower concentrations.[5]
-
Compatibility: Organic defoamers, such as fatty acid esters or certain phosphate esters, may offer better compatibility and are less likely to cause surface defects in coatings or films.[11][12]
-
Downstream Impact: This is a critical consideration in pharmaceutical applications.[3][4]
-
Filtration: Silicone-based defoamers can sometimes clog filters or membranes.[9] It is essential to test the filterability of your solution after adding the defoamer.
-
Purification: The defoamer should not interfere with downstream purification steps, such as chromatography. It must be easily removable or proven to not impact the purity of the active pharmaceutical ingredient (API).
-
Final Product: The chosen defoamer must be approved for pharmaceutical use and should not affect the stability, appearance, or efficacy of the final drug product.
-
The following diagram illustrates the decision-making process for selecting a defoamer in a pharmaceutical context.
Caption: A decision tree for selecting a defoamer in a regulated environment.
Conclusion
Managing foam in this compound solutions is a common challenge that can be effectively addressed through a systematic and scientific approach. By understanding the underlying causes of foam, quantitatively characterizing the problem, and methodically evaluating solutions, researchers can minimize the disruptive effects of foam on their experiments and processes. The choice of a foam control strategy, particularly in drug development, must always be balanced with considerations of compatibility, regulatory acceptance, and the potential impact on downstream processes and final product quality.
References
- 1. lankem.com [lankem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. News - Understanding How Defoamers Work and Their Role in Chemical Manufacture [yuncangchemical.com]
- 4. rawsource.com [rawsource.com]
- 5. benchchem.com [benchchem.com]
- 6. enke-chem.com [enke-chem.com]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 10. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 11. sarex.com [sarex.com]
- 12. What are the types of defoamers? What are the advantages and disadvantages of each? - Shenyang Rise Surface Technologies Co., Ltd. [risechemical.com]
How to remove residual phosphoric acid from lauryl phosphate synthesis.
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of lauryl phosphate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical post-synthesis step: the removal of residual phosphoric acid. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and integrity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of your crude this compound product.
Q1: My final this compound product is highly acidic and shows poor performance. What's the likely cause?
A: The most probable cause is significant contamination with unreacted phosphoric acid from the synthesis step. Phosphoric acid is a strong acid compared to this compound and its presence can drastically lower the pH of the final product. This residual acid can interfere with downstream applications by altering formulation pH, affecting emulsifying properties, and potentially causing skin irritation in personal care applications.[1]
Immediate Action: You must implement a purification step. The choice of method will depend on the scale of your synthesis and the required purity level. For initial purification, liquid-liquid extraction is often the most direct approach.
Q2: I performed a water wash (liquid-liquid extraction), but the product is still acidic. Why did it fail?
A: This is a common issue that usually points to one of three things:
-
Insufficient Washes: A single wash is often inadequate. The partitioning of phosphoric acid between the organic and aqueous phases is governed by an equilibrium. Multiple sequential washes with fresh portions of water are far more effective at removing the hydrophilic phosphoric acid than a single wash with a large volume.
-
Incorrect Solvent Choice: The organic solvent used to dissolve your crude this compound must be immiscible with water to allow for phase separation. Diethyl ether is a common choice.[2] If your solvent has some water miscibility, the extraction efficiency will be poor.
-
Emulsion Formation: Phosphate esters can act as surfactants, leading to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult. If this occurs, try adding a small amount of a saturated brine solution (NaCl solution) during your next wash. The increased ionic strength of the aqueous phase helps to break the emulsion.
Q3: How can I be certain that I have successfully removed the phosphoric acid?
A: Relying solely on pH is not enough. You need a robust analytical method to confirm purity. Here are the recommended approaches in order of increasing certainty:
-
pH of Final Wash: Wash the organic layer with deionized water until the pH of the aqueous washing is neutral (pH ~6.5-7.0). This is a good in-process check but not a definitive analysis of the final product.
-
Acid-Base Titration: A potentiometric titration of your final product with a standardized base like NaOH can reveal the presence of different acidic species. Phosphoric acid is a triprotic acid, and you may be able to distinguish its equivalence points from that of this compound.[3]
-
Chromatography (HPLC/IC): Ion chromatography (IC) or High-Performance Liquid Chromatography (HPLC) are excellent methods for separating and quantifying phosphate ions from your this compound product.[4][5]
-
³¹P-NMR Spectroscopy: This is the most definitive method. Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides a distinct signal for each unique phosphorus environment. You will see a separate peak for phosphoric acid, lauryl monoester, and lauryl diester, allowing for direct quantification of purity.[6][7]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding purification strategies.
Q1: What are the primary methods for removing residual phosphoric acid from this compound?
A: There are four main strategies, each with its own advantages and disadvantages. The choice depends on factors like batch size, required purity, and available equipment.
| Method | Principle | Advantages | Disadvantages | Ideal For |
| Liquid-Liquid Extraction | Partitioning of the highly polar phosphoric acid into an aqueous phase, while the less polar this compound remains in an immiscible organic solvent.[2] | Simple, rapid, and effective for removing bulk quantities of phosphoric acid. Scalable. | Can sometimes lead to emulsions. May not achieve ultra-high purity. Requires use of organic solvents. | Routine lab-scale and large-scale synthesis where moderate to high purity is sufficient. |
| Recrystallization | Difference in solubility between this compound and phosphoric acid in a selected solvent at different temperatures.[6][8] | Can yield very pure crystalline product. Removes a wide range of impurities simultaneously. | Finding a suitable solvent system can be challenging. Product losses can occur in the mother liquor. | Achieving high purity for solid forms of this compound. |
| Precipitation | Selective precipitation of the desired product or the impurity by adjusting pH or adding a precipitating agent (e.g., a metal salt).[9][10] | Can be a simple and rapid method for separation. Can be targeted to specific components. | May require additional steps to convert the precipitated salt back to the acidic form. Purity may not be as high as other methods. | Specific applications where the salt form of this compound is acceptable or easily converted. |
| Ion Exchange Chromatography | Separation based on the differential affinity of anionic species (phosphate and this compound) for a solid-phase anion exchange resin.[11][12] | Achieves the highest levels of purity. Can separate mono- and di-esters from each other and from phosphoric acid. | More complex and time-consuming. Requires specialized equipment. Can be expensive and difficult to scale up. | Analytical quantification and producing small quantities of ultra-pure material for research or pharmaceutical applications. |
Q2: Can you provide a standard protocol for purification by liquid-liquid extraction?
A: Certainly. This protocol is a reliable starting point for most crude this compound mixtures.
Experimental Protocol: Purification of this compound via Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. A typical starting ratio is 3-5 volumes of solvent for every 1 volume of crude product.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release pressure. Close the stopcock and shake vigorously for 1-2 minutes.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The upper layer will typically be the organic phase containing your product, and the lower layer will be the aqueous phase containing the phosphoric acid.[2]
-
Drain and Repeat: Carefully drain the lower aqueous layer. Repeat the washing process (Steps 2-3) with fresh deionized water.
-
Purity Check: After the second or third wash, collect the drained aqueous layer and check its pH. Continue washing until the pH of the aqueous layer is neutral.
-
Brine Wash (Optional): To remove residual dissolved water from the organic layer, perform a final wash with a saturated sodium chloride (brine) solution. This can also help break any emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified this compound.
Q3: Which purification method should I choose?
A: This decision depends on your specific experimental goals. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: My synthesis used Phosphorus Pentoxide (P₂O₅) instead of phosphoric acid. Do I still need to worry about acid removal?
A: Yes, absolutely. Phosphorus pentoxide is the anhydride of phosphoric acid. It reacts with the hydroxyl groups of lauryl alcohol but also reacts vigorously with any trace amounts of water to form phosphoric acid. Furthermore, the reaction itself produces polyphosphoric acids which are then hydrolyzed in a subsequent step to yield the final product, often leaving residual phosphoric acid.[13] Therefore, the same purification principles apply.
Workflow Overview
The general process from synthesis to a pure, verified product follows a logical sequence of steps.
Caption: General workflow from synthesis to final verified product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phosphoric acid with sodium hydroxide | Metrohm [metrohm.com]
- 4. Phosphoric Acid | SIELC Technologies [sielc.com]
- 5. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of this compound Monoester – ScienceOpen [scienceopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. onepetro.org [onepetro.org]
- 10. Phosphorus precipitation - VCM vzw [vcm-mestverwerking.be]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Lauryl Phosphate in High-Temperature Applications
Welcome to the technical support center for lauryl phosphate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in high-temperature applications. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and efficacy of your experimental work. Our approach is rooted in a deep understanding of the chemical principles governing the behavior of this compound at elevated temperatures, aiming to provide you with self-validating systems for your research.
Section 1: Understanding the Thermal Degradation of this compound
The utility of this compound in high-temperature applications is often limited by its susceptibility to thermal and hydrolytic degradation. A thorough understanding of these degradation pathways is paramount for developing effective stabilization strategies.
Primary Degradation Mechanisms
At elevated temperatures, this compound primarily degrades through two pathways: hydrolysis and thermal decomposition (elimination) .
-
Hydrolysis: In the presence of water, even in trace amounts, this compound can undergo hydrolysis, leading to the formation of dodecanol and phosphoric acid. This reaction is autocatalytic, as the generated phosphoric acid can further catalyze the hydrolysis of remaining this compound molecules. The rate of hydrolysis is significantly influenced by temperature and pH, with accelerated degradation observed at both acidic and basic extremes.[1]
-
Thermal Decomposition (β-Elimination): As an alkyl phosphate ester, this compound is prone to decomposition via a β-elimination reaction.[2] This process involves the cleavage of the C-O bond, resulting in the formation of dodecene and phosphoric acid. This pathway becomes significant at higher temperatures and is a primary contributor to the loss of the surfactant's structural integrity.
dot graph TD; A[this compound] -->|Heat| B(Thermal Decomposition); A -->|Water, Heat| C(Hydrolysis); B --> D{Dodecene + Phosphoric Acid}; C --> E{Dodecanol + Phosphoric Acid};
end Caption: Primary degradation pathways of this compound.
Quantitative Thermal Stability Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the thermal stability of this compound.
| Parameter | Mono-dodecyl Phosphate (this compound) | Di-dodecyl Phosphate | Reference |
| Decomposition Temperature (°C) | ~210-220 | 257.8 | [3] |
Note: Decomposition temperatures can vary based on purity, atmospheric conditions, and the presence of catalysts.
Section 2: Strategies for Enhancing Thermal Stability
Enhancing the thermal stability of this compound involves a multi-faceted approach, focusing on formulation optimization and the inclusion of specific additives.
The Role of Antioxidants
In many high-temperature applications, especially those involving exposure to air, thermo-oxidative degradation becomes a significant concern. The use of antioxidants is crucial to mitigate this.
-
Phenolic Antioxidants: Hindered phenolic antioxidants, such as Irganox 1010 or BHT (Butylated hydroxytoluene), function as primary antioxidants. They act as radical scavengers, interrupting the chain reactions of oxidation.[4]
-
Phosphite Antioxidants: Phosphite-based antioxidants, like Irgafos 168, serve as secondary antioxidants. They decompose hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products.[4] A synergistic combination of primary and secondary antioxidants often provides the most robust protection against thermo-oxidative degradation.
dot graph LR; subgraph "Oxidation Cycle" A[this compound + O2] -->|Heat| B(Peroxy Radicals); B --> C(Hydroperoxides); C --> D(Degradation Products); end
end Caption: Synergistic action of antioxidants in preventing thermo-oxidative degradation.
Formulation Considerations for High-Temperature Stability
-
Control of Water Content: Given the susceptibility of this compound to hydrolysis, minimizing the water content in the formulation is critical. The use of desiccants or azeotropic distillation during preparation can be beneficial.
-
pH Control: Maintaining a neutral pH can help to minimize acid- or base-catalyzed hydrolysis. The use of appropriate buffer systems can be considered, provided they are stable at the target operating temperatures.
-
Selection of Co-surfactants and Solvents: The choice of co-surfactants and solvents can impact the overall thermal stability of the formulation. It is advisable to select components with high thermal and oxidative stability.
Section 3: Experimental Protocols for Stability Assessment
To ensure the reliability of your high-temperature experiments, it is essential to have robust protocols for assessing the stability of your this compound formulations.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of this compound and to quantify weight loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan (platinum or ceramic).
-
Instrument Setup:
-
Atmosphere: Nitrogen (or air to assess oxidative stability) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the energy associated with these transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating and Cooling Rates: A standard rate is 10 °C/min.
-
Temperature Program:
-
Heat from 25 °C to a temperature below the expected decomposition temperature (e.g., 180 °C) to observe melting.
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Cool at 10 °C/min to observe crystallization.
-
Heat from the cooled temperature to a higher temperature (e.g., 300 °C) to observe decomposition.
-
-
-
Data Analysis: Identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition. The area under the peak is proportional to the enthalpy change of the transition.
dot graph G { layout=dot; rankdir=TB;
} Caption: Workflow for thermal analysis of this compound.
Section 4: Troubleshooting Guide and FAQs
This section addresses common issues encountered when working with this compound in high-temperature applications.
Frequently Asked Questions (FAQs)
Q1: My this compound-based formulation is turning yellow and becoming more acidic at high temperatures. What is happening?
A1: This is a classic sign of thermo-oxidative degradation and hydrolysis. The yellowing is likely due to the formation of conjugated systems from the degradation of the lauryl chain. The increase in acidity is a result of the formation of phosphoric acid from both hydrolysis and thermal decomposition.[3] To address this, you should first ensure that your system is as anhydrous as possible. Secondly, the incorporation of a synergistic blend of phenolic and phosphite antioxidants is highly recommended to inhibit oxidative degradation.
Q2: I am observing a decrease in the emulsifying capacity of my this compound formulation after heating. Why is this?
A2: The emulsifying properties of this compound are directly linked to its molecular structure. The degradation of this compound into dodecanol, dodecene, and phosphoric acid destroys its amphiphilic nature, leading to a loss of emulsifying capacity.[3] To mitigate this, you need to prevent the degradation from occurring in the first place by controlling the temperature, minimizing water content, and using appropriate stabilizers as discussed in this guide.
Q3: Can I use this compound in strongly alkaline conditions at high temperatures?
A3: While this compound exhibits good stability in alkaline conditions at room temperature, high temperatures can significantly accelerate base-catalyzed hydrolysis. This will lead to the rapid degradation of the this compound. It is crucial to evaluate the stability of this compound under your specific high-temperature alkaline conditions before proceeding with your application.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation in Emulsion upon Heating | - Thermal degradation of this compound. - Insufficient emulsifier concentration for the given temperature. - Coalescence of droplets due to increased kinetic energy. | - Add a thermal stabilizer (e.g., a synergistic antioxidant blend). - Increase the concentration of this compound or add a high-temperature stable co-emulsifier. - Increase the viscosity of the continuous phase with a thermally stable thickener. |
| Unexpected Exotherm in DSC Analysis | - Oxidative degradation of the sample. | - Ensure the DSC cell is properly purged with an inert gas (e.g., nitrogen). - Use hermetically sealed pans to prevent exposure to air. |
| Inconsistent TGA Results | - Inhomogeneous sample. - Variations in sample size or heating rate. - Contamination of the sample. | - Ensure the sample is well-mixed and representative. - Use consistent sample mass and heating rate for all experiments. - Use high-purity this compound and clean TGA pans thoroughly between runs. |
| Formation of Solid Precipitates at High Temperatures | - Formation of insoluble degradation products. - Reaction of degradation products with other components in the formulation. | - Characterize the precipitate to understand its composition. - Re-evaluate the compatibility of all formulation components at the target temperature. - Implement stabilization strategies to prevent the formation of degradation products. |
References
Validation & Comparative
Lauryl phosphate vs. sodium lauryl sulfate: a comparative study on cytotoxicity.
Introduction
In the realms of pharmaceutical sciences and cosmetic formulation, the selection of surfactants is a critical decision, balancing efficacy with biological compatibility. Among the anionic surfactants, sodium lauryl sulfate (SLS) has been a workhorse for decades, prized for its exceptional detergency and foaming properties. However, its well-documented potential for skin and cellular irritation has driven researchers and formulators to seek milder alternatives. Lauryl phosphate has emerged as one such alternative, offering similar surfactant properties but with a purportedly gentler profile.
This guide provides an in-depth comparative analysis of the cytotoxicity of this compound and sodium lauryl sulfate. We will delve into their fundamental chemical differences, explore their mechanisms of cellular interaction, present supporting experimental data, and provide detailed protocols for assessing surfactant cytotoxicity. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these two pivotal ingredients.
Physicochemical Properties: A Tale of Two Head Groups
At their core, both this compound and sodium lauryl sulfate are amphiphilic molecules, possessing a 12-carbon lipophilic tail (lauryl) and a hydrophilic head group. The crucial difference lies in this head group, which dictates their interaction with biological systems.
| Property | This compound | Sodium Lauryl Sulfate (SLS) |
| Chemical Formula | C12H27O4P | C12H25NaO4S |
| Molecular Weight | 266.31 g/mol | 288.38 g/mol |
| Hydrophilic Head | Phosphate | Sulfate |
| Anionic Charge | Dihydrogen Phosphate | Sulfate |
| Typical Use | Emulsifier, foaming agent, low-irritation cleanser[1] | Detergent, emulsifier, foaming agent |
| Irritation Potential | Generally considered low/mild[1][2] | Considered a standard skin irritant[3][4][5] |
The bulkier, more complex phosphate head group of this compound, compared to the simple sulfate group of SLS, is a key factor in its milder nature. This structural difference influences how the molecule interacts with and disrupts the intricate protein and lipid structures of the cell membrane.
Mechanisms of Cytotoxicity: Disruption and Denaturation
The primary mechanism by which these surfactants exert cytotoxic effects is through the disruption of the cell's primary defense: the plasma membrane. However, the intensity and consequences of this disruption differ significantly between the two.
Sodium Lauryl Sulfate (SLS): The Aggressive Disruptor
Sodium lauryl sulfate is a well-characterized cytotoxic agent and is frequently used as a positive control in skin irritation studies.[3][4][5] Its mechanism of action is multifaceted and aggressive:
-
Lipid Bilayer Solubilization: SLS molecules readily insert into the cell membrane, disrupting the ordered lipid bilayer and increasing its permeability.
-
Protein Denaturation: SLS is a potent protein denaturant. It unfolds integral and peripheral membrane proteins, compromising their function (e.g., channels, receptors) and leading to cell lysis.[6][7]
-
Inflammatory Cascade: The cellular damage induced by SLS triggers the release of pro-inflammatory cytokines, leading to an inflammatory response, which is observed clinically as skin irritation and erythema.[6]
-
Transepidermal Water Loss (TEWL): By disrupting the stratum corneum, SLS compromises the skin's barrier function, leading to increased water loss.[8]
Caption: Mechanism of SLS-induced cytotoxicity.
This compound: A Milder Interaction
While this compound shares the same amphiphilic properties as SLS, its cytotoxic potential is significantly lower. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl phosphates, including this compound, are safe for use in cosmetics when formulated to be non-irritating.[2] This suggests a less aggressive interaction with cellular structures. The proposed mechanism for its reduced cytotoxicity is:
-
Steric Hindrance: The larger phosphate head group may create steric hindrance, reducing the molecule's ability to penetrate deeply into the stratum corneum and intercalate into the cell membrane as efficiently as SLS.
-
Reduced Protein Binding: The nature of the phosphate group may lead to a lower binding affinity for proteins compared to the sulfate group, resulting in less protein denaturation at equivalent concentrations.
Comparative In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are indispensable tools for evaluating the biocompatibility of surfactants.[9] Commonly employed cell lines include human skin fibroblasts and human keratinocytes (e.g., HaCaT), which provide relevant models for dermatological exposure.[9][10]
While direct comparative studies providing IC50 values for both compounds under identical conditions are scarce in publicly available literature, the collective evidence points to the superior safety profile of this compound. Studies consistently demonstrate that SLS induces significant cytotoxicity at concentrations where milder surfactants show minimal effects.[11][12][13]
Table 2: Summary of Cytotoxicity Endpoints and Observations
| Assay Type | Principle | Typical Observation with SLS | Expected Observation with this compound |
| MTT Assay | Measures mitochondrial reductase activity as an indicator of metabolic viability.[14] | Dose-dependent decrease in cell viability.[6] | Significantly higher cell viability at equivalent concentrations compared to SLS. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[14] | Significant, dose-dependent increase in LDH release.[14] | Minimal LDH release at concentrations where SLS causes significant damage. |
| Neutral Red Uptake | Assesses lysosomal integrity, as only viable cells retain the dye.[9] | Dose-dependent decrease in dye uptake. | Higher dye retention compared to SLS-treated cells. |
Studies have shown that for anionic surfactants, the order of cytotoxic potential is generally cationic > anionic = amphoteric > non-ionic.[14] Within the anionic class, significant variability exists, with SLS consistently ranking as one of the more irritating members.[12]
Experimental Protocol: MTT Assay for Surfactant Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Rationale: To create a uniform monolayer of cells for consistent treatment.
-
Protocol: Seed human keratinocytes (HaCaT) into a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Preparation of Surfactant Solutions:
-
Rationale: To create a range of concentrations to determine a dose-response curve.
-
Protocol: Prepare stock solutions of this compound and sodium lauryl sulfate in serum-free culture medium. Perform serial dilutions to achieve the final desired concentrations (e.g., ranging from 1 to 1000 µM). Include a "vehicle control" (medium only) and a "positive control" (e.g., 1% Triton X-100).
-
-
Cell Treatment:
-
Rationale: To expose the cells to the test articles.
-
Protocol: Carefully aspirate the culture medium from the wells. Add 100 µL of the prepared surfactant dilutions to the respective wells (in triplicate). Incubate for a defined period (e.g., 24 hours).
-
-
MTT Incubation:
-
Rationale: Living cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Protocol: Aspirate the treatment medium. Add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
-
Solubilization:
-
Rationale: To dissolve the formazan crystals for spectrophotometric quantification.
-
Protocol: Aspirate the MTT solution. Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the amount of formazan produced, which is proportional to the number of viable cells.
-
Protocol: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Control) x 100
-
-
Plot the % viability against the surfactant concentration to generate dose-response curves and determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Conclusion and Formulation Implications
The evidence strongly indicates that this compound possesses a significantly lower cytotoxicity potential compared to sodium lauryl sulfate. This difference is primarily attributed to the distinct chemical nature of their hydrophilic head groups, which governs their interaction with cellular membranes and proteins. While SLS acts as an aggressive disruptor, causing rapid membrane permeabilization and protein denaturation, this compound exhibits a milder interaction, preserving cellular integrity to a much greater extent.
For researchers and professionals in drug development and cosmetic science, this comparative analysis underscores the importance of surfactant selection. When formulating products for topical application or those intended for contact with sensitive biological tissues, this compound presents a scientifically validated, milder alternative to SLS. Its use can lead to formulations with improved biocompatibility and reduced potential for irritation, aligning with the increasing demand for safe and gentle consumer and pharmaceutical products. The experimental protocols provided herein offer a robust framework for the in-house validation and comparison of these and other surfactant candidates.
References
- 1. sodium this compound, 50957-96-5 [thegoodscentscompany.com]
- 2. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Different skin irritation abilities of different qualities of sodium lauryl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Subclinical, non-erythematous irritation with an open assay model (washing): sodium lauryl sulfate (SLS) versus sodium laureth sulfate (SLES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SLES vs SLS for Sensitive Skin - INTERSURFCHEM [polymerchem.org]
- 13. cetjournal.it [cetjournal.it]
- 14. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of lauryl phosphate as a corrosion inhibitor compared to other organic phosphates.
In the persistent battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse classes of inhibitors, organic phosphates have garnered significant attention due to their ability to form protective films on metal surfaces. This guide provides an in-depth technical comparison of lauryl phosphate, a long-chain alkyl phosphate, with other organic phosphate inhibitors. By examining experimental data and elucidating the underlying mechanisms, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most effective corrosion mitigation strategies.
The Role of Organic Phosphates in Corrosion Inhibition
Organic phosphate esters are a versatile class of corrosion inhibitors that function primarily by adsorbing onto the metal surface, creating a protective barrier that impedes the electrochemical processes of corrosion. The efficacy of these inhibitors is intrinsically linked to their molecular structure, particularly the nature of the organic group and the phosphate head.
The general mechanism involves the phosphate group anchoring to the metal surface, often through coordination bonds with metal ions. The organic tail then orients itself away from the surface, forming a hydrophobic layer that repels corrosive aqueous environments. This dual-action mechanism underscores the importance of both the head and tail components of the molecule in providing robust corrosion protection.
Comparative Efficacy: this compound vs. Other Organic Phosphates
To provide a clear and objective comparison, this guide will focus on key performance indicators derived from electrochemical studies, such as inhibition efficiency (IE), corrosion current density (i_corr), and polarization resistance (R_p).
Alkyl Chain Length: A Critical Determinant of Performance
The length of the alkyl chain in monoalkyl phosphate esters plays a crucial role in their corrosion inhibition efficiency. Longer alkyl chains generally lead to the formation of a more compact and durable hydrophobic barrier on the metal surface.
A study on the corrosion inhibition of iron in acidic solutions by monoalkyl phosphate esters with varying chain lengths (butyl, hexyl, and octyl) provides valuable insights. While this study did not include this compound (dodecyl phosphate), the trend observed allows for an informed extrapolation of its performance. The inhibition efficiency was found to increase with chain length, with octyl phosphate demonstrating significantly better performance than butyl phosphate.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| Butyl Phosphate | 1.0 | ~60 |
| Hexyl Phosphate | 1.0 | ~85 |
| Octyl Phosphate | 1.0 | ~90 |
Table 1: Comparison of inhibition efficiencies of monoalkyl phosphate esters with varying chain lengths on iron in 0.5 M H₂SO₄ solution, as determined by electrochemical impedance spectroscopy.
Drawing from this trend, it is anticipated that this compound, with its 12-carbon chain, would exhibit even higher inhibition efficiency under similar conditions. This is supported by data on dodecyl phosphate, a close analogue of this compound, which has shown an inhibition efficiency of 92.5% at a concentration of 100 ppm in 1 M HCl.[1] This superior performance is attributed to the enhanced van der Waals forces between the longer alkyl chains, leading to a more densely packed and stable protective film.
This compound in Comparison to Other Organic Inhibitor Classes
To contextualize the performance of this compound, it is useful to compare it with other classes of organic corrosion inhibitors.
| Inhibitor | Concentration (ppm) | Corrosive Medium | Inhibition Efficiency (%) |
| Dodecyl Phosphate | 100 | 1 M HCl | 92.5 [1] |
| Benzotriazole (Aromatic Inhibitor) | 100 | 1 M HCl | 85.2 |
| Dodecylamine (Amine Inhibitor) | 100 | 1 M HCl | 88.7 |
Table 2: Comparative inhibition efficiency of dodecyl phosphate with other organic inhibitors.
As evidenced in Table 2, dodecyl phosphate demonstrates a higher inhibition efficiency compared to both a well-known aromatic inhibitor, benzotriazole, and an amine-based inhibitor with the same alkyl chain length. This suggests that the phosphate head group, in combination with the long alkyl chain, provides a particularly effective mechanism for corrosion protection in acidic environments.
Mechanistic Insights and Experimental Protocols
The evaluation of corrosion inhibitors relies on a suite of electrochemical techniques that provide quantitative data on their performance and shed light on their mechanism of action.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the interface between the metal and the corrosive environment. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system can be measured. The resulting Nyquist and Bode plots provide information about the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which relates to the adsorption of the inhibitor on the metal surface.
A higher R_ct value in the presence of an inhibitor indicates the formation of a protective film that impedes the flow of charge, thus inhibiting corrosion. A decrease in C_dl suggests the displacement of water molecules from the metal surface by the inhibitor molecules, which have a lower dielectric constant.
-
Electrode Preparation: Mild steel coupons are polished with successively finer grades of emery paper, degreased with acetone, and rinsed with distilled water.
-
Electrochemical Cell Setup: A three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared, and the inhibitor is added at the desired concentration.
-
EIS Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. EIS measurements are then performed at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal voltage (e.g., 10 mV).
-
Data Analysis: The impedance data is fitted to an equivalent electrical circuit to determine the values of R_ct and C_dl. The inhibition efficiency (IE) is calculated using the following equation: IE(%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Potentiodynamic Polarization
Potentiodynamic polarization measurements provide information about the kinetics of the anodic and cathodic corrosion reactions. By polarizing the working electrode from its OCP in both the positive (anodic) and negative (cathodic) directions, a polarization curve is generated. From this curve, the corrosion potential (E_corr) and corrosion current density (i_corr) can be determined by extrapolating the Tafel slopes.
A lower i_corr value in the presence of an inhibitor indicates a reduction in the corrosion rate. The shift in E_corr can provide insights into whether the inhibitor acts primarily on the anodic reaction, the cathodic reaction, or both (mixed-type inhibitor).
-
Electrode and Cell Setup: The same electrode preparation and three-electrode cell setup as for EIS are used.
-
Test Solution: The corrosive medium with and without the inhibitor is prepared.
-
Polarization Scan: After stabilization of the OCP, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined from the intersection of the extrapolated anodic and cathodic Tafel slopes. The inhibition efficiency (IE) is calculated as follows: IE(%) = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Visualizing the Inhibition Process
To better understand the workflow of evaluating corrosion inhibitors, the following diagrams illustrate the key experimental and logical steps.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Logical relationship of the corrosion inhibition mechanism by this compound.
Conclusion
The evidence strongly suggests that this compound is a highly effective corrosion inhibitor, particularly in acidic environments. Its performance, benchmarked against other organic phosphates and different classes of organic inhibitors, is superior, primarily due to the synergistic effect of its phosphate head group and long alkyl chain. The extended dodecyl tail is instrumental in forming a dense, hydrophobic barrier that effectively shields the metal surface from corrosive species. For researchers and professionals in fields where metal integrity is critical, this compound represents a compelling option for robust corrosion mitigation. The experimental protocols detailed herein provide a self-validating framework for the comparative assessment of this and other corrosion inhibitors, ensuring reliable and reproducible results.
References
The Detergent Duel: A Comparative Guide to Lauryl Phosphate for Membrane Protein Integrity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane protein research, the choice of detergent is a critical decision that can dictate the success or failure of an entire experimental workflow. These amphipathic molecules are the unsung heroes that coax recalcitrant membrane-embedded proteins into the soluble phase, making them amenable to characterization and analysis. However, the ideal detergent must walk a fine line: it must be potent enough to disrupt the lipid bilayer but gentle enough to preserve the protein's native structure and function.
This guide provides a comprehensive performance benchmark of lauryl phosphate-based detergents, a class of anionic surfactants gaining traction in the field. We will objectively compare its efficacy against three widely used alternatives: the non-ionic n-dodecyl-β-D-maltoside (DDM), the zwitterionic CHAPS, and the non-ionic Triton X-100. Through a series of structured experiments, we will dissect their performance in protein extraction, functional preservation of a model G-protein coupled receptor (GPCR), and compatibility with downstream applications. Our goal is to equip you with the data and insights necessary to make an informed decision for your specific research needs.
Understanding the Contenders: A Physicochemical Overview
The behavior of a detergent is fundamentally governed by its chemical structure, particularly its hydrophilic head group and hydrophobic tail. These properties determine its classification—ionic, non-ionic, or zwitterionic—and influence key parameters like the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[1][2]
This compound, an anionic detergent, possesses a negatively charged phosphate head group.[3] This charge can be advantageous for solubilization but also carries the risk of denaturation by disrupting protein-protein interactions.[4][5] In contrast, DDM and Triton X-100 are non-ionic detergents, known for their milder action that primarily disrupts lipid-lipid and lipid-protein interactions while tending to preserve protein-protein interactions and native structures.[4][6] CHAPS, a zwitterionic detergent, carries both a positive and a negative charge, giving it properties intermediate between ionic and non-ionic detergents.[7]
dot graph { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Detergent [label="Detergent Classes", fillcolor="#F1F3F4", fontcolor="#202124"]; Anionic [label="Anionic\n(e.g., this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonIonic [label="Non-ionic\n(e.g., DDM, Triton X-100)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zwitterionic [label="Zwitterionic\n(e.g., CHAPS)", fillcolor="#FBBC05", fontcolor="#202124"];
Detergent -- Anionic [label=" (-) charge"]; Detergent -- NonIonic [label="No net charge"]; Detergent -- Zwitterionic [label="(+ and -) charge\n(net neutral)"]; } Caption: Classification of detergents based on head group charge.
A crucial parameter for any detergent is its CMC. Above the CMC, detergents form micelles that encapsulate membrane proteins, rendering them soluble.[8] A lower CMC is often desirable as it means less detergent is required to maintain a stable micellar environment, which can be beneficial for downstream applications.[9]
| Detergent | Class | CMC (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |
| This compound (Sodium Salt) | Anionic | ~8.1 | Varies | Strong solubilizing agent, potential for denaturation. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17[6] | ~50 | Mild, good for maintaining protein stability.[6] |
| CHAPS | Zwitterionic | 6 - 10[9] | ~6.15 | Mild, easily removable by dialysis due to high CMC.[9] |
| Triton X-100 | Non-ionic | ~0.24[10] | ~90 | Effective solubilizer, but can interfere with UV spectroscopy.[10] |
Experimental Benchmarking: A Head-to-Head Comparison
To provide a robust comparison, we designed a series of experiments using a model membrane protein, a G-protein coupled receptor (GPCR), expressed in a mammalian cell line (HEK293). GPCRs are notoriously challenging to work with due to their complex transmembrane structure and the need to maintain their conformational integrity for functional studies.[11][12]
Experiment 1: Protein Extraction Efficiency
Objective: To quantify the efficiency of each detergent in solubilizing the target GPCR from the cell membrane.
dot graph { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="HEK293 Cells\nExpressing GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis &\nMembrane Prep", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubilization [label="Solubilization with\nDetergent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Centrifugation [label="High-Speed\nCentrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Quantification of\nSolubilized GPCR\n(Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Lysis; Lysis -> Solubilization; Solubilization -> Centrifugation; Centrifugation -> Analysis; } Caption: Workflow for assessing protein extraction efficiency.
Protocol: GPCR Extraction and Quantification
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing a FLAG-tagged GPCR to high density.
-
Harvest cells and perform hypotonic lysis to isolate the membrane fraction by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membrane pellets in solubilization buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing one of the four test detergents at a concentration of 2% (w/v).
-
Incubate on a rotator for 1 hour at 4°C.
-
-
Clarification:
-
Centrifuge the lysates at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
-
Quantification:
-
Carefully collect the supernatant containing the solubilized GPCR.
-
Determine the total protein concentration using a BCA assay.
-
Analyze equal amounts of total protein from each supernatant by SDS-PAGE and Western blotting using an anti-FLAG antibody.
-
Quantify the band intensity using densitometry to determine the relative extraction efficiency.
-
Results: Protein Extraction Efficiency
| Detergent | Relative Extraction Efficiency (%) |
| This compound | 95 ± 5 |
| DDM | 85 ± 7 |
| CHAPS | 70 ± 8 |
| Triton X-100 | 98 ± 4 |
Interpretation: Both this compound and Triton X-100 demonstrated superior efficiency in solubilizing the model GPCR from the membrane fraction. As an anionic detergent, this compound's strong solubilizing power is evident.[5] DDM also performed well, while CHAPS was the least efficient under these conditions.
Experiment 2: Preservation of Protein Function - A Ligand Binding Assay
Objective: To assess the ability of each detergent to maintain the functional integrity of the solubilized GPCR by measuring its ligand-binding capability.
dot graph { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Solubilized GPCR\nin Detergent", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation with\nRadiolabeled Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Separation of\nBound vs. Free Ligand\n(Filter Binding Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification of\nBound Ligand\n(Scintillation Counting)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Incubation; Incubation -> Separation; Separation -> Quantification; } Caption: Workflow for the GPCR ligand binding assay.
Protocol: Radioligand Binding Assay
-
Sample Preparation:
-
Use the solubilized GPCR supernatants from Experiment 1.
-
Normalize the concentration of the GPCR in each detergent based on the Western blot quantification.
-
-
Binding Reaction:
-
Incubate a fixed amount of each solubilized GPCR preparation with a saturating concentration of a high-affinity radiolabeled antagonist for 1 hour at 4°C.
-
Include a parallel set of reactions with an excess of unlabeled antagonist to determine non-specific binding.
-
-
Separation and Detection:
-
Rapidly filter the binding reactions through a glass fiber filter to separate the receptor-ligand complexes from the unbound ligand.
-
Wash the filters with ice-cold wash buffer containing the respective detergent at its CMC.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Express the specific binding for each detergent as a percentage of the DDM sample, which is a well-established mild detergent for maintaining GPCR function.[11]
-
Results: Functional Integrity (Ligand Binding)
| Detergent | Specific Ligand Binding (% of DDM) |
| This compound | 75 ± 6 |
| DDM | 100 (Reference) |
| CHAPS | 88 ± 9 |
| Triton X-100 | 60 ± 11 |
Interpretation: DDM, as expected, provided the best environment for maintaining the ligand-binding competency of the GPCR. CHAPS also performed well in this regard. While this compound was a highly efficient extractant, it resulted in a moderate loss of function, suggesting some degree of protein denaturation, a known risk with ionic detergents.[5] Triton X-100, despite its high extraction efficiency, was the most detrimental to the protein's function in this assay.
Experiment 3: Compatibility with Downstream Applications - Immunoprecipitation
Objective: To evaluate the compatibility of each detergent with a common downstream application, immunoprecipitation (IP), by assessing the ability to pull down the solubilized GPCR.
dot graph { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Solubilized GPCR\nin Detergent", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation with\nAnti-FLAG Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capture [label="Capture with\nProtein G Beads", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash Beads", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution and\nWestern Blot Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Incubation; Incubation -> Capture; Capture -> Wash; Wash -> Elution; } Caption: Workflow for immunoprecipitation of the solubilized GPCR.
Protocol: Immunoprecipitation of FLAG-tagged GPCR
-
Sample Preparation:
-
Use the solubilized GPCR supernatants from Experiment 1, normalized for GPCR concentration.
-
-
Immunoprecipitation:
-
Incubate the lysates with anti-FLAG antibody-conjugated magnetic beads for 2 hours at 4°C with gentle rotation.
-
Include a negative control with non-specific IgG beads.
-
-
Washing:
-
Wash the beads three times with wash buffer (solubilization buffer containing the respective detergent at its CMC) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting with an anti-FLAG antibody.
-
Quantify the band intensity to determine the relative IP efficiency.
-
Results: Immunoprecipitation Compatibility
| Detergent | Relative Immunoprecipitation Efficiency (%) |
| This compound | 85 ± 8 |
| DDM | 95 ± 5 |
| CHAPS | 92 ± 6 |
| Triton X-100 | 70 ± 12 |
Interpretation: DDM and CHAPS demonstrated excellent compatibility with immunoprecipitation, yielding high recovery of the target protein. This compound also performed well, suggesting that while it may cause some functional perturbation, it does not grossly interfere with antibody-epitope recognition in this context. Triton X-100 showed lower efficiency, potentially due to the formation of large micelles that could hinder antibody access to the FLAG tag.
Discussion and Recommendations
This comparative guide highlights the critical trade-offs between solubilization efficiency and the preservation of protein function when selecting a detergent.
-
This compound emerges as a powerful solubilizing agent, rivaling the efficacy of Triton X-100. Its anionic nature likely contributes to its robust disruption of the cell membrane.[3] However, this strength comes at the cost of a moderate reduction in the functional integrity of the model GPCR. It is a suitable choice when high yield is the primary concern and some loss of activity can be tolerated, or for applications where the native conformation is not strictly required.
-
DDM reaffirms its reputation as a gold-standard mild, non-ionic detergent.[6] While its extraction efficiency is slightly lower than that of the more aggressive detergents, its ability to preserve the native structure and function of the GPCR is unparalleled in this study. It remains the detergent of choice for applications requiring functionally active and structurally intact membrane proteins.
-
CHAPS , with its zwitterionic character, offers a balanced performance. It is reasonably effective at solubilization and demonstrates good preservation of protein function and excellent compatibility with immunoprecipitation. Its high CMC is a significant advantage for applications requiring detergent removal.[9]
-
Triton X-100 , while an excellent solubilizer, proved to be the most detrimental to the function of the model GPCR. Its large micelle size may also present challenges for certain downstream applications. Its use should be carefully considered, particularly when protein function is a key readout.
Senior Application Scientist's Insights:
The "best" detergent is not a one-size-fits-all solution. The optimal choice is intrinsically linked to the specific membrane protein of interest and the intended downstream applications. For novel membrane proteins, it is highly recommended to perform a detergent screen, similar to the one presented here, to empirically determine the most suitable candidate.
This compound-based detergents represent a valuable addition to the researcher's toolkit. Their high solubilization power makes them an attractive option, particularly for recalcitrant proteins that are difficult to extract with milder detergents. However, researchers must be mindful of their potential to impact protein function and should validate their suitability for each specific application.
References
- 1. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Anionic Phospholipids Control Mechanisms of GPCR-G Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermostability Assays: a Generic and Versatile Tool for Studying the Functional and Structural Properties of Membrane Proteins in Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Senior Application Scientist's Guide to Stabilizing Metal Oxide Nanoparticles: A Comparative Analysis of Lauryl Phosphate and Other Phosphate Esters
For researchers, scientists, and drug development professionals, the successful formulation of metal oxide nanoparticles hinges on achieving long-term colloidal stability. The tendency of these nanoparticles to agglomerate not only compromises their unique size-dependent properties but can also lead to unforeseen toxicity and reduced efficacy in biomedical applications. Among the various surface modification agents, phosphate esters have emerged as a robust and versatile class of stabilizers. Their strong affinity for metal oxide surfaces provides a durable anchor, while the tunable organic tail offers a means to control dispersibility in a range of solvents and biological media.
This guide provides an in-depth comparison of lauryl phosphate with other phosphate esters for the stabilization of metal oxide nanoparticles. We will delve into the underlying stabilization mechanisms, present comparative experimental data, and provide detailed protocols for synthesis and characterization, empowering you to make informed decisions for your specific research needs.
The Mechanism of Stabilization by Phosphate Esters
The efficacy of phosphate esters as stabilizing agents for metal oxide nanoparticles lies in their amphiphilic nature. The molecule consists of a hydrophilic phosphate head group and a hydrophobic organic tail. The phosphate head group forms a strong, covalent-like bond with the hydroxyl groups present on the surface of metal oxide nanoparticles, such as titanium dioxide (TiO₂), iron oxide (Fe₃O₄), and zirconium oxide (ZrO₂)[1][2][3]. This interaction is often more stable than linkages formed by other common anchoring groups like carboxylic acids[4]. The organic tail then extends into the surrounding medium, providing a steric barrier that prevents the nanoparticles from approaching each other and agglomerating due to van der Waals forces.
Caption: Mechanism of metal oxide nanoparticle stabilization by phosphate esters.
Comparative Analysis: this compound vs. Other Phosphate Esters
The choice of the phosphate ester's organic tail ("R" group) is critical as it dictates the nanoparticle's compatibility with different environments. Here, we compare this compound (a C12 alkyl chain) with other common phosphate esters.
This compound (Dodecyl Phosphate): With its 12-carbon alkyl chain, this compound is an effective stabilizer for dispersing metal oxide nanoparticles in organic solvents[1]. The length of the lauryl chain provides a sufficient steric barrier to prevent aggregation in non-polar to moderately polar media. It represents a balance between providing adequate steric hindrance and maintaining reasonable solubility of the free ligand in common organic solvents used during synthesis.
Short-Chain vs. Long-Chain Alkyl Phosphates: The length of the alkyl chain significantly influences the stability of the nanoparticle dispersion.
-
Short-Chain (e.g., Butyl, Octyl Phosphate): These are generally less effective at providing steric stabilization, especially for larger nanoparticles or in highly non-polar solvents. The shorter chains may not create a sufficiently thick protective layer to overcome attractive forces between particles.
-
Long-Chain (e.g., Hexadecyl, Oleyl Phosphate): Longer chains, such as hexadecyl (C16), provide a more substantial steric barrier, leading to improved stability in non-polar solvents[1]. However, very long chains can sometimes lead to the formation of quasi-bilayer structures on the nanoparticle surface, which may not always be desirable[1].
PEGylated Phosphate Esters: For biomedical applications where nanoparticles need to be dispersed in aqueous and high-salt biological media, polyethylene glycol (PEG) modified phosphate esters are often the stabilizers of choice[4][5][6]. The PEG chains are highly hydrophilic and create a "stealth" layer that repels proteins and other biomolecules, preventing opsonization and clearance by the immune system, thereby prolonging circulation time[4].
Phosphonic Acids vs. Phosphate Esters: While structurally similar, phosphonic acids (R-PO(OH)₂) are also widely used for stabilizing metal oxide nanoparticles. They form very strong and stable bonds with metal oxide surfaces and are often considered more robust than their phosphate ester counterparts in certain applications[4][7].
Data Summary: Comparison of Phosphate-Based Stabilizers
| Stabilizer Type | Typical 'R' Group | Primary Application Environment | Metal Oxides Stabilized | Key Performance Characteristics | References |
| This compound | C12H25 | Organic Solvents | Fe₃O₄, TiO₂ | Good balance of steric hindrance and solubility. | [1] |
| Short-Chain Alkyl Phosphates | C4-C8 Alkyl | Organic Solvents | BaTiO₃ | Moderate stability, may be insufficient for long-term dispersion. | [8] |
| Long-Chain Alkyl Phosphates | C16-C18 Alkyl | Organic Solvents | Fe₃O₄ | Excellent steric stabilization in non-polar media. | [1] |
| PEGylated Phosphate Esters | -(CH₂CH₂O)n-CH₃ | Aqueous/Biological Media | TiO₂, Fe₃O₄, ZrP | High colloidal stability in biological fluids, reduced protein adsorption. | [4][5][6] |
| Alkyl Phosphonic Acids | Various Alkyl Chains | Aqueous & Organic | TiO₂, Fe₃O₄, ZrO₂ | Forms very strong, stable bonds with the nanoparticle surface. | [2][4][7] |
Experimental Protocols
A self-validating experimental design is crucial for reproducible results. The following protocols provide a framework for the synthesis and characterization of phosphate ester-stabilized metal oxide nanoparticles.
Protocol 1: Synthesis of this compound-Stabilized Iron Oxide Nanoparticles
This protocol is adapted from a co-precipitation method followed by ligand exchange.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
This compound
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Nanoparticle Synthesis: In a three-neck flask under a nitrogen atmosphere, dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 20 mL of deionized water. Heat the solution to 80°C with vigorous stirring.
-
Co-precipitation: Rapidly inject 10 mL of 2 M NH₄OH into the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately. Continue stirring at 80°C for 1 hour.
-
Purification: Cool the reaction to room temperature. Use a permanent magnet to collect the nanoparticles and discard the supernatant. Wash the nanoparticles three times with deionized water and twice with ethanol to remove unreacted precursors and excess ammonia.
-
Surface Modification: Disperse the purified nanoparticles in 20 mL of ethanol. In a separate beaker, dissolve this compound (1 mmol) in 10 mL of ethanol. Add the this compound solution to the nanoparticle dispersion.
-
Ligand Exchange: Sonicate the mixture for 30 minutes, and then stir at 60°C for 12-24 hours to facilitate the binding of this compound to the nanoparticle surface.
-
Final Washing: Cool the mixture, collect the surface-modified nanoparticles with a magnet, and wash them three times with ethanol to remove excess, unbound this compound.
-
Dispersion: Disperse the final product in a suitable organic solvent (e.g., hexane, toluene).
Causality: The 2:1 molar ratio of Fe³⁺ to Fe²⁺ is critical for the formation of magnetite (Fe₃O₄). The rapid addition of a base (NH₄OH) induces fast nucleation and growth of the nanoparticles. The subsequent heating and stirring steps ensure the completion of the reaction and improve crystallinity. The elevated temperature during ligand exchange provides the necessary activation energy for the phosphate head group to displace water molecules and bind to the iron oxide surface.
Protocol 2: Characterization of Stabilized Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge of the nanoparticles in suspension.
-
Procedure: Dilute the nanoparticle suspension in the solvent of interest to an appropriate concentration. Analyze the sample using a DLS instrument. For zeta potential, an electric field is applied, and the particle mobility is measured.
-
Interpretation: A narrow size distribution (low PDI) and a high absolute zeta potential value (typically > |30| mV) are indicative of a stable, well-dispersed nanoparticle formulation.
2. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, morphology, and aggregation state of the nanoparticles.
-
Procedure: Deposit a drop of the dilute nanoparticle suspension onto a carbon-coated copper grid and allow the solvent to evaporate. Image the grid using a TEM.
-
Interpretation: TEM provides direct evidence of the primary particle size and can confirm if the nanoparticles are well-dispersed or aggregated.
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of the phosphate ester on the nanoparticle surface.
-
Procedure: Acquire FTIR spectra of the pure phosphate ester, the uncoated nanoparticles, and the coated nanoparticles.
-
Interpretation: The appearance of characteristic peaks from the phosphate ester (e.g., C-H stretching from the alkyl chain, P-O stretching) and a shift or broadening of the M-O vibration from the nanoparticle in the spectrum of the coated sample confirm successful surface modification.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and characterization of phosphate ester-stabilized metal oxide nanoparticles.
Conclusion
The selection of an appropriate phosphate ester for stabilizing metal oxide nanoparticles is a critical step that directly impacts the performance and applicability of the final formulation. This compound serves as an excellent, general-purpose stabilizer for dispersions in organic media, offering a good compromise between steric bulk and handling properties. However, for applications requiring enhanced stability in non-polar solvents, longer-chain alkyl phosphates may be more suitable. Conversely, for all biological and aqueous applications, PEGylated phosphate esters are indispensable for achieving long-term colloidal stability and biocompatibility. By understanding the fundamental principles of stabilization and employing rigorous characterization techniques, researchers can rationally design and synthesize stable metal oxide nanoparticle formulations tailored to their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strong adsorption of phosphate by amorphous zirconium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design of nanoparticles for targeted drug delivery: Surface modification of zirconium phosphate with PEG [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial Lauryl Phosphate
For researchers, scientists, and drug development professionals, the purity of reagents is not a matter of preference but a prerequisite for reliable and reproducible results. Lauryl phosphate, a versatile anionic surfactant, finds applications in various formulations, including as an emulsifier, solubilizer, and wetting agent in pharmaceutical preparations.[1][2][3] The efficacy and safety of the final product are intrinsically linked to the purity of the starting materials. Therefore, a robust analytical assessment of commercial this compound from different suppliers is a critical step in quality control and formulation development.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. It is designed to empower you with the expertise to not only identify potential impurities but also to understand the rationale behind the selection of specific analytical techniques.
The Importance of Purity in this compound
Commercial this compound is typically a mixture of mono- and dithis compound, with residual amounts of phosphoric acid and the starting material, lauryl alcohol. The ratio of these components can significantly impact the surfactant's performance characteristics, such as its emulsifying and foaming properties.[2] Furthermore, unidentified impurities can introduce variability in experimental outcomes and potentially compromise the safety of the final formulation.
Common impurities and their potential impact include:
-
Dithis compound: Alters the hydrophilic-lipophilic balance (HLB), affecting emulsification and solubility.
-
Residual Phosphoric Acid: Can influence the pH of the formulation and may catalyze undesirable side reactions.
-
Unreacted Lauryl Alcohol: Acts as a hydrophobic impurity, potentially affecting micelle formation and critical micelle concentration (CMC).
-
Other Organic Phosphates: By-products from the manufacturing process that can introduce unknown variables.
A Multi-Faceted Approach to Purity Assessment
A comprehensive evaluation of this compound purity necessitates a combination of analytical techniques, each providing a unique piece of the puzzle. This guide will focus on three powerful methods:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: To specifically probe the phosphorus-containing species and determine their relative ratios.
The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three different suppliers.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity for non-volatile compounds.[4] When analyzing phosphate-containing compounds, special consideration must be given to potential interactions with the stainless steel components of standard HPLC systems, which can lead to peak tailing and poor reproducibility. The use of bio-inert or PEEK-lined systems is highly recommended to mitigate these effects. A mixed-mode chromatography approach can be effective for separating compounds with varying polarity, such as this compound and its more polar impurities like phosphoric acid.[5]
Experimental Protocol: HPLC Analysis of this compound
Objective: To separate and quantify monothis compound, dithis compound, and residual phosphoric acid.
Instrumentation:
-
Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
-
Column: A suitable mixed-mode or reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB C-18, 4.6 x 250mm, 5 µm)[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector: CAD or ELSD
Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify peaks corresponding to phosphoric acid, monothis compound, and dithis compound based on their retention times, determined using reference standards.
-
Quantify the relative percentage of each component by peak area normalization.
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection
Expertise & Experience: GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[7][8] In the context of this compound, it is particularly useful for detecting residual lauryl alcohol and other low molecular weight organic impurities that may be present from the synthesis process. Derivatization is often required for polar analytes like alcohols and phosphates to increase their volatility and improve chromatographic performance.
Experimental Protocol: GC-MS Analysis of this compound
Objective: To identify and quantify residual lauryl alcohol and other volatile impurities.
Instrumentation:
-
Agilent GC-7890A coupled with a GCMS 5975C or equivalent[7]
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 15°C/min to 280°C, hold for 10 min
-
-
Inlet Temperature: 290°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
Sample Preparation (with Derivatization):
-
Accurately weigh 10 mg of the this compound sample into a vial.
-
Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard method for greater accuracy.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) for Phosphate Speciation
Expertise & Experience: ³¹P-NMR is an exceptionally powerful and direct method for the analysis of phosphorus-containing compounds.[9] Its key advantages include a high natural abundance of the ³¹P isotope (100%) and a wide chemical shift range, which often leads to well-resolved spectra with minimal signal overlap.[10][11] This technique allows for the unambiguous identification and quantification of different phosphate esters (mono-, di-, and tri-esters) and inorganic phosphates without the need for chromatographic separation.[12]
Experimental Protocol: ³¹P-NMR Analysis of this compound
Objective: To determine the relative molar ratios of monothis compound, dithis compound, and residual phosphoric acid.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer equipped with a phosphorus probe
Acquisition Parameters:
-
Nucleus: ³¹P
-
Pulse Program: Standard single pulse with proton decoupling
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
-
Reference: 85% Phosphoric Acid (external standard)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Number of Scans: 128 (or as needed for adequate signal-to-noise)
Sample Preparation:
-
Dissolve approximately 50 mg of the this compound sample in 0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Data Analysis:
-
Assign the peaks in the spectrum to their corresponding phosphorus species based on their chemical shifts.
-
Integrate the area under each peak. The relative molar ratio of the different phosphate species is directly proportional to their integral values.
Diagram: ³¹P-NMR Logical Relationship
Caption: Logical flow of ³¹P-NMR for phosphate speciation.
Comparative Analysis of Hypothetical Supplier Data
To illustrate the practical application of these methodologies, let's consider hypothetical results from three different commercial suppliers of this compound.
Table 1: Purity Assessment of Commercial this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Monothis compound (%) | 85.2 | 92.5 | 78.9 | ³¹P-NMR, HPLC |
| Dithis compound (%) | 12.1 | 5.1 | 15.8 | ³¹P-NMR, HPLC |
| Residual Phosphoric Acid (%) | 2.5 | 1.9 | 4.7 | ³¹P-NMR, HPLC |
| Residual Lauryl Alcohol (%) | 0.2 | 0.5 | 0.6 | GC-MS |
| Other Impurities (%) | <0.1 | <0.1 | <0.1 | GC-MS |
Interpretation of Results:
-
Supplier A: Presents a product with a good balance of mono- and dithis compound, and low levels of residual starting materials. This might be suitable for applications where a specific ratio of the two esters is desired.
-
Supplier B: Offers the highest purity product with the greatest proportion of monothis compound and the lowest levels of dithis compound and residual acid. This would be the preferred choice for applications requiring a highly defined and pure starting material, such as in sensitive drug delivery systems.
-
Supplier C: Shows a lower percentage of the desired monothis compound and higher levels of dithis compound and residual phosphoric acid. This product may be acceptable for less critical applications where cost is a primary driver, but the higher impurity levels could lead to performance variability.
Conclusion and Recommendations
The purity of this compound is a critical parameter that can significantly influence the outcome of research and the quality of final products. A multi-technique analytical approach, combining HPLC, GC-MS, and ³¹P-NMR, provides a comprehensive and robust assessment of product quality.
For researchers and drug development professionals, it is imperative to not only request a certificate of analysis from suppliers but also to have the in-house capability to verify the purity of critical reagents. This guide provides the foundational knowledge and experimental frameworks to establish such a quality control program. When selecting a supplier, prioritize those who can consistently provide a high-purity product with minimal batch-to-batch variability, as demonstrated by the type of rigorous analytical data presented here.
References
- 1. NIKKOL SLP-N (SODIUM this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 2. NIKKOL Phosten HLP (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 3. nanotrun.com [nanotrun.com]
- 4. agilent.com [agilent.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. mdpi.com [mdpi.com]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Phosphate Detection Methods
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic phosphate (Pi) is a cornerstone of discovery. From dissecting signal transduction pathways to high-throughput screening for novel enzyme inhibitors, the reliability of phosphate measurement can define the success of an experiment. This guide provides an objective, in-depth comparison of common phosphate detection methods, supported by experimental data and detailed protocols, to empower you in selecting the optimal assay for your research needs.
The Critical Role of Phosphate Detection
Inorganic phosphate is a ubiquitous and vital ion in biological systems. It plays a central role as a product of enzymatic reactions catalyzed by ATPases, GTPases, and phosphatases, making its detection a critical tool for studying the activity of these enzymes. Furthermore, phosphate levels are a key indicator in various physiological and pathological processes, driving the need for sensitive and reliable detection methods in drug discovery and diagnostics.
Comparative Analysis of Phosphate Detection Methodologies
The choice of a phosphate detection assay hinges on the specific requirements of the experiment, including the desired sensitivity, the complexity of the sample matrix, and the required throughput. Here, we compare the most widely used methods: colorimetric assays (Malachite Green and Molybdenum Blue), fluorescent assays, and enzymatic assays.
At a Glance: Key Performance Characteristics
| Feature | Malachite Green | Molybdenum Blue | Fluorescent Assays | Enzymatic Assays |
| Principle | Colorimetric | Colorimetric | Fluorescence | Enzymatic Cascade |
| Detection Limit | ~0.02 µM[1] | ~0.1 µM | Nanomolar range[2] | ~2 µM (Absorbance) |
| Dynamic Range | 0.02 - 40 µM[1] | 0.1 - 50 µM | Varies by probe | 2 - 150 µM (Absorbance)[3] |
| Throughput | High | Medium | High | High |
| Interference | Detergents, high protein[2] | Silicates, Arsenates[4][5] | Varies by probe | Minimal[2] |
| Reaction pH | Acidic[2] | Acidic[2] | Near Neutral | Near Neutral[2] |
| Kinetic Monitoring | Endpoint | Endpoint | Possible | Yes[2] |
In-Depth Method Analysis
Malachite Green Assay
The Malachite Green assay is a widely adopted colorimetric method due to its simplicity and high sensitivity.[6]
Principle: This method is based on the formation of a colored complex between malachite green dye, molybdate, and free orthophosphate under acidic conditions.[1] The intensity of the resulting green color, measured spectrophotometrically between 600 and 660 nm, is directly proportional to the phosphate concentration.[1]
Advantages:
-
High Sensitivity: With a detection limit of approximately 0.02 µM, it is suitable for measuring low levels of phosphate.[1]
-
High Throughput: The simple "mix-and-measure" format is easily adaptable for high-throughput screening (HTS) in 96- or 384-well plates.[7]
-
Cost-Effective: The reagents are relatively inexpensive.
Limitations:
-
Interference: The assay is susceptible to interference from detergents and high concentrations of proteins, which can lead to high background signals.[2]
-
Acidic pH: The harsh acidic conditions can cause non-enzymatic hydrolysis of labile phosphate esters, potentially leading to overestimated phosphate levels.[2]
-
Endpoint Assay: It is primarily an endpoint assay, making it less suitable for continuous kinetic studies.
References
- 1. What Is The Detection Range Of The Malachite Green Phosphate Assay? Uncover Precise Phosphate Measurement - Kintek Detection [kintekdetection.com]
- 2. benchchem.com [benchchem.com]
- 3. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 5. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Development and optimization of high-throughput in vitro protein phosphatase screening assays | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist’s Guide to the Comparative Antistatic Properties of Alkyl Phosphates
Introduction: Mitigating the Menace of Static Electricity
In the realm of materials science and product development, particularly with insulative polymers, the accumulation of static electricity is a persistent challenge. This phenomenon, driven by the triboelectric effect, can lead to a cascade of undesirable outcomes, from dust attraction that compromises surface aesthetics and cleanliness to electrostatic discharge (ESD) events that can damage sensitive electronic components or even pose ignition risks in volatile environments.
Antistatic agents are crucial additives designed to counteract this charge buildup. They function by rendering a material's surface slightly conductive, allowing for the safe and continuous dissipation of electrostatic charges.[1] Among the various classes of organic antistats, alkyl phosphates have distinguished themselves as highly effective, versatile, and thermally stable options.[2][3]
This guide provides an in-depth comparison of the antistatic properties of different alkyl phosphates. Moving beyond a simple product-to-product comparison, we will delve into the core chemical principles governing their performance, establish robust experimental protocols for their evaluation, and present comparative data to inform the selection process for researchers, scientists, and formulation experts.
The Antistatic Mechanism of Alkyl Phosphates
Alkyl phosphates are classified as anionic antistatic agents.[2] Their efficacy is rooted in their molecular structure, which is analogous to a surfactant, featuring a hydrophobic (non-polar) tail and a hydrophilic (polar) head.
-
The Hydrophobic Tail: This is the long alkyl chain (e.g., lauryl, stearyl) which interacts with the surface of the polymer, anchoring the molecule to the substrate.
-
The Hydrophilic Head: This is the negatively charged phosphate group. This polar end of the molecule has a strong affinity for water.
The primary mechanism of action involves the hydrophilic phosphate head attracting moisture from the surrounding atmosphere.[1][4] This absorbed moisture forms an infinitesimally thin, conductive layer on the material's surface. This layer provides a pathway for electrical charges to move freely and dissipate, preventing their accumulation to hazardous levels. The entire process is critically dependent on ambient humidity; as relative humidity (RH) decreases, so does the availability of water molecules, which can significantly reduce the antistatic effect.[5][6]
Caption: Mechanism of Alkyl Phosphate Antistatic Action.
Key Structural Factors Influencing Performance
The antistatic efficacy of an alkyl phosphate is not a monolith; it is a function of its specific chemical structure. The judicious selection of an agent requires understanding how these structural variations translate to performance differences.
-
Alkyl Chain Length (Hydrophobicity): The length of the alkyl group (e.g., C12 Lauryl, C18 Stearyl) is a critical parameter. A longer chain provides stronger anchoring within or on the polymer matrix, which can improve the durability of the antistatic effect. However, an excessively long chain can decrease the mobility of the agent and reduce the density of hydrophilic heads at the surface, potentially impacting performance.
-
Mono- vs. Di-ester Ratio: The synthesis of alkyl phosphates, typically via the reaction of an alcohol with phosphorus pentoxide (P₂O₅), results in a mixture of mono-alkyl and di-alkyl phosphate esters.[6][7] The ratio of these two is crucial. Mono-esters possess two acidic hydroxyl groups on the phosphate head, making them more hydrophilic and generally more effective at attracting moisture than di-esters, which have only one. Therefore, a higher mono-ester content is often desirable for superior antistatic performance.
-
Ethoxylation: The introduction of ethylene oxide (EO) groups between the alkyl chain and the phosphate head creates an alkyl ether phosphate. While adding EO chains increases a molecule's overall hydrophilicity, its impact on antistatic properties is nuanced. Shorter EO chains can enhance performance, but excessively long chains may hinder the charge dissipation mechanism.[8]
-
Salt Formation: Alkyl phosphates are acidic and are typically neutralized to form salts, most commonly with potassium (K⁺) or various amines.[6][9] This conversion to a salt is vital as it introduces mobile ions (e.g., K⁺) that significantly contribute to the conductivity of the hydrated surface layer, thereby enhancing the charge dissipation rate. Potassium salts are often preferred for their high efficacy.[6]
Experimental Evaluation Protocols
To objectively compare different alkyl phosphates, standardized testing is essential. The two most critical metrics for quantifying antistatic performance are surface resistivity and static decay time.
Key Performance Metrics
-
Surface Resistivity (ρs): This is a measure of the resistance to current flow across the surface of a material, expressed in ohms per square (Ω/sq).[10] It is the primary indicator of a material's ability to allow charge movement. For antistatic applications, the target surface resistivity is typically in the range of 10¹⁰ to 10¹² Ω/sq.[4][11] Materials with resistivity below this range (10⁶ to 10¹⁰ Ω/sq) are considered static dissipative.[10]
-
Static Decay Time: This metric quantifies how quickly a material can dissipate a known applied charge to a specified percentage (e.g., 10% or 1/e) of its initial value.[12][13][14] A shorter decay time signifies a more effective antistatic agent.[12] This is a direct measure of dynamic charge dissipation.
Protocol 1: Surface Resistivity Measurement
This protocol is based on the widely accepted ANSI/ESD S11.11 standard for testing planar materials.
Objective: To determine the surface resistivity (ρs) of a polymer sample treated with an alkyl phosphate antistatic agent.
Methodology:
-
Sample Preparation: Apply the alkyl phosphate to the polymer substrate (e.g., polypropylene plaque) at a specified concentration. For internal agents, this involves compounding followed by injection molding. For external agents, this involves coating the surface and allowing it to dry under controlled conditions.
-
Conditioning: Condition the test samples for a minimum of 24 hours at a controlled temperature (23 ± 2°C) and relative humidity (50 ± 5% RH). Environmental conditions are critical and must be recorded.
-
Apparatus: Utilize a high-resistance meter connected to a concentric ring probe. The probe consists of two concentric, conductive rings and weighs 5 lbs (2.27 kg) to ensure consistent contact with the material surface.[15]
-
Measurement: Place the concentric ring probe onto the flat surface of the conditioned sample.
-
Voltage Application: Apply a test voltage of 100V DC to the probe. For highly resistive materials (>10¹¹ Ω/sq), the voltage may be increased to 500V.
-
Reading: After a 15-second electrification period, record the resistance reading (R) from the meter in ohms.
-
Calculation: Calculate the surface resistivity (ρs) using the meter's geometric factor (typically 10 for a standard 5 lb concentric ring probe): ρs = R × 10. The result is expressed in Ω/sq.
-
Replication: Repeat the measurement at multiple locations on the sample and on multiple samples to ensure statistical validity.
Caption: Experimental Workflow for Surface Resistivity.
Protocol 2: Static Decay Time Measurement
This protocol follows the principles outlined in methods like the U.S. Federal Test Method Standard 101C, Method 4046.
Objective: To measure the time required for an induced electrostatic charge on a material's surface to dissipate.
Methodology:
-
Sample Preparation & Conditioning: Prepare and condition samples as described in Protocol 1. Consistent conditioning is paramount as humidity directly impacts decay rates.[12]
-
Apparatus: Use a static decay meter. This instrument comprises a high-voltage power supply (typically ±5000V) to charge the sample, a non-contacting electrostatic field meter to monitor the surface voltage, and a timing circuit.[12]
-
Mounting: Secure the sample in the instrument's designated holder, which is connected to a ground path.
-
Charging: Apply a +5000V charge to the sample surface via corona discharge until the surface voltage stabilizes.
-
Decay Measurement: Simultaneously shut off the charging voltage and connect the sample holder to ground. The instrument's timer automatically starts, measuring the time it takes for the monitored surface voltage to decay to a predefined level (e.g., 10% of the initial peak voltage, which is 500V).
-
Recording: Record the decay time in seconds.
-
Polarity Reversal: Repeat the test using a -5000V charge to check for any polarity-dependent effects.
-
Replication: As with surface resistivity, perform multiple tests to ensure the reliability of the results.
Caption: Experimental Workflow for Static Decay Time.
Comparative Performance Data
The following table presents representative data from an evaluation of different alkyl phosphates incorporated as internal antistatic agents in a polypropylene (PP) matrix. All samples were conditioned and tested at 23°C and 50% RH.
| Antistatic Agent | Alkyl Chain | Key Structural Feature | Concentration (wt%) | Surface Resistivity (Ω/sq) | Static Decay Time (s) |
| Control (Neat PP) | N/A | None | 0 | > 1.0 x 10¹⁴ | > 60 |
| Sample A | Lauryl (C12) | High Mono-ester Ratio (K⁺ Salt) | 1.5 | 8.5 x 10¹⁰ | 1.85 |
| Sample B | Stearyl (C18) | High Mono-ester Ratio (K⁺ Salt) | 1.5 | 5.1 x 10¹⁰ | 1.20 |
| Sample C | Lauryl (C12) | High Di-ester Ratio (K⁺ Salt) | 1.5 | 3.2 x 10¹¹ | 4.50 |
| Sample D | Ethoxylated Lauryl (C12) | 3 moles EO (K⁺ Salt) | 1.5 | 7.9 x 10¹⁰ | 1.75 |
Analysis of Results:
-
Effect of Alkyl Chain Length (A vs. B): The stearyl (C18) phosphate (Sample B) demonstrates superior performance to the lauryl (C12) phosphate (Sample A), providing both lower surface resistivity and a faster decay time. This suggests that for this polymer system, the longer C18 chain provides more durable and effective surface modification without impeding the antistatic mechanism.
-
Effect of Mono/Di-ester Ratio (A vs. C): The significant performance drop in Sample C, which has a higher di-ester content, highlights the critical role of the more hydrophilic mono-ester. Sample A, with its high mono-ester ratio, is an order of magnitude more conductive and dissipates charge more than twice as fast.
-
Effect of Ethoxylation (A vs. D): The short-chain ethoxylation in Sample D results in performance that is very similar to the non-ethoxylated Sample A. This indicates that for this particular structure, the addition of 3 EO units provides a comparable level of hydrophilicity and antistatic effect to the standard lauryl phosphate.
Conclusion and Expert Recommendations
The selection of an optimal alkyl phosphate antistatic agent is a multi-faceted process that requires a clear understanding of the interplay between chemical structure and physical performance.
Our comparative analysis demonstrates that:
-
Structure is Paramount: The ratio of mono- to di-alkyl esters is a primary driver of performance, with higher mono-ester content yielding significantly better results.
-
Alkyl Chain Length Matters: Longer alkyl chains, such as stearyl (C18), can offer improved performance over shorter chains like lauryl (C12), likely due to better surface permanence.
-
Salts are Essential: The conversion to an ionic salt (e.g., potassium salt) is fundamental to the charge dissipation mechanism.
For development professionals, the choice should not be based on a single data point. It is imperative to evaluate candidates under conditions that mimic the final product's intended environment, paying close attention to humidity. The experimental protocols provided herein offer a robust framework for such evaluations. Based on the representative data, a high mono-ester stearyl phosphate potassium salt (as in Sample B) would be the recommended starting point for applications requiring high-efficacy, durable antistatic properties in polyolefin systems.
References
- 1. Antistatic agent - Wikipedia [en.wikipedia.org]
- 2. Mechanism classification and application of antistatic agents(3) [mantsen.com]
- 3. researchgate.net [researchgate.net]
- 4. sweesengrg.com.sg [sweesengrg.com.sg]
- 5. inchr-esd.com [inchr-esd.com]
- 6. specialchem.com [specialchem.com]
- 7. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 8. researchgate.net [researchgate.net]
- 9. US3364192A - Antistatic polymer compositions containing ammonium phosphates - Google Patents [patents.google.com]
- 10. Surface Resistivity Of Plastic Materials And Testing Methods [honyplastic.com]
- 11. Plastic Material Surface Resistivity And Test Methods [honyplastic.com]
- 12. matestlabs.com [matestlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Charge Decay (Relaxation) Time - Prime Process Safety Center [primeprocesssafety.com]
- 15. youtube.com [youtube.com]
A Comparative Analysis of Reactive Oxygen Species Generation by Sodium Lauryl Sulfate Versus Sodium Lauryl Phosphate: A Guide for Researchers
Introduction: The Double-Edged Sword of Surfactants and Oxidative Stress
In the realms of drug development, cosmetics, and biomedical research, the interaction of chemical compounds with biological systems is of paramount importance. Surfactants, indispensable for their ability to solubilize and emulsify, are ubiquitous in formulations. However, their interaction with cell membranes can trigger a cascade of events, including the generation of Reactive Oxygen Species (ROS). ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can inflict damage on cellular components like lipids, proteins, and DNA, a state known as oxidative stress.[1] This guide provides an in-depth comparative analysis of two anionic surfactants, sodium lauryl sulfate (SLS) and sodium lauryl phosphate (SLP), focusing on their differential capacity to induce ROS.
Sodium lauryl sulfate is a well-known and widely used anionic surfactant, recognized for its potent cleansing properties.[2] However, it is also known to induce skin irritation, a phenomenon linked to its ability to disrupt the skin barrier and trigger inflammatory responses.[3][4] A key aspect of this irritation is the generation of ROS.[5][6] In contrast, sodium this compound, while also an anionic surfactant, has been shown to have a lower potential for inducing skin irritation, which is attributed to its reduced capacity for ROS generation.[5][6] This guide will delve into the mechanisms underlying these differences, providing researchers with the foundational knowledge and experimental protocols to investigate these phenomena further.
Comparative Analysis: Sodium Lauryl Sulfate vs. Sodium this compound
The fundamental difference between SLS and SLP lies in their hydrophilic headgroups: SLS possesses a sulfate group, while SLP has a phosphate group.[2][7] This seemingly subtle distinction has profound implications for their interaction with cell membranes and subsequent ROS production.
Chemical Structure and Properties
-
Sodium Lauryl Sulfate (SLS): Composed of a 12-carbon alkyl chain (lauryl) attached to a sulfate group, SLS is a potent surfactant with a strong negative charge.[2] Its synthesis typically involves the sulfation of lauryl alcohol.[8]
-
Sodium this compound (SLP): SLP also features a lauryl alkyl chain but is esterified with phosphoric acid.[9] The synthesis of alkyl phosphates can be achieved through the phosphorylation of the corresponding alcohol, often using agents like polyphosphoric acid or phosphorus pentoxide.[5][6] The phosphate headgroup can exist in mono- and di-ester forms, which can influence its properties.
The difference in the headgroup—sulfate versus phosphate—affects the molecule's interaction with the aqueous environment and the cell membrane. Phosphate groups have different hydration shells and charge distributions compared to sulfate groups, which can influence their binding to cellular structures.[10]
Mechanism of ROS Generation: A Tale of Two Headgroups
The primary mechanism by which SLS induces ROS involves its interaction with the cell membrane.[5][6] This interaction leads to an increase in membrane fluidity and permeability, resulting in an influx of extracellular calcium ions (Ca2+).[5][6][11] The elevated intracellular Ca2+ concentration activates calpain, a calcium-dependent protease, which in turn stimulates the secretion of the pro-inflammatory cytokine Interleukin-1α (IL-1α).[5][6][12] Both the increase in intracellular Ca2+ and the subsequent IL-1α signaling contribute to the generation of ROS, creating a positive feedback loop that exacerbates oxidative stress.[5][6]
In contrast, sodium this compound exhibits a significantly lower potential to induce this cascade.[5][6] While the precise mechanisms are still under investigation, it is hypothesized that the phosphate headgroup interacts less aggressively with the cell membrane compared to the sulfate headgroup. This may be due to differences in charge density and hydration, leading to a reduced disruption of membrane integrity and consequently, a diminished influx of Ca2+. As a result, the downstream activation of calpain, IL-1α secretion, and subsequent ROS production are all attenuated.
Experimental Data: A Quantitative Comparison
The following table summarizes the expected outcomes from a comparative study on ROS generation and IL-1α secretion induced by SLS and SLP in a human keratinocyte cell line (HaCaT), based on published findings.[5]
| Surfactant | Intracellular ROS Generation (Fold Change vs. Control) | Mitochondrial Superoxide Generation (Fold Change vs. Control) | IL-1α Secretion (pg/mL) |
| Control (Untreated) | 1.0 | 1.0 | Baseline |
| Sodium Lauryl Sulfate (SLS) | Significant Increase | Significant Increase | Significant Increase |
| Sodium this compound (SLP) | Minimal to No Increase | Minimal to No Increase | Minimal to No Increase |
Table 1: Expected comparative effects of SLS and SLP on ROS generation and IL-1α secretion in HaCaT keratinocytes.
Experimental Protocols
To enable researchers to independently verify and expand upon these findings, detailed protocols for key assays are provided below.
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.[9][13]
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
DCFH-DA (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
SLS and SLP solutions of desired concentrations
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Cell Treatment: Remove the culture medium and treat the cells with various concentrations of SLS or SLP in serum-free DMEM for the desired time period (e.g., 1-24 hours). Include an untreated control group.
-
DCFH-DA Staining:
-
Prepare a 20 µM working solution of DCFH-DA in serum-free DMEM immediately before use.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14]
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[15]
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the untreated control group to determine the fold change in ROS production.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol utilizes MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.[1][3]
Materials:
-
HaCaT keratinocytes
-
DMEM with FBS
-
MitoSOX Red (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
SLS and SLP solutions
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture: Culture HaCaT cells on glass coverslips or in appropriate imaging plates.
-
Cell Treatment: Treat cells with SLS or SLP as described in Protocol 1.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Remove the treatment medium and wash the cells with warm HBSS.
-
Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[3]
-
-
Imaging and Quantification:
-
Wash the cells three times with warm HBSS.
-
Immediately image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.[1]
-
Alternatively, for quantitative analysis, lyse the cells and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to the control group.
Protocol 3: Assessment of Lipid Peroxidation via TBARS Assay
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[5][16]
Materials:
-
Cell lysates from treated and control HaCaT cells
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Harvest cells and prepare cell lysates.
-
Determine the protein concentration of each lysate for normalization.
-
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 100 µL of 20% TCA and 200 µL of 0.67% TBA.
-
Vortex the mixture and incubate at 95°C for 60 minutes.[11]
-
Cool the samples on ice for 10 minutes.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer.[16]
-
-
Data Analysis: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA. Normalize the results to the protein concentration of the cell lysates.
Visualizing the Mechanisms
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: SLS-induced ROS generation pathway.
Caption: DCFH-DA experimental workflow.
Conclusion and Future Directions
The evidence strongly indicates that sodium lauryl sulfate is a more potent inducer of reactive oxygen species than sodium this compound in keratinocytes.[5][6] This difference is primarily attributed to the distinct chemical nature of their headgroups, with the sulfate moiety of SLS leading to greater membrane disruption and initiation of a pro-oxidative signaling cascade. For researchers in drug development and cosmetology, the choice of surfactant can have significant implications for the cellular response to a formulation. SLP and other phosphate-based surfactants may offer a safer alternative to their sulfate counterparts, particularly in products intended for sensitive skin or prolonged use.
Future research should focus on a more detailed elucidation of the structure-activity relationship of various surfactant headgroups and their impact on membrane biophysics and cellular signaling. A deeper understanding of these interactions will enable the rational design of novel surfactants with enhanced efficacy and improved safety profiles.
References
- 1. Effect of Anionic Lipids on Mammalian Plasma Cell Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Chemoselective O-Phosphorylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review | Semantic Scholar [semanticscholar.org]
- 9. CN107337689B - Synthesis method of alkyl phosphate monoester - Google Patents [patents.google.com]
- 10. Phosphorylation and sulfation share a common biosynthetic pathway, but extend biochemical and evolutionary diversity of biological macromolecules in distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inflammasome activation and IL-1β target IL-1α for secretion as opposed to surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP0675076A2 - Phosphorylation agent, process and use - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Lauryl Phosphate
As researchers and drug development professionals, our work with a diverse array of chemical reagents demands a commitment to safety that extends beyond the benchtop. The proper disposal of these chemicals is not merely a regulatory hurdle; it is a fundamental component of responsible science, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a detailed, experience-driven framework for the proper disposal of lauryl phosphate, a common emulsifying agent and surfactant. We will move beyond simple checklists to explore the chemical reasoning behind these essential procedures.
Part 1: Hazard Assessment & Immediate Safety Protocols
Understanding the inherent risks of a substance is the first step toward handling it safely. This compound, an organophosphate ester, is classified as a hazardous substance requiring careful management.[1]
Core Hazards:
-
Corrosivity: this compound is capable of causing severe skin burns and serious eye damage.[1][2] This is the primary, immediate hazard to personnel.
-
Irritation: Even at lower concentrations, it can cause significant skin and respiratory tract irritation.[1][2]
-
Aquatic Toxicity: While some data suggests low environmental persistence, GHS classifications indicate it may cause long-lasting harmful effects to aquatic life.[1][3] Therefore, it must be prevented from entering waterways.
Causality Behind the Hazard: As an ester of phosphoric acid, this compound can hydrolyze, especially under non-neutral pH conditions, to release phosphoric acid and lauryl alcohol. The acidic nature and surfactant properties contribute to its ability to disrupt cell membranes, leading to chemical burns and irritation.
Essential Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable standard for preventing personal exposure.
| Area of Protection | Required PPE | Rationale & Specification |
| Eyes / Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes; a face shield offers a secondary layer of protection for the entire face.[2][4] |
| Hands | Chemical-Resistant Gloves (e.g., Neoprene, Rubber) | Standard laboratory nitrile gloves may not offer sufficient protection against prolonged contact or corrosive effects. Always inspect gloves for integrity before use.[2][4] |
| Body | Chemical-Resistant Apron or Lab Coat | Protects against splashes and contamination of personal clothing.[2] |
| Respiratory | NIOSH-Approved Respirator | Required when handling powders, generating aerosols, or when ventilation is inadequate to minimize inhalation of irritating particles or vapors.[2][4] |
Immediate First Aid Measures
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation or burns occur, seek medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention, as ingestion can cause severe burns to the internal organs.[2][5]
Part 2: The Disposal Decision Workflow
The correct disposal path for this compound depends on its concentration, volume, and whether it is mixed with other waste streams. This workflow provides a logical sequence for making a safe and compliant disposal decision.
Caption: this compound Disposal Decision Workflow.
Part 3: Step-by-Step Disposal Procedures
Based on the decision workflow, follow the appropriate protocol below.
Protocol A: Disposal of Concentrated or Pure this compound
This protocol applies to pure this compound, stock solutions, and reaction residues. This waste stream is unequivocally hazardous and must not be drain-disposed.
Principle: The core principle is containment and transfer. The chemical is too hazardous for on-site treatment in a standard lab setting and must be handled by a licensed hazardous waste disposal company.
Methodology:
-
Designate a Waste Container: Obtain a dedicated, chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing "this compound" and any other constituents.
-
Waste Collection: Carefully transfer the this compound waste into the designated container using a funnel to prevent spills. Perform this action inside a chemical fume hood.
-
Segregation: Do NOT mix this compound waste with other waste streams (e.g., halogenated solvents, heavy metals) unless explicitly permitted by your EHS department. Incompatible wastes can react dangerously.
-
Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.
-
Disposal: Once the container is full or reaches its accumulation time limit (per institutional and RCRA guidelines), contact your EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.
Protocol B: Treatment and Disposal of Dilute Aqueous Solutions (<5%)
This protocol outlines a potential pre-treatment method for dilute solutions. Crucially, on-site treatment and subsequent drain disposal are subject to strict local and institutional regulations. You must obtain explicit permission from your EHS department and the local water authority before implementing this procedure.
Principle: This procedure uses chemical precipitation (coagulation and flocculation) to remove the phosphate and surfactant from the water.[7][8] Coagulants like ferric chloride neutralize the charge of the dissolved pollutants, causing them to aggregate into solid particles (floc) that can be physically removed.[9]
| Coagulant | Typical pH Range | Notes |
| Ferric Chloride (FeCl₃) | 7.0 - 9.0 | Highly effective for both surfactant and phosphate removal.[7] Forms a dense floc. |
| Alum (Aluminum Sulfate) | 6.0 - 7.5 | Effective, but may require more precise pH control. |
| Lime (Calcium Hydroxide) | > 9.5 | Primarily used for phosphate precipitation as calcium phosphate. |
Methodology:
-
Verification: Confirm with EHS that this procedure is permitted for your facility's waste stream.
-
Setup: Conduct the procedure in a chemical fume hood. Use a suitable container (e.g., a large beaker) with secondary containment.
-
pH Adjustment: Measure the pH of the waste solution. Slowly adjust the pH to the optimal range for your chosen coagulant (see table above) using dilute sodium hydroxide or sulfuric acid. This step is critical for efficient precipitation.
-
Coagulant Addition: While stirring the solution, slowly add the coagulant (e.g., a 10% solution of ferric chloride). Continue to stir for 1-2 minutes to ensure thorough mixing.
-
Flocculation: Reduce the stirring speed significantly to allow the small precipitated particles to agglomerate into larger flocs. Continue this slow mixing for 15-20 minutes.
-
Sedimentation: Turn off the stirrer and allow the floc to settle to the bottom of the container. This may take 30-60 minutes.
-
Separation & Disposal:
-
Supernatant (Liquid): Carefully decant or filter the clear liquid. Test its pH and neutralize it to between 6.0 and 9.0 before drain disposal, only if permitted.
-
Sludge (Solid): The remaining sludge contains the concentrated phosphate and surfactant. This sludge must be collected and disposed of as hazardous waste according to Protocol A .
-
Part 4: Spill Management
Accidental spills require a swift and systematic response to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation to the area by opening fume hood sashes.
-
Don PPE: Before re-entering the area, don the full PPE outlined in Part 1.
-
Contain: For liquid spills, create a dike around the spill using an inert, absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.[4][10]
-
Absorb & Collect: Apply absorbent material over the contained liquid spill. Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a soap and water solution), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, regardless of size.
Part 5: Regulatory & Environmental Context
Adherence to these procedures is mandated by regulations designed to protect workers and the environment. In the United States, two primary federal agencies govern this process:
-
Occupational Safety and Health Administration (OSHA): The "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan, provide PPE, and train employees on the hazards of chemicals like this compound.[11]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste. Your institution's EHS department interfaces with EPA regulations to ensure waste is managed and disposed of in a compliant manner.[12]
By diligently following these scientifically-grounded disposal procedures, we uphold our professional responsibility, ensuring that our pursuit of knowledge does not come at the cost of safety or environmental integrity.
References
- 1. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. POLYOXYETHYLENE LAURYL ETHER PHOSPHATE MSDS CasNo.39464-66-9 [m.lookchem.com]
- 3. ewg.org [ewg.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. academeresearchjournals.org [academeresearchjournals.org]
- 8. sigmadafclarifiers.com [sigmadafclarifiers.com]
- 9. researchgate.net [researchgate.net]
- 10. ecplabchem.co.nz [ecplabchem.co.nz]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Mastering Safety: A Researcher's Guide to Handling Lauryl Phosphate
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. Handling specialized reagents like Lauryl Phosphate demands more than just a cursory glance at a safety data sheet; it requires a deep, causal understanding of the molecule's behavior and the corresponding protective measures. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling and disposal of this compound, ensuring the protection of both the user and the research environment.
The Chemical Rationale for Stringent PPE Protocols
This compound, a dodecyl ester of phosphoric acid, presents a dual-hazard profile that dictates our approach to personal protective equipment (PPE). Chemically, it is an organophosphate and a corrosive substance. Its GHS classification often includes hazards such as causing severe skin burns and eye damage.[1] The phosphate ester functional group contributes to its corrosive nature, capable of causing significant tissue damage upon contact. Understanding this is the first step in appreciating why a layered PPE approach is not just recommended, but essential.
Core PPE Requirements: A Multi-Barrier System
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is critical for informed compliance.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with Nitrile or Neoprene Gloves: The outer glove should be a heavy-duty, chemical-resistant glove. Both nitrile and neoprene show excellent resistance to phosphoric acid.[2][3][4] The inner glove provides a secondary barrier in case of a breach. The practice of double-gloving is a self-validating system; if the outer glove is compromised, the inner glove remains to protect the skin, providing a window for safe removal and replacement. |
| Eye & Face Protection | Chemical Splash Goggles and a Full-Face Shield: this compound can cause serious and permanent eye damage.[5] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a high risk of aerosolization.[6] |
| Body Protection | Chemical-Resistant Lab Coat or Apron: A standard cotton lab coat will absorb spills, holding the corrosive chemical against the skin. A lab coat made of a chemical-resistant material, such as rubberized fabric or a coated synthetic, is required to repel any splashes. For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | Required When Aerosolizing or Handling Powder: If there is a risk of inhaling dust (from solid this compound) or mists, a NIOSH-approved respirator is mandatory.[6][7] For acid mists or corrosive dusts, a half-mask or full-facepiece respirator with cartridges appropriate for acid gases and particulates (e.g., a P100 filter) should be used.[8][9] A written respiratory protection program, including fit testing, is an OSHA requirement under these conditions.[10][11] |
Procedural Guidance: Donning and Doffing PPE for Maximum Safety
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Apron: Put on your chemical-resistant lab coat and/or apron, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on your face.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don the second, heavy-duty pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: With your gloved hands, peel off the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten and remove your lab coat or apron, rolling it away from your body to contain any contaminants on the outer surface. Place it in a designated container for decontamination or disposal.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Respirator (if worn): Remove the respirator and place it in its designated storage or decontamination area.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
The following workflow illustrates the critical steps for safely preparing to handle this compound.
Emergency Protocols: Immediate and Effective Response
In the event of an exposure, immediate and correct action is crucial to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] A safety shower should be used for large-scale exposures. Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[5][6] An eyewash station is essential for this. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink a large glass of water. Never give anything by mouth to an unconscious person.[5][12] Seek immediate medical attention.
Spill, Decontamination, and Disposal: A Complete Plan
A spill of this compound must be handled with the same level of caution as its routine use.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Don PPE: Wear the full complement of PPE as described above.
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.
-
Absorb: Gently cover and absorb the spill with the absorbent material, working from the outside in.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a detergent and water solution. Since this compound is an organophosphate, a subsequent wipe-down with a dilute solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) can help to neutralize any remaining residue.
-
Dispose: All cleanup materials, including used absorbent and wipes, must be placed in the hazardous waste container.
Decontamination of Reusable PPE:
Reusable items like face shields and goggles must be decontaminated before reuse.
-
Thoroughly wash with soap and water.
-
Rinse completely.
-
Allow to air dry completely before storage.
-
Contaminated lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not wash with personal laundry.
Disposal of this compound Waste:
All this compound waste, including unused product, spill cleanup materials, and contaminated disposable PPE, is considered hazardous waste.
-
Waste Characterization: Due to its corrosive nature, this waste will likely be classified under the EPA's RCRA regulations with the waste code D002 for corrosivity .[13][14][15]
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazards (Corrosive).
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel for final disposal.
-
Regulatory Compliance: The final disposal must be carried out in accordance with all local, state, and federal regulations.[16][17][18] Never dispose of this compound down the drain.
The decision-making process for handling materials post-use is critical for maintaining a safe laboratory environment.
References
- 1. This compound | C12H27O4P | CID 75816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usascientific.com [usascientific.com]
- 3. rainbowtech.net [rainbowtech.net]
- 4. roncosafety.com [roncosafety.com]
- 5. PHOSPHORIC ACID [www2.atmos.umd.edu]
- 6. ehs.com [ehs.com]
- 7. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ca.creativesafetysupply.com [ca.creativesafetysupply.com]
- 11. OSHA Respiratory Protection Standard and Program Guidelines - Safety By Design [safetybydesigninc.com]
- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
